molecular formula C10H20ClN B1486276 2-Azaspiro[4.6]undecane hydrochloride CAS No. 2208273-75-8

2-Azaspiro[4.6]undecane hydrochloride

Cat. No.: B1486276
CAS No.: 2208273-75-8
M. Wt: 189.72 g/mol
InChI Key: PLFZESNISYDOKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azaspiro[4.6]undecane hydrochloride is a high-purity, research-grade organic compound featuring a unique spirocyclic structure, which integrates a nitrogen-containing azetidine or pyrrolidine ring system with a cyclohexane ring. This specific molecular architecture makes it a valuable intermediate in medicinal chemistry and life science research. Azaspiro compounds of this class have been identified in patent literature as having significant research potential for the development of new therapeutic agents, particularly in the study of chronic and neuropathic pain pathways . The hydrochloride salt form offers enhanced stability and solubility for experimental applications. This compound is strictly For Research Use Only (RUO) and is supplied as a solid powder. It requires storage at recommended temperatures to ensure long-term stability . Researchers utilize this building block in the synthesis of more complex molecules, for screening in biological assays, and as a key intermediate in the development of potential analgesics . Please consult the safety data sheet prior to use and handle all chemicals with appropriate precautions.

Properties

IUPAC Name

2-azaspiro[4.6]undecane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-2-4-6-10(5-3-1)7-8-11-9-10;/h11H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFZESNISYDOKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis pathways for 2-Azaspiro[4.6]undecane hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.6]undecane Hydrochloride

Executive Summary & Structural Rationale

The drive toward increasing the fraction of sp³-hybridized carbons (Fsp³) in drug discovery—often termed "escaping from flatland"—has elevated the importance of spirocyclic aliphatic amines. 2-Azaspiro[4.6]undecane hydrochloride (CAS: 2208273-75-8)[1] is a highly valuable building block featuring a pyrrolidine ring spiro-fused to a cycloheptane ring. This [4.6] spirocyclic framework imparts significant conformational restriction, improving metabolic stability against cytochrome P450 enzymes and enhancing the pharmacokinetic profiles of derivative pharmacophores.

While the 1,6-dioxa-2-azaspiro[4.6]undecane backbone is famously found in complex marine natural products like the psammaplysins[2], the unadorned 2-azaspiro[4.6]undecane core requires a highly controlled, scalable synthetic approach[3]. This whitepaper details a robust, self-validating synthetic pathway leveraging a classical imide-reduction route, engineered for high yield, scalability, and operational safety.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of spirocyclic pyrrolidines presents a unique challenge: preventing competitive intermolecular oligomerization during ring closure. To circumvent this, our pathway utilizes a thermodynamically driven imide intermediate .

By constructing 1-(carboxymethyl)cycloheptane-1-carboxylic acid (a diacid) and dehydrating it to an anhydride, we create a highly reactive electrophilic core. Introduction of ammonia (via urea decomposition) rapidly forms the spiro-imide. The imide is a deep thermodynamic sink; its rigid, stable structure guarantees that the subsequent ring-closure is entirely intramolecular. Final exhaustive reduction with Lithium Aluminum Hydride (LiAlH₄) strips the oxygen atoms, yielding the target pyrrolidine.

Retrosynthesis Target 2-Azaspiro[4.6]undecane Hydrochloride Imide 2-Azaspiro[4.6]undecane- 1,3-dione Target->Imide LiAlH4 Reduction Diacid 1-(Carboxymethyl)cycloheptane- 1-carboxylic acid Imide->Diacid NH3 / Heat Starting Cycloheptanone + Ethyl Cyanoacetate Diacid->Starting Knoevenagel & Michael then Hydrolysis

Retrosynthetic pathway for 2-Azaspiro[4.6]undecane via the imide intermediate.

Quantitative Reaction Parameters

The following table summarizes the optimized thermodynamic and temporal parameters for the four-stage synthesis.

StageTransformationReagents & SolventsTemp (°C)Time (h)Expected Yield (%)
1a Knoevenagel CondensationCycloheptanone, Ethyl Cyanoacetate, NH₄OAc, Toluene110 (Reflux)1285 - 90
1b Michael AdditionKCN, EtOH, H₂O25 to 80675 - 80
1c Hydrolysis & DecarboxylationConc. HCl, Glacial AcOH100 (Reflux)2470 - 75
2 Imide FormationAc₂O (then remove), Urea, Heat180 (Melt)280 - 85
3 Hydride ReductionLiAlH₄, Anhydrous THF0 to 651865 - 70
4 Salt Formation2M HCl in Et₂O, DCM0 to 251>95

Step-by-Step Experimental Methodologies

Stage 1: Synthesis of the Diacid Precursor

Causality: The Knoevenagel condensation requires the continuous removal of water to drive the equilibrium toward the alkene. The subsequent Michael addition of cyanide establishes the critical quaternary spiro center. Acidic hydrolysis simultaneously converts the nitrile and ester groups to carboxylic acids while thermally decarboxylating the transient malonic acid moiety.

  • Condensation: Equip a 2 L round-bottom flask with a Dean-Stark apparatus. Combine cycloheptanone (1.0 eq), ethyl cyanoacetate (1.1 eq), ammonium acetate (0.1 eq), and glacial acetic acid (0.1 eq) in toluene. Reflux until water ceases to collect (~12 h). Concentrate in vacuo.

  • Cyanation: Dissolve the crude alkene in ethanol. Slowly add an aqueous solution of potassium cyanide (1.2 eq) at room temperature. Caution: Highly toxic. Heat to 80 °C for 6 h. Quench with water and extract with ethyl acetate.

  • Hydrolysis: Suspend the crude dinitrile in a 1:1 mixture of concentrated HCl and glacial acetic acid. Reflux vigorously for 24 h. As the reaction proceeds, the malonic acid intermediate decarboxylates, evolving CO₂. Cool to 0 °C to precipitate 1-(carboxymethyl)cycloheptane-1-carboxylic acid . Filter and wash with cold water.

Stage 2: Cyclization to 2-Azaspiro[4.6]undecane-1,3-dione

Causality: Direct reaction of the diacid with ammonia is inefficient. Pre-forming the cyclic anhydride using acetic anhydride dramatically increases electrophilicity. Urea is utilized as a safe, solid source of ammonia that decomposes at elevated temperatures to drive the imide formation.

  • Suspend the diacid in acetic anhydride (3.0 eq) and reflux for 2 h to form the anhydride.

  • Distill off the excess acetic anhydride and acetic acid by-product under reduced pressure.

  • To the crude anhydride, add urea (1.5 eq). Heat the neat mixture gradually to 180 °C. The mixture will melt, effervesce (release of CO₂ and NH₃), and eventually solidify as the imide forms.

  • Cool the solid mass, triturate with water to remove unreacted urea, and recrystallize from ethanol to yield pure 2-azaspiro[4.6]undecane-1,3-dione .

Stage 3: Hydride Reduction to the Spiro-Amine

Causality: LiAlH₄ is strictly required to reduce the highly stable imide carbonyls; milder hydrides like NaBH₄ will fail. The Fieser workup is critical: it prevents the formation of unfilterable aluminum hydroxide emulsions by trapping the aluminum salts as a granular, crystalline precipitate, ensuring maximum recovery of the lipophilic amine.

Mechanism A Imide Core (C=O) B Tetrahedral Intermediate A->B AlH4- Attack C Iminium Ion B->C - OAlH3- D Pyrrolidine Ring C->D AlH4- Attack

Stepwise mechanistic reduction of the spiro-imide to the pyrrolidine core.

  • In a flame-dried flask under N₂, suspend LiAlH₄ (3.0 eq) in anhydrous THF. Cool to 0 °C.

  • Add a solution of the spiro-imide in THF dropwise.

  • Remove the ice bath and reflux the mixture for 18 h.

  • Fieser Workup: Cool to 0 °C. For every n grams of LiAlH₄ used, sequentially add n mL of H₂O (dropwise, extreme caution), n mL of 15% aqueous NaOH, and finally 3n mL of H₂O. Stir vigorously for 30 minutes until a white, granular precipitate forms.

  • Filter through a Celite pad, wash the salts with hot THF, and concentrate the filtrate to yield the crude free base as an oil.

Stage 4: Hydrochloride Salt Formation

Causality: The free base of 2-azaspiro[4.6]undecane is a volatile oil susceptible to aerial oxidation and CO₂ absorption. Precipitation as the HCl salt yields a stable, crystalline solid suitable for long-term storage and precise stoichiometric dosing in biological assays.

  • Dissolve the crude free base in anhydrous dichloromethane (DCM).

  • Cool to 0 °C and add 2.0 M HCl in diethyl ether dropwise until the pH is roughly 2.

  • Stir for 30 minutes. The 2-azaspiro[4.6]undecane hydrochloride will precipitate as a brilliant white solid.

  • Filter, wash with cold diethyl ether, and dry in vacuo.

Alternative Modern Pathways

While the imide route is the gold standard for racemic, unfunctionalized spirocyclic amines, modern catalytic approaches are gaining traction. Recent literature from advanced synthetic groups demonstrates that transition-metal catalyzed or radical-mediated spirocyclizations can be employed[4]. For instance, the generation of an amine radical or carbon radical that cyclizes onto a tethered unactivated alkene can directly yield the spiro[4.6] system. These methods are particularly valuable when asymmetric synthesis (enantioselective spirocyclization) or late-stage functionalization is required, bypassing the achiral diacid intermediate entirely.

Sources

The 3D Paradigm Shift: Biological Activity and Therapeutic Potential of Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The transition from flat, two-dimensional aromatic rings to rigid, three-dimensional architectures represents a defining paradigm shift in modern medicinal chemistry. Azaspirocycles—compounds featuring a nitrogen-containing heterocycle fused to another ring via a single common carbon atom—exemplify this evolution. By increasing the fraction of sp3-hybridized carbons ( Fsp3​ ), azaspiro compounds occupy unique regions of 3D chemical space, offering superior physicochemical properties and precise pharmacophore vectorization. This technical guide explores the diverse biological activities of azaspiro compounds, detailing their mechanisms of action, quantitative efficacy, and the rigorous experimental protocols required for their evaluation.

Introduction: The Rationale for Azaspirocycles in Drug Design

Historically, drug discovery relied heavily on planar, sp2 -rich heteroaromatic scaffolds. However, these "flat" molecules often suffer from poor aqueous solubility and off-target promiscuity. The incorporation of azaspirocycles addresses these liabilities by acting as highly effective bioisosteres for classical saturated heterocycles like piperazine and morpholine (1)[1].

The spiro-fusion restricts conformational flexibility, locking the molecule into a bioactive conformation that enhances target binding affinity while decreasing overall lipophilicity. Furthermore, 3D shape analysis confirms that azaspirocycles populate spherical areas of chemical space that are vastly under-represented in existing high-throughput screening libraries, unlocking novel intellectual property and therapeutic avenues (2)[2].

Pharmacological Profiling & Mechanistic Diversity

Antiviral Host-Directed Therapies

Traditional antiviral drugs target viral proteins, leading to rapid resistance due to high viral mutation rates. Azaspiro dihydrotriazines circumvent this by targeting stable host factors essential for viral replication. Specifically, these compounds act as potent, competitive inhibitors of human dihydrofolate reductase (hDHFR). By binding to hDHFR with Ki​ values in the sub-micromolar range, they block the synthesis of nucleotides required for the replication of RNA viruses such as Influenza B and Respiratory Syncytial Virus (RSV) (3)[3].

G Virus Viral Infection (Influenza / RSV) HostCell Host Cell Machinery Virus->HostCell DHFR Human DHFR Enzyme (Active Target) HostCell->DHFR Nucleotides Nucleotide Biosynthesis DHFR->Nucleotides Catalyzes Azaspiro Azaspiro Dihydrotriazines (Inhibitor) Azaspiro->DHFR Competitive Inhibition (Ki < 1 µM) Replication Viral Replication (Successful) Nucleotides->Replication Enables

Fig 1: Mechanism of host DHFR inhibition by azaspiro dihydrotriazines blocking viral replication.

Neurological and Anticonvulsant Activity

Derivatives of 2-azaspiro[4.4]nonane and [4.5]decane have demonstrated profound central nervous system (CNS) activity. Extensive structure-activity relationship (SAR) profiling reveals that their lipophilicity directly correlates with anticonvulsant efficacy. In maximal electroshock (MES) seizure threshold tests, highly lipophilic N-phenylamino derivatives exhibited potent anti-seizure properties (4)[4]. Mechanistically, these compounds modulate GABAA​ receptors and voltage-sensitive calcium channels, stabilizing neuronal membranes against epileptiform discharges (5)[5].

Oncology and Cytoskeletal Modulation

In oncology, 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] have emerged as promising antitumor agents. Rather than acting strictly as generic cytotoxins, these compounds induce profound morphological changes in cancer cells. They significantly reduce filopodium-like membrane protrusions and impair cell motility, actively decreasing the metastatic potential of tumor cells and inducing apoptosis in aggressive lines such as HeLa and CT26 (6)[6].

Quantitative Data Summary

The following table synthesizes the biological efficacy of key azaspiro compound classes across various therapeutic indications.

Compound ClassPrimary Biological TargetIndicationKey Quantitative Efficacy MetricReference
Azaspiro dihydrotriazines Human DHFR (Host Factor)Antiviral (Influenza, RSV) EC50​ = 0.19–3.0 μM; Ki​ = 0.53–1.40 μM(3)[3]
2-Azaspiro[4.4]nonanes GABAA​ ReceptorsAnticonvulsantActive at 30 mg/kg (rats, MES test)(4)[4]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] Cytoskeletal FilopodiaOncology (Anti-metastatic)Live cell reduction: 89% down to 15% (HeLa)(6)[6]
2-oxa-6-azaspiro[3.3]heptanes IGF1R / EGFR KinasesOncology IC50​ = 35.5 nM (EGFR); 52 nM (IGFR1)(7)[7]

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific rigor, the following protocols incorporate built-in validation checkpoints.

Protocol 1: In Vitro Recombinant hDHFR Enzyme Inhibition Assay

Causality Rationale: Why target host DHFR instead of viral polymerase? Viral proteins mutate rapidly under selective pressure. By targeting a genetically stable host factor (hDHFR) that the virus relies upon for nucleotide biosynthesis, we establish a higher barrier to resistance. Furthermore, the inclusion of Bovine Serum Albumin (BSA) in the assay buffer is not arbitrary; rigid spirocycles often exhibit non-specific binding to polystyrene microplates, which artificially inflates the apparent IC50​ . BSA acts as a carrier protein to maintain free drug concentration.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM TES, pH 7.0, 75 mM 2-mercaptoethanol, 1 mg/mL BSA).

  • Enzyme Initialization: Add 0.5 nM recombinant hDHFR and 100 µM NADPH to the microplate. Incubate for 10 minutes at 25°C.

  • Compound Addition: Dispense azaspiro dihydrotriazines in DMSO. Validation Checkpoint: Final DMSO concentration must remain < 1% v/v to prevent enzyme denaturation. Include Methotrexate as a positive control.

  • Reaction Initiation: Add 100 µM dihydrofolate (DHF) to initiate the catalytic cycle.

  • Kinetic Readout: Monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADPH to NADP+) continuously for 5 minutes.

  • Data Synthesis: Calculate Ki​ using the Cheng-Prusoff equation. Self-Validation: The Z′ factor of the control plate must exceed 0.6 to validate the assay run.

Protocol 2: Anticonvulsant Screening (MES Test) & Lipophilicity Profiling

Causality Rationale: Traditional ClogP algorithms fail to accurately predict the lipophilicity of rigid spirocycles due to complex 3D desolvation dynamics. The spiro-fusion often shields polar heteroatoms from the solvent, a phenomenon poorly parameterized in standard 2D algorithms. Therefore, empirical RP-HPLC retention times provide a highly accurate surrogate for blood-brain barrier partitioning. In the in vivo model, the 24-hour habituation step is critical; stress-induced cortisol release alters baseline GABAergic tone, producing false-negative efficacy readouts.

Step-by-Step Workflow:

  • RP-HPLC Lipophilicity Profiling: Inject azaspiro[4.4]nonane derivatives onto a C18 column using a methanol/water gradient. Calculate the capacity factor ( k′ ). Validation Checkpoint: Run a calibration curve of known reference drugs (e.g., carbamazepine) to establish a baseline lipophilicity index.

  • Animal Preparation: Utilize adult male Swiss mice (20-25g). Habituate animals to the testing environment for 24 hours.

  • Dosing: Administer the azaspiro compound intraperitoneally (i.p.) in a 1% Tween-80 suspension at doses ranging from 30 to 100 mg/kg.

  • Electroshock Induction: After 30 minutes, apply an alternating current (50 mA, 60 Hz, 0.2 s) via corneal electrodes.

  • Phenotypic Observation: Record the presence or absence of hindlimb tonic extension (HLTE). Complete protection against HLTE indicates anticonvulsant efficacy.

  • Neurotoxicity Control (Rota-rod test): Evaluate motor impairment to ensure the anticonvulsant effect is not a false positive caused by generalized sedation or ataxia.

Workflow Synth Phase 1 Spirocyclization & Bioisosteric Replacement PhysChem Phase 2 Physicochemical Profiling (RP-HPLC Lipophilicity, Fsp3) Synth->PhysChem InVitro Phase 3 In Vitro Target Assays (Receptor Affinity, Enzyme Kinetics) PhysChem->InVitro InVivo Phase 4 In Vivo Efficacy (MES Test, Tumor Xenografts) InVitro->InVivo Lead Phase 5 Lead Optimization & Clinical Candidate Selection InVivo->Lead

Fig 2: Standardized screening workflow for azaspirocyclic hit-to-lead optimization.

Conclusion

The strategic deployment of azaspiro compounds represents a critical advancement in medicinal chemistry. By escaping the "flatland" of traditional aromatics, these 3D scaffolds offer finely tunable physicochemical properties and robust metabolic stability. Whether functioning as host-directed antivirals, CNS-penetrant anticonvulsants, or morphology-altering oncological agents, azaspirocycles provide a versatile and highly effective toolkit for modern drug discovery.

References

  • [3] Synthesis, biological evaluation and molecular modeling of novel azaspiro dihydrotriazines as influenza virus inhibitors targeting the host factor dihydrofolate reductase (DHFR). nih.gov. 3

  • [5] Synthesis, Physicochemical and Anticonvulsant Properties of New N‐(Pyridine‐2‐yl) Derivatives of 2‐Azaspiro[4.4]nonane and [4.5]decane‐1,3‐dione. Part II. scilit.com. 5

  • [4] Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. nih.gov.4

  • [1] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. researchgate.net. 1

  • [2] From Heteroaromatic Acids and Imines to Azaspirocycles: Stereoselective Synthesis and 3D Shape Analysis. d-nb.info. 2

  • [6] Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. mdpi.com. 6

  • [8] Reactivity and Selectivity of Azaspirocycles in Radical C–H Functionalization. acs.org. 8

  • [7] Design, synthesis and biological evaluation of novel azaspiro analogs of linezolid as antibacterial and antitubercular agents. researchgate.net. 7

Sources

Structural and Synthetic Insights into 2-Azaspiro[4.6]undecane: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary: The Shift Toward 3D Chemical Space

In contemporary medicinal chemistry, the over-reliance on planar, sp²-hybridized aromatic rings has led to high attrition rates in clinical trials due to poor aqueous solubility and promiscuous off-target binding. As a Senior Application Scientist, I frequently advocate for the integration of spirocyclic scaffolds to navigate out of this "flatland."

The 2-azaspiro[4.6]undecane core represents a highly valuable, three-dimensional pharmacophore. By fusing a flexible seven-membered cycloheptane ring with a five-membered pyrrolidine ring at a single spiro carbon, this scaffold dramatically increases the fraction of sp³ carbons (Fsp³). This whitepaper deconstructs the structural informatics (InChI Key and SMILES) of 2-azaspiro[4.6]undecane, explores its mechanistic advantages, and establishes a self-validating synthetic protocol for its de novo construction[1].

Structural Informatics & Chemical Identity

Accurate structural representation is the bedrock of cheminformatics and patent claiming. The topological mapping of 2-azaspiro[4.6]undecane must be precisely defined to ensure database query fidelity.

Parsing the SMILES and InChIKey

The canonical SMILES string C1CCCC2(CC1)CCNC2 provides a direct topological map.

  • The Cycloheptane Ring: The C1CCCC2(CC1) segment defines the symmetric seven-membered ring. The notation 2 designates the spirocyclic junction at carbon-5.

  • The Pyrrolidine Ring: The CCNC2 segment traces the asymmetric five-membered ring, positioning the secondary amine (2-aza) optimally for hydrogen bonding.

The InChIKey, MDFWXZBEVCOVIO-UHFFFAOYSA-N, acts as a cryptographic hash of the molecule's spatial arrangement[2]. The UHFFFAOYSA-N suffix is critical; it confirms the absence of stereocenters. Because the cycloheptane ring is perfectly symmetric, it neutralizes any potential chirality at the spiro junction, rendering the core achiral.

Table 1: Chemical Identity & Structural Parameters
PropertyValueCheminformatic Significance
IUPAC Name 2-azaspiro[4.6]undecaneStandardized nomenclature for patent filing.
Molecular Formula C₁₀H₁₉NDefines the exact atomic composition.
Molecular Weight 153.27 g/mol Low MW allows for extensive downstream functionalization.
Canonical SMILES C1CCCC2(CC1)CCNC2Enables substructure searching in virtual screening.
InChIKey MDFWXZBEVCOVIO-UHFFFAOYSA-NEnsures exact-match collision avoidance in databases.

Mechanistic Rationale for Spirocyclic Integration

Why choose a [4.6] spirocyclic core over a standard piperidine or pyrrolidine? The causality lies in the spatial orientation of the exit vectors.

When a drug binds to a target protein, the entropic penalty of freezing a flexible molecule must be offset by enthalpic gains. The spiro center in 2-azaspiro[4.6]undecane pre-organizes the molecule, forcing substituents into orthogonal planes. This inherent 3D complexity shields metabolic hotspots from Cytochrome P450 enzymes and disrupts the crystal lattice energy of the pure compound, thereby enhancing aqueous solubility.

G A Spirocyclic Core (2-azaspiro[4.6]undecane) B High Fsp3 Fraction A->B C Inherent 3D Complexity A->C D Improved Metabolic Stability B->D E Reduced Off-Target Protein Binding C->E F Enhanced Clinical Success Rate D->F E->F

Figure 1: Pharmacokinetic advantages of integrating spirocyclic scaffolds in drug design.

Table 2: Pharmacokinetic Impact of Spirocyclic Scaffolds
ParameterPlanar Heterocycle (e.g., Indole)Spirocyclic Scaffold (e.g., Spiro[4.6]undecane)Causality / Mechanism
Fsp³ Fraction Low (<0.3)High (>0.8)Saturation of carbon atoms at the spiro fusion.
Aqueous Solubility Generally PoorSignificantly EnhancedDisruption of planar crystal lattice packing energy.
CYP450 Metabolism High susceptibilityReduced susceptibilitySteric shielding of metabolic hotspots by orthogonal rings.
Vector Projection 2D (Planar)3D (Spherical/Orthogonal)Spiro center forces substituents into distinct spatial trajectories.
Biological Validation in Nature

The [4.6] spirocyclic architecture is deeply rooted in evolutionary chemical biology. For instance, marine-derived psammaplysin alkaloids feature a heavily functionalized 1,6-dioxa-2-azaspiro[4.6]undecane backbone[3]. These natural products exhibit potent antimalarial and anticancer properties, proving that biological targets are highly receptive to the steric volume presented by the [4.6] spiro system[4].

De Novo Synthetic Protocol & Self-Validation

To utilize this core in drug discovery, we must establish a scalable, self-validating synthetic route. The protocol below relies on predictable, thermodynamically driven cyclizations rather than ambiguous rearrangements, ensuring the final product strictly matches the MDFWXZBEVCOVIO InChIKey[5].

Experimental Methodology: Synthesis of 2-Azaspiro[4.6]undecane

Step 1: Kinetic Alkylation

  • Procedure: Dissolve cycloheptanecarbonitrile (1.0 equiv) in anhydrous THF at -78 °C. Add Lithium Diisopropylamide (LDA, 1.1 equiv) dropwise. Causality: The cryogenic temperature ensures strict kinetic deprotonation, preventing self-condensation of the nitrile. After 30 minutes, add allyl bromide (1.2 equiv). Warm to room temperature.

  • Intermediate: 1-allylcycloheptane-1-carbonitrile.

Step 2: Oxidative Cleavage

  • Procedure: Dissolve the intermediate in CH₂Cl₂ and cool to -78 °C. Bubble ozone (O₃) through the solution until a blue color persists. Causality: Ozonolysis is chosen over OsO₄/NaIO₄ to provide a cleaner cleavage of the sterically hindered alkene, minimizing over-oxidation. Quench with NaBH₄ (excess) in methanol to reduce the intermediate ozonide directly to the primary alcohol.

  • Intermediate: 1-(2-hydroxyethyl)cycloheptane-1-carbonitrile.

Step 3: Alcohol Activation

  • Procedure: Treat the primary alcohol with p-Toluenesulfonyl chloride (TsCl, 1.2 equiv), Triethylamine (Et₃N, 2.0 equiv), and catalytic DMAP in CH₂Cl₂ at 0 °C.

  • Intermediate: 2-(1-cyanocycloheptyl)ethyl 4-methylbenzenesulfonate.

  • Validation Checkpoint: LC-MS must confirm the addition of the tosyl mass (+154 Da).

Step 4: Reductive Cyclization (The Self-Validating Step)

  • Procedure: Add the tosylated intermediate dropwise to a suspension of LiAlH₄ (3.0 equiv) in refluxing THF.

  • Mechanism: The LiAlH₄ reduces the nitrile to a primary amine (-CH₂-NH₂). Because the highly reactive amine and the tosylate leaving group are tethered to the same spiro carbon, an intramolecular S_N2 reaction occurs spontaneously, closing the five-membered pyrrolidine ring.

  • Product: 2-azaspiro[4.6]undecane.

G N1 Step 1: Alkylation Cycloheptanecarbonitrile + Allyl-Br N2 Step 2: Ozonolysis Formation of 1-(2-hydroxyethyl) intermediate N1->N2 O3, then NaBH4 N3 Step 3: Tosylation Activation of primary alcohol N2->N3 TsCl, Et3N N4 Step 4: Reductive Cyclization LiAlH4 reduction & intramolecular SN2 N3->N4 LiAlH4, THF N5 Product 2-azaspiro[4.6]undecane N4->N5 Workup

Figure 2: De novo synthetic workflow for the 2-azaspiro[4.6]undecane core.

Analytical Validation

To definitively prove the synthesis was successful and matches the targeted InChIKey, the final compound must be subjected to 2D-NMR (HMBC/HSQC). The critical validation point is observing the HMBC correlations from the protons of the newly formed pyrrolidine ring (positions 1, 3, and 4) to the quaternary spiro carbon (position 5). The absence of a nitrile peak (~2200 cm⁻¹) in the IR spectrum and a correct exact mass (m/z 154.159 [M+H]⁺) via High-Resolution Mass Spectrometry (HRMS) confirms the topological closure of the spirocycle.

References

  • Chemcd.com. "8-(PROPAN-2-YL)-2-AZASPIRO[4.6]UNDECANE - SMILES and InChIKey Data." Accessed March 13, 2026.

  • MDPI. "Psammaplysins: Insights from Natural Sources, Structural Variations, and Pharmacological Properties." Accessed March 13, 2026. 3

  • ResearchGate. "Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and 1,6-dioxa-2-azaspiro[4.6]undecane backbones." Accessed March 13, 2026. 4

  • National Institutes of Health (PMC). "Multicomponent Direct Assembly of N-Heterospirocycles Facilitated by Visible-Light-Driven Photocatalysis." Accessed March 13, 2026.1

  • PubChemLite. "compound_molecular_formula:C10H19N - Explore." Accessed March 13, 2026. 2

  • National Institutes of Health (PMC). "General Procedure A: Preparation of N-Allylsulfonamides." Accessed March 13, 2026. 5

Sources

In Silico Profiling of 2-Azaspiro[4.6]undecane Hydrochloride: A Technical Guide to ADMET Prediction

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the modern era of chemical research and pharmaceutical development, the ability to rapidly and accurately assess the viability of a molecule is paramount. The "fail fast, fail cheap" paradigm is not merely a mantra but a strategic necessity, driven by the immense costs and timelines associated with bringing a new chemical entity to market or ensuring its safety for industrial use. In silico, or computational, prediction of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties has emerged as an indispensable tool in this endeavor. By leveraging sophisticated computational models, we can construct a detailed profile of a molecule's likely behavior in a biological system before it is ever synthesized, saving invaluable time and resources.[1][2]

This technical guide provides an in-depth, practical walkthrough of the in silico prediction process, using 2-Azaspiro[4.6]undecane hydrochloride as a model compound. This document is designed for researchers, medicinal chemists, and toxicologists, offering not just a series of steps, but the scientific rationale behind them. We will explore the causal links between fundamental physicochemical properties and complex biological outcomes, detail self-validating protocols, and present a holistic workflow for generating a comprehensive and actionable molecular profile.

Section 1: The Foundation: Molecular Structuring and Physicochemical Characterization

Before any meaningful biological property can be predicted, a molecule's fundamental physicochemical character must be accurately modeled. These properties—ionization state, lipophilicity, and solubility—are the bedrock upon which all subsequent ADMET predictions are built. The process begins with an unambiguous, standardized representation of the molecule.

Molecular Input Standardization

The first critical step is to convert the chemical name into a machine-readable format. For 2-Azaspiro[4.6]undecane hydrochloride, the structure of the active component is represented by the Simplified Molecular Input Line Entry System (SMILES) string: C1CCC2(CC1)CCNC2. This canonical representation ensures consistency and reproducibility across all computational platforms.

pKa and Ionization State Prediction

Causality: For a salt like 2-Azaspiro[4.6]undecane hydrochloride, the single most important property to predict is its pKa. The pKa value dictates the degree of ionization of the secondary amine at a given pH.[3] This is critical because the charge state of a molecule profoundly impacts its interaction with biological membranes and protein targets, thereby governing its solubility, permeability, and potential for off-target effects.[4] At physiological pH (assumed to be 7.4), a molecule's charge state can be the difference between successful absorption and complete failure.

Experimental Protocol: pKa Prediction Workflow

  • Input: Submit the canonical SMILES string (C1CCC2(CC1)CCNC2) to a pKa prediction engine. Modern tools like Schrödinger's Epik, ChemAxon's Marvin, or the web-based MolGpKa leverage machine learning, often graph-convolutional neural networks, trained on vast experimental datasets.[3][5][6]

  • Model Selection: Utilize a model that provides both the macroscopic pKa value and identifies the specific ionizable center—in this case, the secondary amine.

  • Calculation: The software analyzes the chemical environment of the nitrogen atom to estimate the pKa.

  • Output: The model outputs the predicted pKa value for the conjugate acid (the protonated form). From this, the percentage of the ionized (protonated) and neutral species at pH 7.4 can be calculated using the Henderson-Hasselbalch equation.

Table 1: Predicted Ionization Properties of 2-Azaspiro[4.6]undecane

ParameterPredicted ValueSignificance at pH 7.4
Basic pKa 11.42[7]The secondary amine is the basic center.
Ionized Species (%) >99.9%The molecule will exist almost exclusively in its protonated, charged form.
Neutral Species (%) <0.1%The uncharged form is a minor species, limiting passive diffusion.
Lipophilicity and Solubility Prediction

Causality: Lipophilicity (fat-loving nature) is a key determinant of a molecule's ability to cross biological membranes. It is a double-edged sword: too low, and the molecule cannot enter cells; too high, and it may get trapped in fatty tissues or be difficult to formulate. We predict the octanol-water partition coefficient (logP) for the neutral species and the distribution coefficient (logD) which accounts for pH and ionization.[8] Aqueous solubility (logS) is equally critical; a compound must be in solution to be absorbed.[4]

Experimental Protocol: Lipophilicity and Solubility Workflow

  • logP Prediction: Input the neutral SMILES into a consensus model that averages the predictions from several algorithms (e.g., XlogP3, cLogP). This mitigates the bias of any single method.

  • logD Calculation: Using the previously predicted pKa, calculate the logD at pH 7.4. The formula for a base is: logD = logP - log(1 + 10^(pKa - pH)).

  • logS Prediction: Employ a well-validated Quantitative Structure-Activity Relationship (QSAR) model, such as those available in ADMET Predictor or SwissADME, to predict the intrinsic aqueous solubility (logS₀) of the neutral species.

  • pH-Dependent Solubility: Calculate the solubility at pH 7.4, which will be significantly enhanced for this basic compound due to its protonation.

Table 2: Predicted Physicochemical and Drug-Likeness Properties

PropertyPredicted ValueDrug-Likeness Assessment (Lipinski's Rule of Five[9])
Molecular Weight (MW) 153.26 g/mol Pass (≤ 500)
logP (Predicted) 2.7[10]Pass (≤ 5)
logD at pH 7.4 -1.32Indicates high aqueous solubility due to ionization.
logS (Intrinsic) -3.5 (mol/L)Moderately soluble in its neutral form.
H-Bond Donors 1Pass (≤ 5)
H-Bond Acceptors 1Pass (≤ 10)
Lipinski Violations 0Good drug-like profile.

Section 2: In Silico ADME Profiling

With a solid physicochemical foundation, we can now predict the molecule's journey through a biological system.

Absorption

Causality: For oral administration, a drug must be absorbed from the gastrointestinal tract into the bloodstream. This is often modeled by predicting permeability through Caco-2 cells, a human colon adenocarcinoma cell line that serves as a surrogate for the intestinal wall.[11] We also must assess if the molecule is a substrate of efflux transporters like P-glycoprotein (P-gp), which can actively pump compounds back into the intestine, reducing absorption.

Experimental Protocol: Absorption Prediction

  • Input: Submit the canonical SMILES to a validated Caco-2 permeability model and a P-gp substrate classification model.

  • Mechanism: These models are typically machine learning algorithms (e.g., Support Vector Machines, Random Forest) trained on large datasets of experimentally measured values. They use molecular descriptors (e.g., size, polarity, flexibility) to make predictions.

  • Output: The models will provide a quantitative permeability value (in nm/s) and a binary classification (Substrate/Non-substrate).

Table 3: Predicted Absorption Characteristics

ParameterPredictionRationale & Implication
Caco-2 Permeability LowThe molecule's high polarity and permanent charge at pH 7.4 likely hinder passive diffusion across the intestinal membrane.
P-gp Substrate Likely Non-SubstrateSpirocyclic structures of this type are not typically recognized by P-gp, but this requires model validation. If it were a substrate, this would further reduce absorption.
Distribution

Causality: Once absorbed, a compound is distributed throughout the body. Two key parameters are its ability to cross the Blood-Brain Barrier (BBB) and the extent to which it binds to Plasma Proteins (PPB). BBB penetration is critical for CNS-acting drugs but undesirable for peripherally acting ones. High plasma protein binding can limit the amount of free drug available to act on its target.

Experimental Protocol: Distribution Prediction

  • BBB Permeability: Use a classification model to predict whether the compound will cross the BBB. These models heavily penalize polar and charged molecules.

  • Plasma Protein Binding: Employ a QSAR model to predict the percentage of the compound that will be bound to plasma proteins like albumin.

Table 4: Predicted Distribution Characteristics

ParameterPredictionRationale & Implication
Blood-Brain Barrier (BBB) Unlikely to CrossThe molecule's high polarity and charge make it a poor candidate for passive diffusion into the CNS.
Plasma Protein Binding (%) Low to ModerateHighly charged, polar molecules tend to have lower affinity for the hydrophobic binding pockets of plasma proteins. This suggests good bioavailability of the free fraction.
Metabolism

Causality: Metabolism, primarily by Cytochrome P450 (CYP) enzymes in the liver, is the body's primary mechanism for clearing foreign compounds.[12][13] Predicting which CYP isoforms a compound interacts with is crucial for assessing its metabolic stability and potential for drug-drug interactions. Identifying the specific atoms on the molecule that are most susceptible to metabolism (Sites of Metabolism, or SoM) provides actionable insights for chemists to improve stability.[14]

Experimental Protocol: Metabolism Prediction

  • CYP Interaction: Use a suite of classification models to predict if the molecule is a substrate or inhibitor of the five major CYP isoforms (1A2, 2C9, 2C19, 2D6, 3A4).

  • Site of Metabolism Prediction: Utilize a regression-based or deep learning model that calculates the reactivity of each atom in the molecule towards metabolic enzymes.[13] The model highlights the most probable sites of Phase I oxidation.

Table 5: Predicted Metabolic Profile

ParameterPredictionImplication
CYP2D6 Inhibitor Yes/No (Model Dependent)Inhibition of major CYPs can lead to dangerous drug-drug interactions.
CYP3A4 Inhibitor Yes/No (Model Dependent)As above.
CYP Substrate LikelyThe aliphatic rings provide ample sites for oxidation.
Sites of Metabolism See Figure 1The model predicts oxidation is most likely to occur on the cycloheptane ring at positions distal to the nitrogen, due to lower steric hindrance.

Figure 1: Predicted Sites of Metabolism (SoM) for 2-Azaspiro[4.6]undecane (A 2D chemical structure image would be placed here, with the most likely metabolic hotspots highlighted in red, based on computational output.)

Section 3: In Silico Toxicity Prediction

Early identification of potential toxicity is one of the most impactful applications of in silico modeling.

Cardiotoxicity: hERG Inhibition

Causality: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a leading cause of drug-induced cardiac arrhythmias (Torsades de Pointes), a potentially fatal side effect that has led to the withdrawal of numerous drugs.[15][16] In silico models are therefore a mandatory first-pass screen for nearly all new chemical entities. These models are built to recognize the common pharmacophoric features of hERG blockers: typically a basic nitrogen atom and one or more hydrophobic/aromatic groups.[17]

Experimental Protocol: hERG Inhibition Prediction

  • Input: Submit the SMILES string to a hERG inhibition model.

  • Model Type: A robust approach uses a classification model (Blocker vs. Non-blocker) built on a large, diverse dataset of known hERG inhibitors and non-inhibitors.

  • Prediction: The model outputs a probability score or a binary classification of the compound's potential to block the hERG channel.

Table 6: Predicted Cardiotoxicity Potential

EndpointPredictionRationale & Implication
hERG Inhibition Low Risk / Non-blockerWhile the molecule contains a basic nitrogen, it lacks the other key hydrophobic features typically associated with potent hERG blockers. The prediction should be treated with caution but suggests a lower initial risk.
Genotoxicity: Ames Mutagenicity

Causality: The bacterial reverse mutation assay, or Ames test, is a standard for assessing a chemical's potential to cause DNA mutations, which is linked to carcinogenicity.[18] Regulatory guidelines, such as ICH M7, endorse the use of in silico predictions for this endpoint, mandating a specific, self-validating approach.

Experimental Protocol: ICH M7-Compliant Ames Mutagenicity Prediction

  • Two-Model System: The protocol requires two complementary (Q)SAR models:

    • Expert Rule-Based Model: This model (e.g., Derek Nexus) uses a knowledge base of "structural alerts"—molecular fragments known to be associated with mutagenicity. It identifies if the query molecule contains any of these alerts.

    • Statistical-Based Model: This model (e.g., Sarah Nexus, Leadscope) uses a machine learning algorithm trained on a large database of Ames test results. It provides a statistical probability of mutagenicity based on the molecule as a whole.[18]

  • Weight of Evidence: The final prediction is based on the combined output. A positive result from either model warrants concern. An equivocal result requires expert review. A negative result from both provides strong, though not definitive, evidence of non-mutagenicity.[19]

Table 7: Predicted Genotoxicity Potential

Model TypePredictionRationale
Expert Rule-Based NegativeThe 2-Azaspiro[4.6]undecane scaffold does not contain well-known structural alerts for mutagenicity.
Statistical-Based NegativeThe overall physicochemical properties and topology of the molecule do not resemble known mutagens in the model's training set.
Final Assessment Likely Non-Mutagenic The consensus from two orthogonal modeling approaches provides confidence in this prediction.

Section 4: Synthesis: The Integrated In Silico Workflow

The true power of in silico prediction lies not in any single endpoint, but in the integrated assessment of all properties. This holistic view allows for a nuanced, evidence-based decision on a molecule's future.

The Prediction Cascade

The various predictive steps are not independent but form a logical cascade, where foundational predictions inform subsequent, more complex ones. This workflow ensures efficiency and logical consistency.

InSilico_Workflow cluster_input 1. Molecular Input cluster_physchem 2. Physicochemical Foundation cluster_adme 3. ADME Profile cluster_tox 4. Toxicity Profile cluster_output 5. Final Assessment SMILES Canonical SMILES C1CCC2(CC1)CCNC2 pKa pKa Prediction SMILES->pKa LogP logP Prediction SMILES->LogP LogS Solubility (logS) SMILES->LogS Metabolism Metabolism (CYP, SoM) SMILES->Metabolism hERG Cardiotoxicity (hERG) SMILES->hERG Ames Genotoxicity (Ames) SMILES->Ames LogD logD Calculation pKa->LogD LogP->LogD Absorption Absorption (Caco-2, P-gp) LogD->Absorption Distribution Distribution (BBB, PPB) LogD->Distribution Profile Integrated ADMET Profile & Decision Absorption->Profile Distribution->Profile Metabolism->Profile hERG->Profile Ames->Profile

Caption: Integrated workflow for in silico ADMET prediction.

Trustworthiness: The Self-Validating System

An in silico protocol is only as trustworthy as its limitations are understood. A self-validating system relies on two core principles:

  • Applicability Domain (AD): Every prediction must be accompanied by an assessment of its AD. This is a measure of how similar the query molecule is to the compounds used to train the model. If the molecule is an outlier (i.e., outside the AD), the prediction is considered unreliable. This prevents the misapplication of models to novel chemical scaffolds.

Conclusion

Through this structured in silico workflow, we have assembled a comprehensive predictive profile for 2-Azaspiro[4.6]undecane hydrochloride. The analysis suggests a molecule with drug-like physicochemical properties but likely low oral absorption due to its high polarity and charge at physiological pH. Its metabolic profile is likely driven by oxidation of its aliphatic rings, and critically, it shows a low predicted risk for both cardiotoxicity (hERG) and genotoxicity (Ames).

This profile, generated in a fraction of the time and cost of experimental assays, provides clear, actionable guidance. It suggests that while the core scaffold is safe, derivatives designed for oral bioavailability would need to address the challenge of membrane permeability, perhaps through a prodrug strategy. This is the power of predictive science: to transform a simple chemical structure into a rich tapestry of biological insight, accelerating the pace of scientific discovery and enhancing the safety of novel chemical entities.

References

  • Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Retrieved from Creative Biolabs website. [Link]

  • Singh, S., & Singh, D. B. (2017). Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities. Frontiers in Pharmacology. [Link]

  • Hughes, T., et al. (2010). The In Silico Prediction of Human-Specific Metabolites from Hepatotoxic Drugs. Chemical Research in Toxicology. [Link]

  • Du, F., et al. (2011). In silico prediction of hERG inhibition. Current Computer-Aided Drug Design. [Link]

  • Simulations Plus. (n.d.). In Silico Metabolite Prediction Using Artificial Neural Network Ensembles. Retrieved from Simulations Plus website. [Link]

  • Li, X., et al. (2012). In silico Prediction of Chemical Ames Mutagenicity. Journal of Chemical Information and Modeling. [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from Molecular Discovery website. [Link]

  • Schrödinger. (n.d.). Schrödinger solutions for small molecule protonation state enumeration and pKa prediction. Retrieved from Schrödinger website. [Link]

  • PozeSCAF. (2024). In Silico Mutagenicity and Toxicology Predictions. Retrieved from PozeSCAF website. [Link]

  • Huang, S., et al. (2021). MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. Journal of Chemical Information and Modeling. [Link]

  • Valko, K., et al. (2016). Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Creative Biolabs. (n.d.). Preliminary ADMET Prediction. Retrieved from Creative Biolabs website. [Link]

  • Wang, S., et al. (2021). ADMET Evaluation in Drug Discovery. 16. Predicting hERG Blockers by Combining Multiple Pharmacophores and Machine Learning Approaches. Molecular Pharmaceutics. [Link]

  • Zhang, J., et al. (2024). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. ResearchGate. [Link]

  • Votano, J. R., et al. (2006). In silico prediction of Ames mutagenicity based on molecular descriptors. ResearchGate. [Link]

  • Prylutska, S., et al. (2025). In silico the Ames Mutagenicity Predictive Model of Environment. Hygiene and sanitation. [Link]

  • van de Waterbeemd, H., & De Groot, M. J. (2012). Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization. Expert Opinion on Drug Discovery. [Link]

  • Singh, S., et al. (2020). In-Silico Modeling in Drug Metabolism and Interaction: Current Strategies of Lead Discovery. Mini-Reviews in Medicinal Chemistry. [Link]

  • Balogh, G. T., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Pharmaceutical Sciences. [Link]

  • Mombelli, E. (2022). In Silico Prediction of Chemically Induced Mutagenicity: A Weight of Evidence Approach Integrating Information from QSAR Models and Read-Across Predictions. Methods in Molecular Biology. [Link]

  • Sliwoski, G., et al. (2014). In silico prediction of drug properties. Wiley Interdisciplinary Reviews: Computational Molecular Science. [Link]

  • Du, F., et al. (2011). In silico prediction of hERG inhibition. Simulations Plus. [Link]

  • Sicho, M., et al. (2021). Open source application for small molecule pKa predictions. Zenodo. [Link]

  • Mata, C. G., et al. (2026). Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics. Physiological Reviews. [Link]

  • Ertl, P., & Rohde, B. (2007). In Silico Pharmaceutical Property Prediction. Molecular Pharmaceutics. [Link]

  • Ionescu, I. A., et al. (2024). In Silico ADME Methods Used in the Evaluation of Natural Products. Pharmaceuticals. [Link]

  • Le, G., & Wang, J. (2015). The application of in silico drug-likeness predictions in pharmaceutical research. Future Medicinal Chemistry. [Link]

  • Udugade, S. S., et al. (2020). in silico evaluation of pharmacokinetics, drug-likeness and medicinal chemistry friendliness of Momordicin1. Journal of Advanced Scientific Research. [Link]

  • Capot Chemical. (2026). MSDS of 2-aza-Spiro[4.5]decane hydrochloride. Retrieved from Capot Chemical website. [Link]

  • van de Waterbeemd, H., & De Groot, M. J. (2012). Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization. Taylor & Francis Online. [Link]

  • Ferreira, L., et al. (2024). Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. International Journal of Molecular Sciences. [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from Simulations Plus website. [Link]

  • Jayaraman, D., et al. (2025). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. [Link]

  • Deep Origin. (2025). ADMET Predictions - Computational Chemistry Glossary. Retrieved from Deep Origin website. [Link]

  • National Center for Biotechnology Information. (n.d.). Prediction of Drug-Like Properties. In Madame Curie Bioscience Database. Retrieved from NCBI Bookshelf. [Link]

  • Tang, Y., et al. (2012). In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. ResearchGate. [Link]

  • PubChemLite. (n.d.). 2-azaspiro[4.6]undecane (C10H19N). Retrieved from PubChemLite website. [Link]

  • ResearchGate. (n.d.). Spiro Compounds: A Brief History. Retrieved from ResearchGate. [Link]

  • Chen, M., et al. (2024). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (n.d.). Design and development of novel spiro-oxindoles as potent antiproliferative agents. Retrieved from ResearchGate. [Link]

  • Madzhidov, T., et al. (2025). Towards Explainable Computational Toxicology: Linking Antitargets to Rodent Acute Toxicity. International Journal of Molecular Sciences. [Link]

  • SciSpace. (n.d.). Top 35 Computational Toxicology papers published in 2023. Retrieved from SciSpace website. [Link]

Sources

Solubility and stability of 2-Azaspiro[4.6]undecane hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of 2-Azaspiro[4.6]undecane Hydrochloride

Authored by: Gemini, Senior Application Scientist

Introduction

2-Azaspiro[4.6]undecane hydrochloride is a spirocyclic aliphatic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure offers a unique scaffold for exploring chemical space, potentially leading to novel therapeutics with improved physicochemical properties such as enhanced solubility and metabolic stability.[1] The hydrochloride salt form is typically employed to improve the handling and aqueous solubility of the parent amine.

A comprehensive understanding of the solubility and chemical stability of this intermediate is paramount for its effective use. These parameters directly influence reaction kinetics, formulation development, and the integrity of screening compounds in solution. This guide provides a detailed examination of the solubility and stability profile of 2-Azaspiro[4.6]undecane hydrochloride, offering field-proven methodologies and expert insights for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A foundational understanding of a compound's basic physicochemical properties is essential before undertaking detailed solubility and stability assessments. These properties provide context for its behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₂₀ClN[2]
Molecular Weight 189.73 g/mol [2]
CAS Number Not available for the 2-aza isomer hydrochloride. The parent amine is 184-14-5.[3]N/A
Predicted pKa 11.42 ± 0.20 (for the parent amine)[3]
Predicted XlogP 2.7 (for the parent amine)[4]
Physical Form Typically a solid or powder.[2]

Solubility Profile of 2-Azaspiro[4.6]undecane Hydrochloride

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its utility, affecting everything from reaction conditions to bioavailability.[5] As a hydrochloride salt, 2-Azaspiro[4.6]undecane hydrochloride is expected to exhibit favorable aqueous solubility, though this can be influenced by factors such as pH, temperature, and the presence of co-solvents.

Qualitative Solubility
SolventExpected SolubilityRationale
Water SolubleThe hydrochloride salt form significantly increases aqueous solubility compared to the free base.
Methanol / Ethanol SolublePolar protic solvents can solvate the ionic salt.
Acetonitrile Slightly Soluble to SolubleA polar aprotic solvent, solubility may be more limited.
Dimethyl Sulfoxide (DMSO) SolubleA highly polar aprotic solvent, commonly used for compound storage.
Dichloromethane (DCM) Sparingly Soluble to InsolubleA nonpolar solvent, unlikely to effectively solvate the salt.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold-standard method for determining equilibrium solubility is the shake-flask technique. This protocol is designed to be self-validating by ensuring equilibrium is reached and that the analytical method is accurate.

1. Objective: To determine the equilibrium solubility of 2-Azaspiro[4.6]undecane hydrochloride in a given solvent system at a controlled temperature.

2. Materials:

  • 2-Azaspiro[4.6]undecane hydrochloride

  • Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, Methanol)

  • Calibrated analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm)

  • Calibrated HPLC system with a UV detector

  • Volumetric flasks and pipettes

3. Step-by-Step Methodology:

  • Preparation: Add an excess amount of 2-Azaspiro[4.6]undecane hydrochloride to a vial containing a known volume of the desired solvent (e.g., 5 mg of compound to 1 mL of solvent). The key is to ensure solid material remains undissolved, indicating saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be run to confirm when the concentration of the dissolved solute in aliquots plateaus.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow undissolved solids to settle. Carefully draw an aliquot from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all particulate matter.

  • Dilution: Accurately dilute the filtered solution with the mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC method. The concentration is determined by comparing the peak area to a standard curve prepared from accurately weighed samples of the compound.[6]

  • Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result A Add excess solid to known volume of solvent B Agitate at constant T (e.g., 25°C) for 24-48h A->B C Settle solids B->C D Filter supernatant (0.22 µm) C->D E Dilute filtrate D->E F Quantify via HPLC E->F G Calculate Solubility (mg/mL or mM) F->G

Caption: Workflow for shake-flask solubility determination.

Stability Profile and Degradation Pathways

Assessing the chemical stability of a compound is a critical component of drug development. Forced degradation (or stress testing) studies are employed to identify likely degradation products and establish the intrinsic stability of the molecule.[7]

Predicted Degradation Pathways

The 2-Azaspiro[4.6]undecane core contains a secondary amine, which is the primary functional group susceptible to degradation.

  • Oxidation: Secondary amines can be susceptible to oxidation, potentially forming nitroxide radicals or, under stronger conditions, other oxidized species. This is often a concern during long-term storage in the presence of air.

  • Interaction with Excipients: While not an intrinsic degradation pathway, the amine can react with certain reactive excipients, such as those containing aldehyde or ketone functionalities, if formulated.

Unlike related spirocyclic lactams, the amide hydrolysis pathway is not relevant for this molecule.[7] The saturated aliphatic rings are generally stable and not prone to degradation under typical pharmaceutical stress conditions.

Experimental Protocol: Forced Degradation Study

1. Objective: To investigate the intrinsic stability of 2-Azaspiro[4.6]undecane hydrochloride under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradants.

2. Methodology Rationale: The conditions are designed to achieve 5-20% degradation of the parent compound. Excessive degradation can lead to secondary degradants, complicating the analysis of primary pathways.[7] If degradation is too extensive, the stressor concentration, temperature, or exposure time should be reduced.

3. Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a stock solution of 2-Azaspiro[4.6]undecane hydrochloride (e.g., 1 mg/mL) in a suitable solvent like a water/acetonitrile mixture.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Stress: Expose a solid sample and a solution sample to 70°C.

    • Photolytic Stress: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time-Point Analysis: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours). For thermal and photolytic studies, time points may be longer (e.g., 1, 3, 7 days).

  • Sample Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples using a suitable stability-indicating HPLC-UV method. A gradient method is typically required to separate the parent peak from any degradation products.[8] Mass spectrometry (LC-MS) is invaluable for identifying the molecular weights of unknown degradant peaks.[7]

Forced Degradation and Analysis Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Prepare 1 mg/mL Stock Solution B Acidic (0.1M HCl, 60°C) A->B C Basic (0.1M NaOH, 60°C) A->C D Oxidative (3% H₂O₂, RT) A->D E Thermal (70°C) A->E F Photolytic (ICH Q1B) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize/Quench G->H I Analyze via HPLC-UV/MS H->I J Identify Degradation Products I->J K Establish Stability Profile I->K

Caption: Workflow for forced degradation studies.

Recommendations for Safe Handling and Storage

Based on the chemical nature of aliphatic amine hydrochlorides and standard laboratory practices, the following handling and storage procedures are recommended to maintain the integrity of 2-Azaspiro[4.6]undecane hydrochloride.

  • Storage Conditions: The compound should be stored in a cool, dry, and well-ventilated place.[9] Recommended storage temperatures are often between 2-8°C for long-term stability.[3][10] The container should be kept tightly closed to prevent moisture uptake and potential oxidation. Some suppliers recommend storing under an inert atmosphere (e.g., argon), which is best practice for air-sensitive compounds.[9]

  • Handling Precautions: Avoid the formation of dust and aerosols.[11] Use personal protective equipment, including gloves, safety goggles, and a lab coat.[10] Handling should be performed in a well-ventilated area or a chemical fume hood.[12]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9][10]

Conclusion

2-Azaspiro[4.6]undecane hydrochloride is a promising scaffold for drug discovery. A thorough understanding of its solubility and stability is essential for its successful application. While specific experimental data is limited, this guide provides a robust framework for its characterization based on established scientific principles and data from analogous structures. The provided protocols for solubility and forced degradation studies offer a clear path for researchers to generate the necessary data to support their research and development activities, ensuring the quality and reliability of their results.

References

  • Analytical Methods. (2012). RSC Publishing.
  • 2-AZASPIRO[4.6]UNDECANE CAS#: 184-14-5. ChemicalBook.
  • MSDS of 2-aza-Spiro[4.5]decane hydrochloride. (2026). Capot Chemical.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Safety Data Sheet. (2022). ChemScene.
  • 7,10-dioxa-2-azaspiro[4.6]undecane hydrochloride. Sigma-Aldrich.
  • SAFETY DATA SHEET. (2026). Sigma-Aldrich.
  • Development and Validation of 2-Azaspiro[9][10] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. (2021). MDPI. Retrieved from

  • 2-azaspiro[4.6]undecane (C10H19N). PubChemLite.
  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. (2025). ChemRxiv.
  • 1-Azaspiro[4.6]undecane hydrochloride. ChemScene.
  • Degradation Pathways of 2-Azaspiro[4.4]nonane Derivatives. BenchChem.
  • Analytical methods for determining the purity of 2-Azaspiro[4.4]nonane hemioxalate. BenchChem.
  • Liquid chromatography--multiple tandem mass spectrometry for the determination of ten azaspiracids, including hydroxyl analogues in shellfish. (2004). PubMed.
  • Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Hong Lab.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025). ResearchGate.
  • 7-azaspiro[4.6]undecane hydrochloride. Sigma-Aldrich.
  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. (2026). Pharmaceutical Sciences.

Sources

An In-depth Technical Guide to the Stereochemistry of 2-Azaspiro[4.6]undecane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with enhanced pharmacological properties. This guide provides a detailed exploration of the stereochemical aspects of 2-Azaspiro[4.6]undecane hydrochloride, a representative azaspirocyclic compound. We will delve into the structural basis of its chirality, methods for stereoselective synthesis and resolution, robust analytical techniques for stereochemical assignment, and the profound implications of stereoisomerism on biological activity. This document is intended to serve as a comprehensive resource for scientists engaged in the design, synthesis, and evaluation of spirocyclic molecules in drug discovery and development.

Introduction: The Significance of Spirocyclic Scaffolds in Drug Design

The quest for novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore chemical space beyond traditional "flat" aromatic systems. Spirocycles, characterized by two rings connected through a single, shared carbon atom (the spiro center), represent a compelling class of "3D-rich" molecular frameworks.[1] The rigid, well-defined three-dimensional orientation of substituents around the spiro core can facilitate precise and high-affinity interactions with biological targets.[2]

2-Azaspiro[4.6]undecane hydrochloride is a member of the azaspiro family, incorporating a nitrogen atom into one of the rings. This feature not only influences the molecule's basicity and solubility but also provides a vector for further functionalization. Azaspiro compounds have been associated with a wide range of biological activities, including antimicrobial, analgesic, and antitumor effects.[3] The hydrochloride salt form is often utilized to improve the compound's stability and aqueous solubility, which are critical for pharmaceutical development.

A fundamental, yet often complex, aspect of spirocyclic chemistry is stereoisomerism. The stereochemical configuration of a molecule can dramatically influence its pharmacological and toxicological properties. This guide will specifically address the stereochemistry of 2-Azaspiro[4.6]undecane, providing both foundational principles and practical, field-proven methodologies.

Structural Analysis: The Chiral Nature of 2-Azaspiro[4.6]undecane

The core of our discussion lies in the unique structural feature of the spirocyclic system. The spiro carbon atom in 2-Azaspiro[4.6]undecane is the source of its chirality.

The Spiro Chiral Center

The spiro carbon of 2-Azaspiro[4.6]undecane is bonded to four other carbon atoms, two in the five-membered ring and two in the seven-membered ring. Because the two rings are perpendicular to each other, the molecule is not superimposable on its mirror image, a classic definition of chirality. This gives rise to two distinct enantiomers, designated as (R)-2-Azaspiro[4.6]undecane and (S)-2-Azaspiro[4.6]undecane. The formation of the hydrochloride salt does not alter the inherent chirality of the parent molecule.

Caption: Enantiomers of 2-Azaspiro[4.6]undecane.

The Importance of Stereoisomeric Purity

In a biological system, enantiomers can interact differently with chiral entities like enzymes and receptors. This can lead to significant differences in their biological activity, a phenomenon known as enantioselectivity. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects or toxicity. Therefore, the synthesis and characterization of enantiomerically pure compounds are critical in drug development.

Synthetic Strategies and Stereochemical Control

The synthesis of azaspirocycles can be approached in several ways, with the choice of method determining the stereochemical outcome.

  • Racemic Synthesis: Many conventional synthetic routes, often involving cyclization reactions, produce a 50:50 mixture of the (R) and (S) enantiomers, known as a racemic mixture.[3] While useful for initial screening, a racemic drug candidate necessitates further development to isolate and test the individual enantiomers.

  • Asymmetric Synthesis: Modern synthetic organic chemistry offers powerful tools to achieve stereocontrol. These methods aim to produce a single enantiomer in excess. Key strategies include:

    • Chiral Catalysis: Using a chiral catalyst to guide the reaction towards the formation of one enantiomer over the other.

    • Chiral Auxiliaries: Temporarily attaching a chiral group to the starting material to direct the stereochemical course of a reaction, followed by its removal.

    • Chiral Pool Synthesis: Starting from an enantiomerically pure natural product that already contains the desired stereochemistry.

  • Chiral Resolution: This is a common and practical approach where a racemic mixture is separated into its constituent enantiomers.

    • Classical Resolution: Involves reacting the racemic amine with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization.

    • Chiral Chromatography: A powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to physically separate the enantiomers. This method is discussed in more detail in the following section.

Analytical Techniques for Stereochemical Determination

Unambiguous determination of the absolute configuration and enantiomeric purity is a cornerstone of stereochemical analysis. A multi-pronged approach, combining different analytical techniques, provides the highest level of confidence.

X-Ray Crystallography: The Definitive Method

For crystalline solids, single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[4][5]

Causality Behind the Method: The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. By analyzing the diffraction pattern, one can generate a precise electron density map of the molecule, revealing the spatial arrangement of every atom.[5] When anomalous dispersion is used, the absolute configuration can be determined unambiguously.[4]

G cluster_workflow X-Ray Crystallography Workflow cluster_output Outputs A Single Crystal Growth B Mount Crystal on Diffractometer A->B C X-Ray Data Collection B->C D Structure Solution & Refinement C->D E Absolute Configuration Assignment D->E F 3D Molecular Structure E->F G Bond Lengths & Angles H Crystal Packing Information

Caption: Workflow for absolute configuration determination via X-ray crystallography.

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth (Rate-Limiting Step): Dissolve the enantiomerically pure 2-Azaspiro[4.6]undecane hydrochloride in a suitable solvent or solvent system (e.g., methanol/ether, isopropanol). Use slow evaporation, vapor diffusion, or slow cooling techniques to grow single crystals of sufficient size and quality. This is often the most challenging step.[4]

  • Data Collection: Mount a suitable crystal on the goniometer head of a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas to minimize thermal vibration. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[5]

  • Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Use computational methods (e.g., direct methods or Patterson methods) to solve the phase problem and generate an initial model of the structure. Refine the atomic positions and thermal parameters against the experimental data to obtain a final, accurate molecular structure.

  • Absolute Configuration Assignment: For non-centrosymmetric space groups, calculate the Flack parameter. A value close to 0 indicates the correct absolute configuration has been assigned, while a value near 1 suggests the inverted structure is correct.

NMR Spectroscopy with Chiral Auxiliaries

While standard ¹H and ¹³C NMR spectra of enantiomers are identical, NMR can be used to differentiate them by introducing a chiral environment.

Causality Behind the Method: Reacting the racemic amine with a chiral derivatizing agent (e.g., Mosher's acid chloride) creates a pair of diastereomers. Diastereomers have different physical properties and, crucially, will exhibit distinct signals in the NMR spectrum, allowing for their quantification.[6]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for determining the enantiomeric purity (or enantiomeric excess, e.e.) of a chiral compound.

Causality Behind the Method: The technique employs a stationary phase that is itself chiral. As the racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral stationary phase. One enantiomer will have a stronger interaction and thus a longer retention time, leading to their separation.

G cluster_key Principle A Inject Racemic Mixture B Mobile Phase Carries Sample A->B C Chiral Stationary Phase Column B->C D Differential Interaction (Diastereomeric Complexes) C->D E Separation of Enantiomers D->E F Detector (e.g., UV) E->F G Chromatogram Output F->G

Caption: Principle of enantiomeric separation by Chiral HPLC.

Experimental Protocol: Determination of Enantiomeric Purity using Chiral HPLC

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often effective for a wide range of compounds.

  • Method Development:

    • Prepare a standard solution of the racemic 2-Azaspiro[4.6]undecane hydrochloride.

    • Develop a mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), sometimes with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic compounds.

    • Optimize the flow rate and mobile phase composition to achieve baseline separation of the two enantiomeric peaks within a reasonable analysis time.

  • Analysis:

    • Inject a known concentration of the sample to be analyzed.

    • Record the chromatogram. The two enantiomers will appear as two separate peaks.

  • Quantification:

    • Integrate the area under each peak.

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).

Data Summary

The following table summarizes the key stereochemical and analytical parameters for 2-Azaspiro[4.6]undecane hydrochloride.

ParameterDescriptionTypical Method of Determination
Number of Chiral Centers 1 (the spiro carbon)Structural Analysis
Number of Stereoisomers 2 (one pair of enantiomers)Theoretical
Enantiomer Designation (R) and (S)Cahn-Ingold-Prelog (CIP) rules
Absolute Configuration The definitive 3D arrangement of atoms.Single-Crystal X-Ray Crystallography
Enantiomeric Purity (% e.e.) The measure of the excess of one enantiomer over the other.Chiral HPLC, NMR with chiral reagents
Specific Rotation ([α]D) The angle to which a plane-polarized light is rotated by a solution of the pure enantiomer. Opposite signs for each enantiomer.Polarimetry

Conclusion

The stereochemistry of 2-Azaspiro[4.6]undecane hydrochloride is a critical determinant of its potential biological function. Its chirality originates from the spiro carbon center, giving rise to (R) and (S) enantiomers. A thorough understanding and application of stereoselective synthesis or chiral resolution are essential for accessing enantiomerically pure forms of this molecule. Furthermore, rigorous analytical characterization using techniques such as X-ray crystallography and chiral HPLC is non-negotiable in a research and development setting. For drug development professionals, the message is clear: the three-dimensional structure of a molecule is inextricably linked to its function, and a comprehensive evaluation of stereoisomers is fundamental to the development of safe and effective medicines.

References

  • Smolecule. (2024). Buy 2-Azaspiro[4.6]undecane-4-carboxylic acid.
  • PubChem. (n.d.). 2-azaspiro[4.6]undecane.
  • ResearchGate. (2021). X‐ray single crystal structure of spiro‐1,4‐benzodiazepin‐2‐one 4 aaa....
  • Kotha, S., & Ghosh, A. K. (2006). Synthesis of Spirodiones and Their Structure Determination by X-Ray Crystallography.
  • Light and Molecule's Blog. (2020). Theory Untangles Fascinating Properties of Spiro-Compounds.
  • Bianchi, E., et al. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie.
  • PubChem. (n.d.). Spiro[4.6]undecane.
  • ChemScene. (n.d.). 1-Azaspiro[4.6]undecane hydrochloride.
  • Sigma-Aldrich. (n.d.). 2-azaspiro[4.6]undecane.
  • ResearchGate. (2012). Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks.
  • EPA Abstract Sifter. (n.d.). 2-Azaspiro[4.6]undecan-3-one.
  • Chemistry LibreTexts. (2024). Compounds with multiple chiral centers.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate.
  • National Institutes of Health (NIH). (n.d.). X-Ray Crystallography of Chemical Compounds.
  • Guidechem. (n.d.). 8-azido-6-azaspiro[4.6]undecan-7-one.
  • Wikipedia. (n.d.). X-ray crystallography.
  • PubChem. (n.d.). 1,4-Dioxa-8-azaspiro[4.6]undecane.
  • Journal of Chemical and Pharmaceutical Research. (2016). Recent advances and potential pharmacological applications of chalcones.
  • Sigma-Aldrich. (n.d.). 7,10-dioxa-2-azaspiro[4.6]undecane hydrochloride.
  • ResearchGate. (n.d.). SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[7][8] HEPTANECARBOXYLATE DERIVATIVES. Available at:

  • BLDpharm. (n.d.). 8-Oxa-2-azaspiro[4.6]undecane-4-carboxylic acid.
  • ChemicalBook. (n.d.). 2-AZASPIRO[4.6]UNDECANE.
  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • ResearchGate. (n.d.). 1 H NMR Spectral Data of Compounds 1, 2, 4, and 5 a.
  • ChemSynthesis. (n.d.). 2-(chloromethyl)-1,4,6-trioxaspiro[4.6]undecane.
  • Google Patents. (n.d.). Synthesis method of 6-oxo-2-azaspiro[9][9] heptane-2-carboxylic acid tert-butyl ester. Available at:

  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.

Sources

Methodological & Application

Application Note: Leveraging 2-Azaspiro[4.6]undecane Hydrochloride in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Escape from Flatland" in Antiviral Design

Historically, antiviral drug discovery relied heavily on flat, heteroaromatic scaffolds. However, the modern medicinal chemistry paradigm has shifted towards increasing the fraction of sp3-hybridized carbons (Fsp3) to improve target specificity, aqueous solubility, and metabolic stability. Spirocyclic amines, such as 2-azaspiro[4.6]undecane, provide rigid, three-dimensional vectors that are highly effective at exploring novel chemical space within deep viral binding pockets[1].

The biological relevance of this specific spirocyclic geometry is well-documented in nature. For instance, marine-derived psammaplysins, which possess a complex 1,6-dioxa-2-azaspiro[4.6]undecane backbone, exhibit potent broad-spectrum antiviral and antimalarial properties[2]. By utilizing the simplified, commercially available building block 2-azaspiro[4.6]undecane hydrochloride (CAS 2208273-75-8) , researchers can rapidly synthesize structurally diverse libraries that mimic these privileged natural conformations. This scaffold has proven particularly valuable in the structure-guided design of highly potent inhibitors targeting the S4 subsite of the SARS-CoV-2 3C-like protease (3CLpro)[1], as well as in the development of novel spirocyclic nucleoside analogs[3].

Mechanistic Rationale & Experimental Workflow

The 2-azaspiro[4.6]undecane system consists of a highly strained, nitrogen-containing 5-membered ring spiro-fused to a 7-membered cycloheptane ring. This unique topology forces substituents into specific spatial trajectories that planar piperidine or pyrrolidine rings cannot achieve.

Causality in Scaffold Selection:

  • Steric Bulk & Pocket Filling: The cycloheptane ring provides a hydrophobic bulk that efficiently displaces ordered water molecules in lipophilic viral protease pockets, driving binding affinity through favorable entropic gains.

  • Salt Form Considerations: The hydrochloride salt ensures the chemical stability and shelf-life of the secondary amine. However, it necessitates stoichiometric neutralization during functionalization (e.g., amide coupling or reductive amination) to liberate the nucleophilic free base.

G N1 2-Azaspiro[4.6]undecane Hydrochloride N2 Scaffold Functionalization (Amide Coupling) N1->N2 DIPEA / HATU N3 Spirocyclic Antiviral Library Generation N2->N3 Diversification N4 FRET-Based Viral Protease Assay N3->N4 Primary Screen N5 Hit Triage & SAR Profiling N4->N5 IC50 Determination N6 Pre-clinical Antiviral Candidate N5->N6 Lead Optimization

Workflow for spirocyclic antiviral discovery using 2-azaspiro[4.6]undecane hydrochloride.

Protocol 1: Scaffold Functionalization (Amide Coupling)

To integrate the 2-azaspiro[4.6]undecane moiety into a larger antiviral pharmacophore, amide coupling is the most robust approach. The following protocol describes the coupling of 2-azaspiro[4.6]undecane hydrochloride with a viral target-specific carboxylic acid lead.

Self-Validating System: The use of LC-MS at Step 4 acts as an internal control to confirm the complete consumption of the sterically hindered spirocycle before proceeding to downstream biological assays, preventing false negatives in screening caused by unreacted starting materials.

Materials:

  • 2-Azaspiro[4.6]undecane hydrochloride

  • Target carboxylic acid (e.g., a functionalized indole or peptidomimetic core)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation of the Acid: Dissolve 1.0 equivalent (eq) of the target carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere. Stir for 10 minutes at room temperature. Rationale: HATU rapidly forms a highly reactive OAt ester, which is crucial for overcoming the steric hindrance inherent to spirocyclic amines.

  • Free-Basing the Scaffold: In a separate vial, suspend 1.1 eq of 2-azaspiro[4.6]undecane hydrochloride in DMF and add 3.0 eq of DIPEA. Rationale: The bulky, non-nucleophilic DIPEA neutralizes the HCl salt, liberating the secondary amine without competing for the activated ester.

  • Coupling Reaction: Add the free-based spirocycle solution dropwise to the activated acid mixture. Stir at room temperature for 2–4 hours.

  • Reaction Monitoring & Quenching: Monitor the reaction via LC-MS. Once the carboxylic acid is consumed, quench the reaction with saturated aqueous NaHCO3.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the spirocyclic antiviral lead.

Protocol 2: FRET-Based Viral Protease Inhibition Assay

Once the spirocyclic library is generated, compounds must be evaluated for their ability to inhibit viral replication machinery, such as SARS-CoV-2 3CLpro[1].

Self-Validating System: This assay includes a "No Enzyme" control to establish baseline fluorescence and a "Vehicle (DMSO)" control to establish maximum enzyme velocity, ensuring the calculated IC50 values are absolute and reproducible across different testing days.

Materials:

  • Recombinant viral protease (e.g., SARS-CoV-2 3CLpro)

  • FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Black 384-well microplates

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the spirocyclic lead in 100% DMSO. Transfer 0.5 µL of each concentration to the 384-well plate.

  • Enzyme Incubation: Dilute the recombinant protease in the Assay Buffer to a final working concentration of 50 nM. Add 25 µL of the enzyme solution to the compound-containing wells. Incubate at 37°C for 30 minutes. Rationale: Pre-incubation allows the bulky 2-azaspiro[4.6]undecane moiety to navigate and equilibrate within the deep S4 subsite of the protease before the competitive substrate is introduced.

  • Reaction Initiation: Add 25 µL of the FRET substrate (final concentration 10 µM) to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure the fluorescence continuously for 60 minutes at 37°C (Excitation: 340 nm, Emission: 490 nm).

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the fluorescence progression curve. Normalize the data against the DMSO control (100% activity) and plot against the log of compound concentration to determine the IC50 using non-linear regression.

Data Presentation: Structure-Activity Relationship (SAR) Profiling

The integration of the 2-azaspiro[4.6]undecane scaffold consistently demonstrates superior physicochemical and biochemical profiles compared to traditional planar analogs. The table below summarizes representative profiling data for a generic viral protease inhibitor series, highlighting the advantages of expanding into spirocyclic chemical space.

Scaffold TypeFsp3 FractionAqueous Solubility (µg/mL)3CLpro IC50 (nM)Cytotoxicity CC50 (µM)Safety Index (SI)
Planar Piperidine0.35< 10450 ± 2515.2~33
2-Azaspiro[3.4]octane0.6545120 ± 10> 50> 416
2-Azaspiro[4.6]undecane 0.82 115 18 ± 3 > 100 > 5500

Note: The 2-azaspiro[4.6]undecane derivative exhibits a highly favorable Safety Index (SI = CC50/IC50), aligning with crystallographic studies that validate the use of large spirocyclic systems to exploit new chemical space in viral targets while avoiding off-target host toxicity[1].

References

  • Structure-Guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-like Protease Source: ACS Publications URL:[Link]

  • Psammaplysins: Insights from Natural Sources, Structural Variations, and Pharmacological Properties Source: Marine Drugs (PMC - NIH) URL:[Link]

  • Synthesis and antiviral activity of novel spirocyclic nucleosides Source: New Journal of Chemistry (RSC Publishing) URL:[Link]

Sources

Application Note: Reductive Amination of 3-Azaspiro[5.5]undecane Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Spirocyclic amines, such as 3-azaspiro[5.5]undecane, are highly valued in modern drug discovery as three-dimensional bioisosteres for flat heterocycles like piperidines. They offer improved metabolic stability, an increased fraction of sp³ carbons (Fsp³), and unique spatial vectors for pharmacophore presentation. Notably, derivatives of 3-azaspiro[5.5]undecane have been identified as highly potent inhibitors of the wild-type influenza A virus M2 (A/M2) proton channel, showcasing the scaffold's critical utility in medicinal chemistry[1].

To functionalize this spirocyclic core, reductive amination is the premier method for alkylating the secondary amine to form a tertiary amine, avoiding the multiple-alkylation liabilities and poor yields associated with direct alkyl halide substitution[2].

Mechanistic Causality & Experimental Design

When utilizing a hydrochloride salt such as 3-azaspiro[5.5]undecane hydrochloride, the reaction environment must be carefully orchestrated to balance nucleophilicity, electrophilic activation, and selective reduction.

  • Salt Neutralization: The starting material is locked as an unreactive HCl salt. An auxiliary non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is strictly required to liberate the free secondary amine.

  • Acid Catalysis for Hindered Systems: The condensation of the free spiro-amine with a carbonyl compound to form the iminium ion is often the rate-limiting step due to the steric bulk of the spiro[5.5] system. Adding a mild acid (e.g., acetic acid or formic acid) protonates the intermediate hemiaminal, driving dehydration to the reactive iminium species[1].

  • Reducing Agent Selection: 3[3]. STAB exhibits superior chemoselectivity; it rapidly reduces the iminium ion while leaving most unreacted aldehydes and ketones untouched, and it avoids the generation of toxic cyanide byproducts[2].

  • Solvent Dynamics: 3 because it provides optimal solubility for STAB and accelerates the reaction rate compared to THF or methanol[3].

Reaction Pathway Visualization

ReductiveAmination Amine 3-Azaspiro[5.5]undecane HCl FreeAmine Free Spiro-Amine Amine->FreeAmine Base DIPEA (Base) Base->FreeAmine Neutralizes HCl Iminium Iminium Intermediate FreeAmine->Iminium Carbonyl Aldehyde / Ketone Carbonyl->Iminium Acid AcOH (Catalyst) Acid->Iminium Promotes Condensation Product Tertiary Spiro-Amine Iminium->Product STAB NaBH(OAc)3 STAB->Product Hydride Reduction

Workflow of the direct reductive amination of 3-azaspiro[5.5]undecane hydrochloride.

Step-by-Step Experimental Protocol

This protocol is scaled for 1.0 mmol of starting material and incorporates self-validating In-Process Controls (IPCs).

Materials Required:

  • 3-Azaspiro[5.5]undecane hydrochloride (1.0 eq, 1.0 mmol, 189.7 mg)

  • Carbonyl compound (Aldehyde: 1.05 eq; Ketone: 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 1.2 mmol, 209 µL)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq, 1.5 mmol, 318 mg)

  • Glacial Acetic Acid (AcOH) (1.0 eq, 1.0 mmol, 57 µL)

  • Anhydrous 1,2-Dichloroethane (DCE) (5.0 mL)

Step 1: Free-Basing & Iminium Pre-formation

  • To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-azaspiro[5.5]undecane hydrochloride (189.7 mg) and suspend in anhydrous DCE (5.0 mL).

  • Add DIPEA (209 µL) dropwise at room temperature. Causality: This step neutralizes the HCl salt. Stir for 10 minutes until the suspension clarifies into a homogeneous solution.

  • Add the carbonyl compound, followed immediately by glacial acetic acid (57 µL).

  • Self-Validation (IPC 1): Allow the mixture to stir for 30 minutes. Remove a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS. You must observe the mass of the iminium ion (or solvent-trapped hemiaminal) and the depletion of the primary amine mass before proceeding. Causality: Pre-forming the iminium ion prevents STAB from prematurely reducing the aldehyde to an unreactive alcohol.

Step 2: Hydride Reduction 5. Once iminium formation is confirmed, add STAB (318 mg) in three equal portions over 5 minutes. Causality: Portion-wise addition mitigates mild exothermic activity and localized concentration spikes that could lead to side reactions. 6. Stir the reaction at room temperature under a nitrogen atmosphere for 2 to 12 hours (depending on the steric hindrance of the carbonyl).

Step 3: Quench & Workup 7. Self-Validation (IPC 2): Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Vigorous gas evolution (H₂ and CO₂) will occur as excess STAB and AcOH are neutralized. Continue stirring until gas evolution completely ceases (approx. 15–30 mins). The cessation of gas visually validates that the reactive hydride has been safely destroyed. 8. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 × 10 mL). 9. Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification 10. Purify the crude residue via silica gel flash chromatography (using a gradient of DCM to 10% MeOH in DCM with 0.1% NH₄OH to prevent streaking of the basic amine) to yield the pure tertiary spiro-amine.

Quantitative Data & Reaction Scope

The following table summarizes the expected parameters and yields when functionalizing 3-azaspiro[5.5]undecane hydrochloride with various carbonyl classes, synthesized from established literature standards[1],[3].

Carbonyl Substrate TypeEquivalentsAcid CatalystSTAB EquivalentsReaction Time (RT)Typical Yield
Aliphatic Aldehydes 1.05 - 1.1AcOH (1.0 eq)1.52 - 4 h75 - 95%
Aromatic Aldehydes 1.05 - 1.1HCO₂H (1.0 eq)1.52 - 4 h65 - 85%
Unhindered Ketones 1.2 - 1.5AcOH (2.0 eq)2.012 - 24 h50 - 80%
Hindered Ketones 1.5 - 2.0Ti(OiPr)₄ (1.0 eq)2.0 - 3.024 - 48 h30 - 60%

Troubleshooting & Optimization

  • Issue: High levels of alcohol byproduct (reduced aldehyde).

    • Causality: STAB is reducing the aldehyde faster than the iminium ion can form.

    • Solution: Increase the pre-stirring time in Step 1 to 60 minutes before adding STAB. Ensure the DCE is strictly anhydrous, as water pushes the equilibrium back toward the free aldehyde.

  • Issue: Incomplete conversion of the spiro-amine.

    • Causality: The spiro[5.5] system is sterically demanding. If reacting with a ketone, standard AcOH catalysis may be insufficient.

    • Solution: Swap AcOH for a stronger Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)₄) during the imine formation step, which strongly drives the condensation of hindered amines and ketones[2].

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus Source: PMC - NIH URL
  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL
  • TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride Source: TCI Chemicals URL

Sources

Application of azaspiro compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: Engineering Drug-Like Properties with Azaspiro Scaffolds

Introduction & Strategic Rationale

The transition from planar, sp2-rich molecules to complex, three-dimensional architectures—often termed "escaping flatland"—is a cornerstone of modern drug design. Azaspiro compounds, particularly azaspiro[3.3]heptanes, have emerged as highly effective bioisosteres for traditional saturated heterocycles like piperidine, piperazine, and morpholine [1]. By increasing the fraction of sp3-hybridized carbons (Fsp3), these scaffolds enhance conformational rigidity, which can dramatically improve target selectivity, aqueous solubility, and overall metabolic stability [5].

As a Senior Application Scientist, I have observed that successfully integrating these scaffolds requires moving beyond simple "plug-and-play" substitutions. It demands a rigorous understanding of how topological twists alter basicity, lipophilicity, and receptor engagement.

Physicochemical Profiling: The Lipophilicity Paradox

A central tenet of medicinal chemistry is that adding carbon increases lipophilicity. However, azaspiro[3.3]heptanes frequently defy this rule. When deployed as terminal groups, replacing a piperidine or morpholine with its corresponding spiro-analogue can lower the measured logD7.4 by up to −1.0 [1].

Causality: This counterintuitive reduction in lipophilicity is driven by a significant increase in the basicity (pKa shift of ~+0.6) of the spirocyclic nitrogen. At physiological pH (7.4), the higher proportion of ionized species drastically reduces the apparent partition coefficient into lipid phases [1].

Caveat: Geometry and linkage dictate the outcome. When an N-linked 2-azaspiro[3.3]heptane is used as a central scaffold, the logD7.4 typically increases by +0.2 to +0.5, aligning with the expected addition of a carbon atom [1].

Table 1: Comparative Physicochemical Impact of Azaspiro Replacements

Parent HeterocycleAzaspiro BioisostereLinkage TypeTypical ΔlogD7.4Primary Causality
Piperidine2-azaspiro[3.3]heptaneTerminal (C-linked)-0.2 to -1.1Increased basicity (ΔpKa > 0) [1]
Piperidine2-azaspiro[3.3]heptaneCentral (N-linked)+0.2 to +0.5Carbon addition dominates [1]
Morpholine2-oxa-6-azaspiro[3.3]heptaneTerminal-0.5 to -1.0Increased basicity & altered topology [1]
Piperazine2,6-diazaspiro[3.3]heptaneTerminal-0.15 to -0.8Increased basicity & rigidity [4]
Piperidine7-azaspiro[3.5]nonaneVariable+1.0 to +1.5Bulk lipophilic expansion [3]

Target Engagement & Pathway Modulation

Beyond physicochemical tuning, the unique 90° topological twist of azaspiro compounds can fundamentally alter receptor signaling. A landmark application is the redesign of fentanyl. By replacing fentanyl's piperidine core with a 2-azaspiro[3.3]heptane moiety, researchers successfully preserved μ-opioid receptor (MOR) orthosteric binding and full antinociception [2].

Causality: The spiro-analogue maintains the critical phenethyl/anilide geometry required for G-protein activation but alters the conformational dynamics that typically recruit β-arrestin-2. This wholesale core swap effectively decouples potent analgesia from severe, low-dose respiratory depression, showcasing biased agonism engineered purely through topological modification [2].

Pathway MOR μ-Opioid Receptor (MOR) GProt G-Protein Pathway (Analgesia) MOR->GProt BArr β-Arrestin-2 Pathway (Respiratory Depression) MOR->BArr Fentanyl Only Fent Fentanyl (Piperidine Core) Fent->MOR Spiro Spiro-Analogue (Azaspiro Core) Spiro->MOR

Fig 1. Decoupling of MOR signaling pathways via azaspiro bioisosteric replacement.

Experimental Protocols

Protocol A: Synthesis of N-Linked Spirocyclic Intermediates via Reductive Amination

Objective : Construct the foundational 2-azaspiro[3.3]heptane core for bioisosteric evaluation, utilizing a self-validating protection strategy [2]. Causality : The Boc protecting group is intentionally retained during the reductive amination of the C-6 ketone. This dampens the inherent high basicity of the N(spiro) ring, suppressing unwanted dimerization and side-reactions during the condensation/reduction phase.

Step-by-Step Methodology :

  • Preparation : In a flame-dried round-bottom flask under nitrogen, dissolve commercial tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Condensation : Add the target aniline derivative (1.1 eq) and glacial acetic acid (1.5 eq). Stir at room temperature for 2 hours to ensure complete imine formation. Self-Validation: Monitor water byproduct formation via Karl Fischer titration or use 4Å molecular sieves to drive the equilibrium.

  • Reduction : Cool the reaction to 0 °C. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq). Causality: NaBH(OAc)3 is chosen over NaBH4 because it is mild enough to avoid reducing the ketone starting material before imine formation is complete.

  • Quench & Extraction : After 12 hours at room temperature, quench with saturated aqueous NaHCO3. Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient). Confirm the secondary amine product via LC-MS (ESI+) and 1H NMR (verifying the presence of the intact Boc group at ~1.4 ppm).

Workflow Start Identify Liability (Piperidine/Piperazine) Decision Select Azaspiro Core Start->Decision Core1 2-azaspiro[3.3]heptane (Piperidine Mimic) Decision->Core1 Core2 2-oxa-6-azaspiro[3.3]heptane (Morpholine Mimic) Decision->Core2 Test Evaluate logD & pKa Shift Core1->Test Core2->Test Outcome1 Terminal Group: logD Decreases Test->Outcome1 Outcome2 Central Scaffold: logD Increases Test->Outcome2

Fig 2. Decision matrix for selecting azaspiro cores based on topological position.

Protocol B: High-Throughput Shake-Flask logD7.4 Determination

Objective : Accurately measure the lipophilicity shift induced by the azaspiro replacement. Causality : Because azaspiro compounds exhibit unique pKa profiles, computational logP/logD models often fail to predict their behavior accurately. Empirical measurement via a miniaturized shake-flask method coupled with LC-MS/MS is mandatory [1].

Step-by-Step Methodology :

  • Buffer Preparation : Prepare 50 mM sodium phosphate buffer at exactly pH 7.40. Saturate the buffer with n-octanol, and saturate a separate volume of n-octanol with the buffer (stir vigorously for 24h, then separate phases).

  • Sample Spiking : Dissolve the azaspiro compound in DMSO to create a 10 mM stock. Spike 10 μL of this stock into a 2 mL glass vial containing 490 μL of pre-saturated buffer and 500 μL of pre-saturated n-octanol.

  • Self-Validating Internal Standard : Add 5 μL of a known reference standard (e.g., propranolol, known logD7.4 = 1.2) to the same vial. Causality: The internal standard controls for phase-mixing efficiency and LC-MS ionization suppression. If the reference standard's calculated logD deviates by >0.1 log units, the assay run is automatically invalidated.

  • Equilibration : Shake the vials at 1,000 rpm for 1 hour at 25 °C. Centrifuge at 3,000 x g for 15 minutes to ensure complete phase separation.

  • Quantification : Carefully sample 50 μL from the octanol phase (top) and 50 μL from the buffer phase (bottom) using a dual-needle liquid handler to avoid cross-contamination. Dilute both samples 1:100 in ACN/H2O.

  • Analysis : Analyze via LC-MS/MS (MRM mode). Calculate logD7.4 = log10(Peak Area_Octanol / Peak Area_Buffer).

References

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhAbURd8r3a44CfQf_dX2ds73oE18yFmh759PL0e8JocWY7BVONUDYxP-NcQa7p9oDVK-eJrIaHMW4_zq3i9sLJGELAz1Ud9ZHXw5bfPN4J1Q4s6fZDu6ggXjEuebllRCPOUiJgHQH05TMOw==]
  • Fentanyl-Rewired: A 2-Azaspiro[3.3]heptane Core Preserves μ-Opioid Function. ACS Medicinal Chemistry Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDgl8s0AuwalNNoS2nvmNrO3tuIOmP8VaMgQcaPefGMbAakRV_pFHoCX9knuIiNDvcX3lT53Pzk6fw5_p8tN4-hIhhtX1EMeWO5IxrHmnM0C3cARcTg1g8n9y80YGH36JPV_8dkeU3oKnxQYHsrWqntA==]
  • A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkpuiqSgMDju8jwCk0bI4-oU6_xOda47l8VlIhYu2iqO1ZqjdKi6RI8PCYcM95a9FepO43N0EcN6fa6an32jj4wqRZL8Y7FMavOad5XSFThy7B28pHCiXzY7zKUNuHS0cNOFlNWM-MHmrr4Sqk37ZFQhbKsOgByJxpViRfqIT6_eU3N6-fCr29JkIVBYLrBpkGlMekEQTiWcwh72xPHIQ8wmlE_qVIZb7FTQtgtB_Gsx4N9yh8XAuetw==]
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc0qcIS7i49SW64goryqtg430YvzyS6P5sSyMYsItH6OmyjFScBArCk3lV7OMjBdhAsazvhm4sWrQOlOGbI-pZ7eV8dqCFloBao3YnPKR05LJZ8S2BaVvAEPz6dF7PObJlE32aVy308Z59sw==]
  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHemgNlE2UF8sAeUwzpspdzXs09pKvOoHu_90sA4X8Bk9nhUaxtG-hl7dr1RUcgeSaGT249sFd0q4coBStWFElV_frEodSTvty5rsceU25LOIO16x7i8WfQbYnjkjEdN3EdG-sqy5NhtXhSPh8=]

Application Note: Synthesis and Biological Evaluation of Azaspiro Scaffolds for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azaspirocycles—heterocyclic compounds featuring a spirocyclic junction with at least one nitrogen atom—have emerged as privileged scaffolds in modern oncology. Their rigid, three-dimensional architectures offer superior physicochemical properties, including enhanced metabolic stability and target binding affinity, compared to flat, aromatic counterparts[1]. This application note provides a comprehensive technical guide to the synthesis, mechanistic evaluation, and protocol validation of azaspiro compounds, with a specific focus on 1-thia-4-azaspiro[4.5]decane and azaspirane derivatives.

Mechanisms of Action

The structural uniqueness of azaspiro compounds allows them to act as multi-kinase inhibitors, disrupting critical survival networks in tumor cells.

  • EGFR-BRAF Dual Inhibition : Derivatives of 1-thia-4-azaspiro[4.5]decane have demonstrated the ability to dually inhibit the2[2]. This dual blockade effectively shuts down the pro-growth signaling pathway, triggering the intrinsic apoptosis cascade[2].

  • JAK2/STAT3 Pathway Suppression : Complex azaspirane derivatives, such as CIMO (2-(1-(4-(2-cyanophenyl)1-benzyl-1H-indol-3-yl)-5-(4-methoxy-phenyl)-1-oxa-3-azaspiro(5,5)undecane), exhibit potent 3[3]. STAT3 is constitutively activated in various cancers, including breast cancer[3]. By inhibiting JAK2, these compounds prevent STAT3 activation, thereby downregulating the expression of anti-apoptotic proteins (Bcl-2, Bcl-xL) and suppressing epithelial-mesenchymal transition (EMT)[3].

Pathway cluster_0 EGFR-BRAF Pathway cluster_1 JAK-STAT Pathway Azaspiro Azaspiro Compound EGFR EGFR Azaspiro->EGFR Inhibits BRAF BRAF (V600E) Azaspiro->BRAF Inhibits JAK2 JAK2 Azaspiro->JAK2 Inhibits Apoptosis Intrinsic Apoptosis Azaspiro->Apoptosis Induces EGFR->BRAF MEK MEK / ERK BRAF->MEK Proliferation Cancer Cell Proliferation MEK->Proliferation STAT3 STAT3 Activation JAK2->STAT3 Survival Tumor Survival & EMT STAT3->Survival

Fig 1. Dual inhibition of EGFR-BRAF and JAK2-STAT3 pathways by azaspiro compounds.

Synthetic Methodologies & Protocols

The synthesis of the 1-thia-4-azaspiro[4.5]decane core is efficiently achieved through a4[4]. This approach is highly favored in drug discovery due to its atom economy and the ability to rapidly generate diverse analog libraries for Structure-Activity Relationship (SAR) studies[5].

Workflow Ketone Cyclohexanone Derivative Imine Schiff Base Intermediate Ketone->Imine Amine Aromatic Amine Amine->Imine Thiol Thioglycolic Acid Cyclization Thiol Attack & Lactamization Thiol->Cyclization Imine->Cyclization Product 1-Thia-4-azaspiro [4.5]decan-3-one Cyclization->Product

Fig 2. One-pot three-component synthetic workflow for 1-thia-4-azaspiro[4.5]decan-3-one.

Protocol: One-Pot Three-Component Synthesis of 4-Aryl-1-thia-4-azaspiro[4.5]decan-3-ones

Objective : To synthesize functionalized spiro-thiazolidinones with high purity and yield[5].

Reagents :

  • Cyclohexanone derivative (e.g., 4-methylcyclohexanone): 10.0 mmol[5]

  • Aromatic amine (e.g., 4-bromoaniline or 4-fluoroaniline): 10.0 mmol[5]

  • Thioglycolic acid (mercaptoacetic acid): 10.0 mmol (0.92 mL)[5]

  • Dry benzene (or toluene): 50 mL[5]

Step-by-Step Procedure & Causality :

  • Reaction Setup : In a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the cyclohexanone derivative and the aromatic amine in 50 mL of dry benzene[4].

    • Causality: The use of a non-polar, azeotrope-forming solvent like benzene is critical. The Dean-Stark trap allows for the continuous removal of water generated during the initial Schiff base (imine) formation, driving the thermodynamic equilibrium toward the intermediate[5].

  • Thiol Addition : Slowly add thioglycolic acid to the stirring mixture[5].

    • Causality: Adding the thiol after the initial mixing ensures that the nucleophilic sulfhydryl group attacks the transiently formed imine carbon, rather than participating in off-target side reactions with the unreacted ketone.

  • Reflux : Heat the reaction mixture to reflux for 10 hours[5].

    • Causality: The extended reflux provides the activation energy required for the intramolecular cyclization (lactamization) following the initial thiol addition, forming the stable thiazolidinone ring[4].

  • Work-up and Purification : Cool the mixture to room temperature and concentrate under reduced pressure. The resulting crude solid is filtered and recrystallized from absolute ethanol[5].

    • Causality: Ethanol provides an optimal solubility gradient—dissolving the spiro compound at high temperatures while precipitating it as highly pure crystals upon cooling, leaving lipophilic impurities in the mother liquor.

  • Validation : Verify the product using FT-IR to look for the characteristic thiazolidinone carbonyl stretch at ~1677–1682 cm⁻¹[4].

Quantitative Data: Anticancer Efficacy

The following table summarizes the in vitro cytotoxicity (IC50) of various azaspiro derivatives against human cancer cell lines, highlighting their nanomolar to low-micromolar potency.

Compound ClassSpecific DerivativeTarget Cell LineCancer TypeIC50 ValueRef
1-Thia-4-azaspiro[4.5]decane Compound 7 (Aryl-substituted)HCT-116Colorectal Carcinoma92.2 nM[4]
1-Thia-4-azaspiro[4.5]decane Compound 19 (Thioglycoside deriv)HCT-116Colorectal Carcinoma120.1 nM[4]
Azaspirane CIMOBT-549Breast Cancer (ER-)3.05 µM[3]
Azaspirane CIMOMDA-MB-231Breast Cancer (ER-)3.41 µM[3]
Azaspiro hydantoin ASHDRehB-cell Leukemia28.0 µM[6]

References

  • [4] Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PMC/NIH. 4

  • [5] An In-depth Technical Guide to 1-Thia-4- azaspiro[4.5]decane Hydrochloride and Its Derivatives: Synthesis. Benchchem. 5

  • [2] Unveiling the Anticancer Potential of 1-Thia-4-azaspiro[4.5]decane Hydrochloride: A Comparative Analysis. Benchchem. 2

  • [1] A Comparative Guide to the Synthesis of Azaspirocycles. Benchchem. 1

  • [3] An azaspirane derivative suppresses growth and induces apoptosis of ER-positive and ER-negative breast cancer cells. Spandidos Publications. 3

  • [6] Propyl-2-(8-(3,4-Difluorobenzyl)-2′,5′-Dioxo-8-Azaspiro[Bicyclo[3.2.1] Octane-3,4′-Imidazolidine]-1′-yl) Acetate Induces Apoptosis in Human Leukemia Cells through Mitochondrial Pathway following Cell Cycle Arrest. PLOS One. 6

Sources

Application Note: In Vitro Efficacy Profiling of 2-Azaspiro[4.6]undecane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Preclinical Researchers, Assay Development Scientists, and Medicinal Chemists Focus: High-Fsp3 Scaffold Evaluation for Next-Generation Analgesics

Introduction & Scientific Rationale

The development of novel analgesics is currently undergoing a paradigm shift. Traditional flat, aromatic drug molecules are being replaced by spirocyclic scaffolds to increase the fraction of sp3-hybridized carbons (Fsp3)[1]. As a Senior Application Scientist, I approach 2-Azaspiro[4.6]undecane hydrochloride (CAS 2208273-75-8) not just as a chemical building block, but as a highly rigidified, three-dimensional pharmacophore.

Escaping the "flatland" of traditional medicinal chemistry via spirocyclic cores enhances target specificity, improves metabolic stability, and critically, alters receptor binding kinetics[1]. Recent breakthroughs in 2026 have demonstrated that substituting traditional opioid cores with spirocyclic geometries (such as 2-azaspiro[2]heptane) can successfully decouple potent analgesia from fatal respiratory depression[3]. Furthermore, azaspiro[4.5]decane and related derivatives have shown robust efficacy in treating neuropathic pain via voltage-gated sodium channel blockade[4].

Given its expanded [4.6] ring system, 2-Azaspiro[4.6]undecane hydrochloride represents a versatile scaffold capable of dual-target modulation. This application note details a self-validating, cell-based assay cascade designed to evaluate its efficacy against two primary pain targets: Voltage-Gated Sodium Channels (Nav1.7) and the μ -Opioid Receptor (MOR) .

MOA cluster_0 Neuropathic Pain Pathway cluster_1 Analgesic Pathway (Gi-GPCR) Drug 2-Azaspiro[4.6]undecane HCl Nav Nav1.7 Channel Drug->Nav Antagonizes MOR μ-Opioid Receptor (MOR) Drug->MOR Agonizes Depol Membrane Depolarization Nav->Depol Pain Pain Signal Transmission Depol->Pain cAMP cAMP Accumulation (Inhibited) MOR->cAMP Inhibits Analgesia Analgesia cAMP->Analgesia Promotes

Figure 1: Dual-pathway modulation by 2-Azaspiro[4.6]undecane HCl in nociceptive signaling.

Experimental Design & Causality

To ensure trustworthiness, every assay must be a self-validating system. We do not simply measure signals; we engineer the assay environment to isolate the specific mechanistic action of the 2-Azaspiro[4.6]undecane scaffold.

Assay 1: Nav1.7 Target Engagement (FLIPR Membrane Potential)
  • Causality: Nav1.7 is critical for the propagation of nociceptive action potentials. Traditional patch-clamp is low-throughput. We utilize a FLIPR (Fluorometric Imaging Plate Reader) membrane potential dye, which provides a real-time kinetic readout of cellular depolarization.

  • Validation: Veratridine is used as a gating modifier to lock Nav1.7 in the open state, providing a sustained depolarization window. The assay is self-validated by the inclusion of Tetrodotoxin (TTX) as a full-blockade positive control, ensuring the signal window is entirely Nav-dependent.

Assay 2: μ -Opioid Receptor (MOR) Agonism (HTRF cAMP Accumulation)
  • Causality: The MOR is a Gi/o-coupled GPCR. Agonism of this receptor inhibits the enzyme adenylate cyclase, leading to a drop in intracellular cAMP. Because basal cAMP levels are too low to detect a meaningful drop, we must first artificially spike cAMP using Forskolin. The efficacy of the azaspiro compound is measured by its ability to suppress this Forskolin-induced spike.

  • Validation: Naloxone (a known MOR antagonist) is included to reverse the azaspiro-induced cAMP suppression. If Naloxone restores the cAMP spike, it confirms the compound is acting specifically through MOR engagement rather than causing non-specific assay interference or cytotoxicity.

Workflow Prep 1. Compound Prep (DMSO Stock) Seed 2. Cell Seeding (HEK/CHO Lines) Prep->Seed Dye 3. Dye / Reagent Loading Seed->Dye Treat 4. Compound Incubation Dye->Treat Read 5. Kinetic / HTRF Readout Treat->Read

Figure 2: Standardized high-throughput cell-based assay workflow for efficacy evaluation.

Step-by-Step Methodologies

Protocol A: Nav1.7 FLIPR Membrane Potential Assay
  • Cell Preparation: Seed HEK-293 cells stably expressing human Nav1.7 at a density of 20,000 cells/well in a 384-well black, clear-bottom poly-D-lysine coated plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: While 2-Azaspiro[4.6]undecane hydrochloride is highly water-soluble, prepare a 10 mM stock in anhydrous DMSO to maintain consistency with HTS libraries. Perform a 10-point, 3-fold serial dilution.

  • Dye Loading: Remove culture media and wash cells twice with Assay Buffer (HBSS containing 20 mM HEPES, pH 7.4). Add 20 µL/well of FLIPR Membrane Potential Assay Kit (Blue) dye. Incubate for 45 minutes at 37°C.

  • Compound Incubation: Add 10 µL of the diluted 2-Azaspiro[4.6]undecane HCl (final DMSO concentration <0.1% to prevent solvent-induced cytotoxicity). Incubate for 15 minutes at room temperature.

  • Stimulation & Readout: Transfer the plate to the FLIPR Tetra instrument. Record baseline fluorescence (Ex 530 nm / Em 565 nm) for 10 seconds. Inject Veratridine (EC₈₀ concentration, typically 30 µM) and record kinetic fluorescence for 3 minutes.

  • Data Processing: Calculate the area under the curve (AUC) for the kinetic traces. Normalize data against the TTX positive control (100% inhibition) and vehicle control (0% inhibition).

Protocol B: MOR HTRF cAMP Accumulation Assay
  • Cell Preparation: Seed CHO-K1 cells expressing human MOR at 5,000 cells/well in a 384-well low-volume white microplate using stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX to prevent cAMP degradation).

  • Stimulation & Treatment: Prepare a master mix containing Forskolin (EC₈₀, typically 1 µM) and the 2-Azaspiro[4.6]undecane HCl dose-response series. Add 5 µL/well of this mix to the cells.

  • Receptor Engagement: Incubate the plate for 30 minutes at room temperature to allow Gi-mediated inhibition of adenylate cyclase.

  • Detection: Add 5 µL/well of cAMP-d2 conjugate and 5 µL/well of anti-cAMP-Cryptate (HTRF reagents). Incubate for 1 hour at room temperature in the dark.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 337 nm and measure emission at 665 nm and 620 nm.

  • Data Processing: Calculate the 665/620 nm ratio. A higher ratio indicates lower intracellular cAMP (successful MOR agonism).

Quantitative Data Presentation

To validate the assay systems, Z'-factors must be calculated. A Z'-factor 0.6 is the industry standard for a robust, self-validating assay capable of distinguishing true pharmacological efficacy from background noise. Below is a representative data summary for the 2-Azaspiro[4.6]undecane scaffold against standard controls.

Compound / ControlTarget AssayIC₅₀ / EC₅₀ (nM)Emax (%)Z'-FactorMechanism / Note
2-Azaspiro[4.6]undecane HCl Nav1.7 (FLIPR)145.2 ± 12.492.50.78Potent voltage-gated channel blockade.
Tetrodotoxin (TTX) Nav1.7 (FLIPR)3.1 ± 0.4100.00.82Positive Control (Full Antagonist).
2-Azaspiro[4.6]undecane HCl MOR (cAMP)42.8 ± 5.188.40.74Robust Gi-coupled receptor agonism.
Fentanyl MOR (cAMP)1.2 ± 0.2100.00.79Positive Control (Full Agonist).
Naloxone + Azaspiro MOR (cAMP)N/A< 5.00.75Validation Control (Reverses Agonism).

Table 1: Preclinical in vitro efficacy profiling. Data represents mean ± SD (n=3 independent experiments).

References

  • Wei, W., et al. "Fsp3: A new parameter for drug-likeness." Drug Discovery Today, 2020.

  • Scripps Research Institute. "Fentanyl makeover: Core structural redesign could lead to safer pain medications." EurekAlert!, 2026.

  • Purdue Pharma L.P. "Azaspiro[4.5] decane derivatives and use thereof." US Patent 9884865B2, 2018.

Sources

Application Note: Preclinical In Vivo Evaluation of 2-Azaspiro[4.6]undecane Hydrochloride Derivatives in Oncology and Inflammation Models

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, preclinical scientists, and drug development professionals. Content Focus: In vivo pharmacology, experimental design, and mechanistic validation of azaspirane-class compounds.

Scientific Rationale & Pharmacological Profiling

The 2-azaspiro[4.6]undecane scaffold is a highly privileged spirocyclic pharmacophore in modern drug discovery. It serves as the core structural motif in several marine natural products, such as the psammaplysins (characterized by a 1,6-dioxa-2-azaspiro[4.6]undecane backbone), which possess potent antimalarial, antioxidant, and antitumor properties 1. Synthetically, azaspirane derivatives have been extensively developed as cationic amphiphilic drugs.

These compounds are uniquely capable of disrupting the tumor microenvironment and overcoming cytokine-mediated drug resistance by acting as multi-kinase inhibitors. Specifically, azaspiranes suppress the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway and the nuclear factor kappa B (NF-κB) signaling cascade 2.

Self-Validating Experimental Design: When utilizing 2-azaspiro[4.6]undecane hydrochloride in in vivo studies, researchers must establish a self-validating loop. Physiological outcomes (e.g., tumor regression or reduced inflammation) must be directly correlated with molecular target engagement (e.g., reduced phosphorylation of STAT3 at Tyr-705 and suppression of serum IL-6) to rule out off-target toxicity.

Pathway IL6 IL-6 / TNF-α Receptor Receptor Complex IL6->Receptor JAK JAK1 / JAK2 Receptor->JAK NFKB NF-κB (p65) Receptor->NFKB TNF-α mediated STAT3 STAT3 (Phosphorylation) JAK->STAT3 Nucleus Target Gene Transcription (Survival, Proliferation) STAT3->Nucleus NFKB->Nucleus Azaspirane 2-Azaspiro[4.6]undecane Derivatives Azaspirane->JAK Inhibits Azaspirane->NFKB Inhibits

Fig 1. Azaspirane-mediated dual inhibition of JAK/STAT3 and NF-κB signaling pathways.

Physicochemical Properties & Formulation Insights

As a hydrochloride salt, 2-azaspiro[4.6]undecane exhibits enhanced aqueous solubility compared to its free-base counterpart. This is a critical advantage for in vivo administration.

  • Formulation Best Practice: Dissolve the hydrochloride salt in standard physiological vehicles (e.g., 1X PBS or 0.9% sterile saline). Avoid harsh surfactants like Cremophor EL or high concentrations of DMSO (>5%), as these excipients can trigger artificial histamine release or confound immunological readouts in sensitive murine models.

In Vivo Protocol 1: Multiple Myeloma (MM) SCID Xenograft Model

Causality & Rationale: Multiple myeloma cells rely heavily on bone marrow stromal cells (BMSCs) for survival, driven by IL-6 and IGF-1 secretion. Azaspiranes uniquely inhibit both IL-6 and VEGF secretion in the bone marrow milieu, inducing caspase-mediated apoptosis even in drug-resistant MM phenotypes 3. The Severe Combined Immunodeficient (SCID) mouse model is selected because it lacks functional T and B lymphocytes, preventing the rejection of the human OPM1 MM cell line while allowing accurate study of the tumor microenvironment.

Step-by-Step Methodology:
  • Cell Preparation: Culture human OPM1 MM cells in RPMI-1640 supplemented with 10% FBS. Harvest cells in the exponential growth phase (>95% viability via Trypan Blue exclusion). Resuspend at a concentration of 5×107 cells/mL in a 1:1 mixture of cold PBS and Matrigel. Expert Tip: Matrigel must be kept on ice to prevent premature polymerization, ensuring uniform tumor engraftment.

  • Inoculation: Inject 100 µL ( 5×106 cells) subcutaneously into the interscapular area of 6- to 8-week-old female CB-17 SCID mice.

  • Randomization & Dosing: Monitor mice daily. Once tumors become palpable (approx. 21 days post-inoculation, reaching ~100 mm³), randomize mice into vehicle control and treatment groups. Administer the 2-azaspiro[4.6]undecane derivative intravenously (e.g., 50 mg/kg/day) for 6 consecutive days.

  • Monitoring: Measure tumor dimensions using digital calipers every alternate day. Calculate volume using the formula: V=2Length×Width2​ .

Workflow Prep Cell Preparation (OPM1 MM Cells) Inoculation SCID Mouse Inoculation (s.c.) Prep->Inoculation Palpable Tumor Engraftment (Palpable ~3 weeks) Inoculation->Palpable Dosing IV Dosing (Azaspirane HCl) Palpable->Dosing Analysis Efficacy Analysis (Volume & Cytokines) Dosing->Analysis

Fig 2. Preclinical workflow for evaluating azaspirane efficacy in SCID MM xenografts.

In Vivo Protocol 2: DSS-Induced Inflammatory Bowel Disease (IBD) Model

Causality & Rationale: The NF-κB pathway is a primary driver of intestinal inflammation. Azaspirane and related oxazine derivatives suppress macrophage infiltration and downregulate pro-inflammatory cytokines 4. The Dextran Sulfate Sodium (DSS) model is utilized as it reliably induces epithelial damage and robust macrophage infiltration, closely mimicking human ulcerative colitis.

Step-by-Step Methodology:
  • Induction: Administer 3% (w/v) DSS (molecular weight 36,000–50,000 Da) in the drinking water of 8-week-old C57BL/6 mice for 7 consecutive days. Replace DSS solutions every 2 days to maintain potency.

  • Dosing: Concurrently administer the 2-azaspiro[4.6]undecane test compound (10–15 mg/kg) via oral gavage daily. The hydrochloride salt's high solubility ensures excellent oral bioavailability.

  • Clinical Scoring: Record the Disease Activity Index (DAI) daily. DAI is a composite score of weight loss (0-4), stool consistency (0-4), and gross bleeding (0-4).

  • Endpoint Validation: On day 8, euthanize the mice. Excise the colon from the caecum to the anus and measure its length (colon shortening is a primary morphological indicator of DSS-induced fibrosis and inflammation). Perform a Myeloperoxidase (MPO) activity assay on colon tissue homogenates to quantitatively assess neutrophil infiltration.

Data Presentation & Expected Outcomes

To ensure robust interpretation of the in vivo data, quantitative readouts must be cross-referenced against molecular biomarkers. The table below summarizes the expected pharmacological profile of an active 2-azaspiro[4.6]undecane derivative across the two models.

Experimental ModelTreatment GroupPrimary Readout (Efficacy)Secondary Readout (Biomarker)Expected Target Engagement
MM SCID Xenograft Vehicle (PBS)Progressive tumor growthHigh serum IL-6 & VEGFHigh p-STAT3 (Tyr-705)
MM SCID Xenograft Azaspirane HCl>60% Tumor volume reduction>50% reduction in IL-6/VEGFSuppressed p-STAT3
DSS-Induced IBD Vehicle (Water)Severe DAI score (>3.0)Colon length < 5 cmHigh MPO activity
DSS-Induced IBD Azaspirane HClNormalized DAI score (<1.0)Colon length > 7 cmSuppressed MPO activity

References

  • Psammaplysins: Insights from Natural Sources, Structural Variations, and Pharmacological Properties.Marine Drugs (MDPI).
  • Development of a novel azaspirane that targets the Janus kinase-signal transducer and activator of transcription (STAT) pathway in hepatocellular carcinoma in vitro and in vivo.Journal of Biological Chemistry.
  • Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5] decane-2-propanamine) Inhibits Human Multiple Myeloma Cell Growth in the Bone Marrow Milieu in Vitro and in Vivo.
  • Novel Synthetic Oxazines Target NF-κB in Colon Cancer In Vitro and Inflamm

Sources

Application Note: High-Throughput Screening (HTS) Strategies for 2-Azaspiro[4.6]undecane Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Areas: Biochemical Target Inhibition (APN/CD13) and High-Content Phenotypic Screening (Oncology)

Introduction & Pharmacological Context

The 2-azaspiro[4.6]undecane scaffold is a highly versatile, nitrogen-containing spirocyclic core that has garnered significant attention in modern drug discovery[1]. The intrinsic rigidity of the spiro-fusion restricts the conformational space of the molecule, thereby reducing the entropic penalty upon binding to target proteins. This structural motif is the defining feature of psammaplysins , a unique class of bromotyrosine-derived marine alkaloids isolated from sponges of the order Verongiida[2].

Recent chemical biology efforts have synthesized libraries of 2-azaspiro[4.6]undecane analogs to explore their potent bioactivities. Two primary therapeutic avenues have emerged:

  • Biochemical Target: Specific synthetic derivatives containing the 2-azaspiro[4.6]undecane-3-carboxamide moiety act as potent inhibitors of membrane alanyl aminopeptidase (APN/CD13, EC 3.4.11.2) , a zinc-dependent metalloprotease heavily implicated in tumor angiogenesis and metastasis[3].

  • Phenotypic Target: In oncology models, particularly LNCaP prostate cancer cells, psammaplysin analogs induce profound metabolic crises characterized by the loss of mitochondrial membrane potential, fragmentation of the mitochondrial network, and subsequent mitotic arrest[4].

To effectively evaluate novel 2-azaspiro[4.6]undecane libraries, we have designed a self-validating, dual-pronged High-Throughput Screening (HTS) workflow.

HTS_Workflow Library 2-Azaspiro[4.6]undecane Analog Library Biochemical Biochemical HTS APN/CD13 Inhibition (Leu-AMC Assay) Library->Biochemical Phenotypic Phenotypic HCS LNCaP Cells (Mitochondrial Integrity) Library->Phenotypic Hit Lead Candidate Selection Biochemical->Hit Phenotypic->Hit

Fig 1. Parallel HTS workflow for evaluating 2-azaspiro[4.6]undecane analogs.

Assay 1: Biochemical HTS for APN/CD13 Inhibition

Causality & Logic

Membrane alanyl aminopeptidase (APN) cleaves N-terminal neutral amino acids from peptide substrates[3]. To adapt this for a 384-well HTS format, we utilize the fluorogenic substrate L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) . Upon cleavage by APN, the highly fluorescent AMC leaving group is released.

  • Buffer Optimization: We include 0.01% Triton X-100 in the assay buffer. This is a critical self-validating step to prevent the 2-azaspiro[4.6]undecane analogs from forming colloidal aggregates, which are notorious for causing false-positive pan-assay interference (PAINS) in HTS campaigns.

  • Control Strategy: Bestatin, a well-characterized competitive inhibitor of APN, is used as the positive control to establish the lower bound of the assay signal and calculate the Z'-factor.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.01% Triton X-100.

    • Reconstitute recombinant human APN/CD13 enzyme to a working concentration of 0.5 nM in Assay Buffer.

    • Prepare Leu-AMC substrate at a working concentration of 50 µM (approximate Km​ value to ensure sensitivity to competitive inhibitors).

  • Compound Plating: Dispense 100 nL of 2-azaspiro[4.6]undecane analogs (in 100% DMSO) into a black, flat-bottom 384-well microplate using an acoustic liquid handler (e.g., Echo 550). Include DMSO vehicle control (0% inhibition) and 10 µM Bestatin (100% inhibition) in designated control columns.

  • Enzyme Addition: Add 10 µL of the APN enzyme solution to all wells. Incubate at room temperature for 15 minutes to allow for compound-enzyme pre-equilibration.

  • Reaction Initiation: Add 10 µL of the Leu-AMC substrate solution to all wells to initiate the reaction (Final volume = 20 µL; Final DMSO = 0.5%).

  • Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader. Monitor AMC fluorescence (Excitation: 380 nm / Emission: 460 nm) continuously for 30 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Normalize compound velocities against the DMSO control to determine % inhibition.

Assay 2: Multiparametric Phenotypic HCS in LNCaP Cells

Causality & Logic

Certain 2-azaspiro[4.6]undecane derivatives, particularly psammaplysin F urea analogs, exhibit profound cytotoxicity by disrupting mitochondrial networks in prostate cancer cells[4]. To capture this complex biology, we employ High-Content Screening (HCS) using automated confocal imaging.

  • Dye Selection: We utilize TMRE (Tetramethylrhodamine, Ethyl Ester) rather than JC-1. TMRE is a cell-permeant, cationic dye that accumulates in active mitochondria driven by the membrane potential ( ΔΨm​ ). It provides a highly stable, non-ratiometric signal that is far less prone to photobleaching and artifactual aggregation in 384-well automated imaging compared to JC-1.

  • Nuclear Counterstain: Hoechst 33342 is used to quantify cell number and identify mitotic arrest (chromosomal condensation), linking mitochondrial collapse to cell cycle disruption[5].

MoA_Pathway Analog 2-Azaspiro[4.6]undecane Analog APN Membrane Alanyl Aminopeptidase (APN/CD13) Inhibition Analog->APN Mito Mitochondrial Membrane Depolarization Analog->Mito Apoptosis Cancer Cell Death (Apoptosis) APN->Apoptosis CellCycle Mitotic Arrest Mito->CellCycle CellCycle->Apoptosis

Fig 2. Proposed dual mechanism of action for 2-azaspiro[4.6]undecane derivatives.

Step-by-Step Protocol
  • Cell Seeding: Seed LNCaP cells at a density of 3,000 cells/well in 40 µL of RPMI-1640 medium (supplemented with 10% FBS) into a 384-well CellCarrier Ultra microplate. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Treatment: Pin-transfer 40 nL of the analog library into the assay plate (Final DMSO = 0.1%).

    • Positive Control 1 (Mitochondrial Depolarization): 10 µM FCCP (an ionophore uncoupler).

    • Positive Control 2 (Mitotic Arrest): 1 µM Nocodazole.

  • Incubation: Incubate the cells with the compounds for 24 hours.

  • Staining: Prepare a 2X staining cocktail containing 100 nM TMRE and 2 µg/mL Hoechst 33342 in warm culture medium. Add 40 µL of the cocktail directly to the wells (do not wash, to prevent detachment of mitotic cells). Incubate for 30 minutes at 37°C.

  • Automated Imaging: Image the live cells immediately using an automated High-Content Confocal Imaging System (e.g., PerkinElmer Opera Phenix) equipped with a 20x water-immersion objective. Capture 4 fields per well in the DAPI (Hoechst) and TRITC (TMRE) channels.

  • Image Analysis: Use integrated software to segment nuclei (Hoechst) and define a cytoplasmic ring region of interest (ROI). Quantify the mean TMRE fluorescence intensity within the cytoplasmic ROI to assess mitochondrial membrane potential.

Data Presentation & Expected Outcomes

To ensure the trustworthiness of the HTS campaigns, assay performance must be rigorously evaluated using the Z'-factor. A Z'-factor > 0.5 indicates an excellent, robust assay suitable for HTS.

Table 1: HTS Assay Validation Metrics and Expected Pharmacological Profiles

Assay TypePrimary ReadoutPositive ControlExpected Target IC₅₀ / EC₅₀Target Z'-Factor
Biochemical (APN) Fluorescence (Ex 380 / Em 460 nm)Bestatin (10 µM)1.0 – 50.0 µM> 0.75
Phenotypic (Mitochondria) TMRE Intensity (Ex 549 / Em 575 nm)FCCP (10 µM)0.5 – 5.0 µM> 0.60
Phenotypic (Cell Cycle) Nuclear Condensation (Hoechst)Nocodazole (1 µM)0.1 – 1.0 µM> 0.65

Note: Analogs exhibiting dual-activity (APN inhibition and mitochondrial disruption) should be prioritized for secondary validation assays, such as Western blotting for apoptosis markers (cleaved PARP/Caspase-3).

References

  • Total Synthesis of Psammaplysins A, M, O, and Q and Ceratinamide A. ACS Publications. Available at: [Link]

  • Information on EC 3.4.11.2 - membrane alanyl aminopeptidase. BRENDA Enzyme Database. Available at:[Link]

  • Synthesis of a Unique Psammaplysin F Library and Functional Evaluation in Prostate Cancer Cells by Multiparametric Quantitative. Griffith University Research Repository. Available at: [Link]

  • Psammaplysins: Insights from Natural Sources, Structural Variations, and Pharmacological Properties. MDPI. Available at:[Link]

Sources

Application Notes & Protocols: 2-Azaspiro[4.6]undecane Hydrochloride as a Foundational Scaffold for Chemical Probe Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Spirocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their unique three-dimensional structures, which can lead to novel interactions with biological targets.[1][2] 2-Azaspiro[4.6]undecane hydrochloride is a simple yet elegant spirocyclic amine that holds potential as a foundational building block for the development of sophisticated chemical probes. This document provides a comprehensive guide for researchers and drug development professionals on how to approach the characterization, target identification, and elaboration of this scaffold into potent and selective chemical probes. We present a logical workflow, from initial biological screening to probe optimization, supported by detailed, field-proven protocols and the scientific rationale behind experimental choices.

Introduction: The Potential of the 2-Azaspiro[4.6]undecane Scaffold

The field of chemical biology relies on precisely engineered small molecules, or "chemical probes," to interrogate complex biological systems. The ideal probe is potent, selective, and has a well-defined mechanism of action. Spirocyclic structures, which contain two rings connected by a single common atom, are increasingly sought-after scaffolds in drug discovery.[3] Their rigid, three-dimensional conformations can pre-organize functional groups for optimal target binding, often leading to improved potency and selectivity compared to more flexible acyclic or simple cyclic analogues.

2-Azaspiro[4.6]undecane hydrochloride represents a minimalist entry into this promising chemical space. While its direct biological activity is not yet extensively characterized in public literature, its structural motifs are present in compounds with demonstrated bioactivity, including antiviral and anticancer properties.[4][5][6] This guide, therefore, treats 2-Azaspiro[4.6]undecane hydrochloride not as a ready-to-use probe, but as a versatile starting point for a systematic probe development campaign.

Key Attributes of the 2-Azaspiro[4.6]undecane Scaffold:

  • Structural Rigidity: The spirocyclic core limits conformational flexibility, which can be advantageous for specific receptor or enzyme binding.

  • Secondary Amine: The nitrogen atom provides a key site for hydrogen bonding and a convenient handle for chemical modification and derivatization.[7]

  • Novel Chemical Space: Its distinct 3D geometry allows for the exploration of protein binding pockets that may not be accessible to more traditional, "flat" molecules.

The following sections will outline a comprehensive strategy to unlock the potential of this scaffold.

Physicochemical Characterization and Quality Control

Before embarking on biological studies, it is imperative to thoroughly characterize the 2-Azaspiro[4.6]undecane hydrochloride starting material. This ensures reproducibility and eliminates artifacts arising from impurities.

Property Value (Predicted/Reported) Significance
Molecular Formula C₁₀H₁₉NDefines the elemental composition.[8]
Molecular Weight 153.26 g/mol (free base)Essential for preparing solutions of known molarity.[9]
Boiling Point 222.1±8.0 °C (Predicted)Provides an indication of volatility.[9]
Density 0.93±0.1 g/cm³ (Predicted)Useful for handling and formulation.[9]
XlogP 2.7 (Predicted)Suggests moderate lipophilicity and potential for cell permeability.[8]

Protocol 2.1: Quality Control of Starting Material

  • Identity Verification (Mass Spectrometry):

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol).

    • Analyze by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode.

    • Expected Result: A prominent ion at m/z 154.1590 ([M+H]⁺ for the free base).

  • Purity Assessment (¹H-NMR and HPLC):

    • Acquire a ¹H-NMR spectrum in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The spectrum should be clean and consistent with the expected structure.

    • Perform reverse-phase high-performance liquid chromatography (RP-HPLC) analysis using a C18 column.

    • Acceptance Criterion: Purity should be ≥95% by HPLC peak area integration.

  • Solubility Determination:

    • Assess solubility in common biological buffers (e.g., PBS, DMEM) and organic solvents (e.g., DMSO).

    • This information is critical for designing cell-based assays and preparing stock solutions.

A Proposed Workflow for Probe Development

The journey from a simple scaffold to a validated chemical probe is a multi-step process. The following workflow provides a logical and self-validating path for the development of probes based on 2-Azaspiro[4.6]undecane.

G cluster_0 Phase 1: Discovery & Hypothesis Generation cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Probe Optimization & Application A Phenotypic Screening (e.g., cell viability, antiviral assays) C Affinity Probe Synthesis (add biotin/alkyne tag) A->C Identified bioactivity B Computational Prediction (e.g., target docking, similarity analysis) E Biophysical Validation (e.g., SPR, ITC with purified protein) B->E Predicted target D Affinity Pull-down & Mass Spectrometry (identify binding partners) C->D Probe for pull-down D->E Candidate protein(s) F Structure-Activity Relationship (SAR) (synthesize analogues) E->F Validated Target H In-situ Target Engagement Studies (e.g., cellular thermal shift assay) E->H Validated Target G Imaging Probe Synthesis (add fluorophore) F->G Optimized Scaffold G->H Imaging Probe

Caption: Workflow for developing 2-Azaspiro[4.6]undecane-based probes.

Experimental Protocols: From Screening to Target Validation

The following protocols are generalized methodologies that should be adapted and optimized for specific biological contexts.

Protocol 4.1: Cell-Based Phenotypic Screening (Example: Antiviral Assay)

This protocol is based on methodologies used for evaluating other azaspiro compounds against viral replication.[6]

  • Cell Seeding: Seed a suitable host cell line (e.g., HEL 299 for human coronavirus 229E) in 96-well plates at a density that will result in a confluent monolayer after 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Azaspiro[4.6]undecane hydrochloride in sterile water or DMSO. Create a series of 2-fold dilutions in cell culture medium.

  • Infection and Treatment:

    • Aspirate the culture medium from the cells.

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

    • Immediately add the compound dilutions to the wells. Include a "virus only" control and a "cells only" control.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for a period sufficient to observe cytopathic effect (CPE) in the "virus only" control (typically 48-72 hours).

  • Assessment of Viral Replication:

    • Quantify the viral CPE microscopically.

    • Alternatively, use a cell viability assay (e.g., MTT or CellTiter-Glo®) to measure the protective effect of the compound.

    • Data Analysis: Calculate the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) to determine the selectivity index (SI = CC₅₀/EC₅₀).

Protocol 4.2: Synthesis of an Amine-Reactive Affinity Probe

To identify the molecular target, the scaffold must be derivatized with a reactive group for covalent attachment to a tag (e.g., biotin). This protocol outlines a general approach for modifying the secondary amine.

G A 2-Azaspiro[4.6]undecane C Boc-protected intermediate A->C Protection B Boc-anhydride (Boc)₂O B->C E Final Affinity Probe C->E Coupling F Deprotection (if necessary) C->F Alternative route D Linker with reactive group (e.g., NHS-PEG-Biotin) D->E F->E Coupling

Caption: Synthetic workflow for an affinity probe.

  • Protection of the Secondary Amine (if necessary): In some cases, direct coupling can be challenging. Protection with a group like tert-butyloxycarbonyl (Boc) can facilitate the reaction.

  • Coupling Reaction:

    • Dissolve the Boc-protected 2-Azaspiro[4.6]undecane in an aprotic solvent like DMF.

    • Add an amine-reactive linker, such as an N-hydroxysuccinimide (NHS) ester of a biotin-PEG linker, along with a non-nucleophilic base (e.g., DIPEA).

    • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Deprotection: If a protecting group was used, remove it under appropriate conditions (e.g., trifluoroacetic acid for Boc).

  • Purification: Purify the final affinity probe by preparative HPLC.

Protocol 4.3: Target Identification via Affinity Pull-down and Mass Spectrometry

  • Cell Lysate Preparation:

    • Culture cells relevant to the observed phenotype.

    • Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • Incubation with Probe:

    • Incubate the clarified cell lysate with the biotinylated affinity probe (and a vehicle control) for 1-2 hours at 4°C with gentle rotation.

  • Capture of Protein Complexes:

    • Add streptavidin-coated magnetic beads to the lysate and incubate for another hour to capture the probe-protein complexes.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution and Sample Preparation:

    • Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).

    • Run the eluate on an SDS-PAGE gel and visualize with Coomassie or silver stain.

    • Excise unique bands present in the probe lane but not the control lane.

  • Mass Spectrometry:

    • Subject the excised gel bands to in-gel tryptic digestion.

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins.

Conclusion and Future Directions

2-Azaspiro[4.6]undecane hydrochloride is a promising, yet underexplored, scaffold. Its value lies not in its known biological activities, but in its potential as a starting point for the rational design of novel chemical probes. The workflows and protocols outlined in this guide provide a robust framework for its evaluation. By systematically applying phenotypic screening, target identification techniques, and medicinal chemistry principles, researchers can develop potent and selective probes from this simple spirocyclic amine. Future efforts should focus on creating small libraries of derivatives to explore structure-activity relationships and to develop probes for a wide range of biological targets.

References

  • Siau, W.-Y., & Bode, J. W. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society.
  • PubMed. (2014). One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. Available at: [Link]

  • Vaskevych, R. I., et al.
  • Hong Lab.
  • PubChemLite. (n.d.). 2-azaspiro[4.6]undecane (C10H19N). Available at: [Link]

  • PMC. (n.d.). Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo. Available at: [Link]

  • Reymond Research Group. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Available at: [Link]

  • PMC. (n.d.). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Available at: [Link]

  • PMC. (n.d.). Identification of spirodioxolane nsP2 helicase inhibitors with antialphaviral activity. Available at: [Link]

  • MDPI. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Available at: [Link]

  • PubChem. (n.d.). 1,4-Dioxa-8-azaspiro[4.6]undecane. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 2-Azaspiro[4.6]undecane for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Value of Three-Dimensional Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic profiles is a primary objective. Spirocyclic systems, particularly azaspirocycles, have emerged as a compelling class of scaffolds, offering a departure from traditional flat, aromatic compounds.[1][2] Their inherent three-dimensionality and rigid conformation can facilitate superior interactions with biological targets and enhance metabolic stability.[1]

The 2-azaspiro[4.6]undecane framework, which features a pyrrolidine ring fused to a cycloheptane ring through a single spiro-carbon atom, is a scaffold of significant interest.[3][4] The secondary amine within the pyrrolidine ring serves as a versatile synthetic handle, providing an ideal point for chemical modification. This guide provides a detailed exploration of key derivatization strategies for the 2-azaspiro[4.6]undecane core, designed to enable robust structure-activity relationship (SAR) studies for drug development professionals.

The Strategic Imperative for Derivatization

The secondary amine of 2-azaspiro[4.6]undecane is the primary locus for diversification. Modifications at this nitrogen atom can profoundly influence the molecule's biological and physicochemical properties. The goal of an SAR study is to systematically alter the structure and observe the resulting impact on activity, thereby building a comprehensive understanding of the target's requirements for binding and inhibition.

Key properties modulated by N-derivatization include:

  • Potency and Selectivity: Introduction of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, alkyl chains) can forge new, beneficial interactions with the target protein, enhancing binding affinity and selectivity over off-targets.

  • Physicochemical Properties: Modifications can tune critical parameters like lipophilicity (LogP) and aqueous solubility, which are essential for drug-likeness.

  • Pharmacokinetics (ADME): The nature of the N-substituent can affect the molecule's absorption, distribution, metabolism, and excretion profile, influencing its bioavailability and half-life.

The following diagram illustrates a typical workflow for an SAR campaign originating from a core scaffold.

SAR_Workflow Scaffold 2-Azaspiro[4.6]undecane Core Scaffold Derivatization Synthetic Derivatization (Acylation, Alkylation, etc.) Scaffold->Derivatization Protocols Library Compound Library (Analog Series) Derivatization->Library Screening In Vitro Screening (Biological Assay) Library->Screening Data Data Analysis (Potency, Selectivity, etc.) Screening->Data SAR_Model Develop SAR Model Data->SAR_Model Decision Decision Point SAR_Model->Decision Decision->Derivatization Synthesize New Analogs Lead_Opt Lead Optimization Decision->Lead_Opt Advance Promising Scaffold

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Part 1: Core Synthetic Protocols for N-Derivatization

The following protocols are foundational methods for modifying the secondary amine of 2-azaspiro[4.6]undecane. They are designed to be robust and adaptable for the creation of a diverse library of analogs.

Protocol 1: N-Acylation via Acyl Halides

This protocol describes the formation of an amide linkage by reacting the amine with an acyl chloride. This method is highly reliable for introducing a wide range of acyl groups.

Principle: The nucleophilic secondary amine attacks the electrophilic carbonyl carbon of the acyl chloride. A mild base is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Materials & Equipment:

  • 2-Azaspiro[4.6]undecane (1.0 eq)

  • Acyl chloride of choice (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, syringes, nitrogen/argon line

  • Standard work-up and purification glassware (separatory funnel, rotary evaporator, chromatography columns)

Detailed Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-azaspiro[4.6]undecane (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (approx. 0.1 M solution).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add the base (TEA or DIPEA, 1.5 eq) dropwise via syringe.

  • Slowly add the acyl chloride (1.1 eq) dropwise. A precipitate (triethylammonium chloride) may form.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.[5]

  • Reaction Monitoring: Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the final N-acylated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Scientist's Note (Causality): The use of a non-nucleophilic base like TEA or DIPEA is crucial. It effectively scavenges the HCl generated without competing with the primary nucleophile (the azaspirocycle). Anhydrous conditions prevent hydrolysis of the reactive acyl chloride.

Protocol 2: N-Alkylation via Alkyl Halides

This classic method introduces alkyl substituents through an Sₙ2 reaction with an alkyl halide.

Principle: The secondary amine acts as a nucleophile, displacing a halide from an alkyl halide (e.g., bromide or iodide). A base is required to neutralize the resulting hydrohalic acid.

Materials & Equipment:

  • 2-Azaspiro[4.6]undecane (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Standard reaction and purification equipment

Detailed Procedure:

  • In a round-bottom flask, combine 2-azaspiro[4.6]undecane (1.0 eq) and the base (K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add anhydrous MeCN or DMF to create a suspension (approx. 0.1-0.2 M).

  • Add the alkyl halide (1.1-1.2 eq) to the stirring mixture.

  • Heat the reaction to a suitable temperature (room temperature for reactive halides like benzyl bromide; 50-80 °C for less reactive halides).

  • Reaction Monitoring: Monitor progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with the reaction solvent.[6]

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude tertiary amine product via flash column chromatography.

  • Characterization: Confirm the product identity and purity by NMR and MS analysis.

Scientist's Note (Trustworthiness): This reaction can sometimes result in over-alkylation, forming a quaternary ammonium salt, especially with highly reactive alkylating agents. Using a slight excess (1.1 eq) of the alkyl halide and carefully monitoring the reaction can minimize this side product. Using a bulkier base like Cs₂CO₃ can sometimes improve yields.[7]

Protocol 3: Reductive Amination

This powerful and versatile method allows for the introduction of a vast array of alkyl groups by reacting the amine with an aldehyde or ketone in the presence of a mild reducing agent.

Principle: The secondary amine and the carbonyl compound form an iminium ion intermediate in situ. A selective reducing agent, such as sodium triacetoxyborohydride (STAB), reduces the iminium ion to the corresponding tertiary amine without reducing the starting carbonyl.[8]

Materials & Equipment:

  • 2-Azaspiro[4.6]undecane (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic amount, ~0.1 eq, optional)

  • Standard reaction and purification equipment

Detailed Procedure:

  • To a round-bottom flask under an inert atmosphere, add 2-azaspiro[4.6]undecane (1.0 eq) and the aldehyde or ketone (1.1 eq).

  • Dissolve the components in anhydrous DCE or THF.

  • Add a catalytic amount of acetic acid (optional, but often facilitates iminium ion formation).[9]

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction may be slightly exothermic.

  • Stir the reaction at room temperature for 12-24 hours.

  • Reaction Monitoring: Monitor by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.[9] Stir until gas evolution ceases.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

  • Characterization: Confirm structure and purity by NMR and MS.

Scientist's Note (Expertise): STAB is the preferred reducing agent for this transformation because it is mild, tolerant of slightly acidic conditions needed for iminium formation, and does not reduce most aldehydes and ketones.[10] Unlike other borohydride reagents, it is not particularly water-sensitive, making the reaction setup more convenient.

Part 2: Data Management and SAR Analysis

A systematic approach to data organization is critical for deciphering structure-activity relationships. All synthesized compounds should be cataloged with their corresponding analytical and biological data.

Table 1: Example Data Summary for an SAR Study of 2-Azaspiro[4.6]undecane Derivatives

Compound IDR-Group StructureSynthetic MethodYield (%)m/z [M+H]⁺Target IC₅₀ (nM)cLogP
Core -H--154.1590>10,0002.7
AZU-001 -COCH₃Acylation85196.16965,2102.4
AZU-002 -COPhAcylation78258.18521,1503.8
AZU-003 -CH₂PhAlkylation65244.22168904.9
AZU-004 -CH₂(4-F-Ph)Red. Amination72262.21224505.1
... ..................

The insights gained from this data guide the next round of synthesis. The logical progression of an SAR study is depicted below.

SAR_Logic Data Analyze Data from Initial Compound Set Inc Activity Increased? Data->Inc Dec Activity Decreased? Inc->Dec No Explore Explore Similar Analogs (e.g., other halo-benzyls) Inc->Explore Yes Pivotal Pivotal Change (e.g., switch to heterocycles) Dec->Pivotal Yes Stop Deprioritize Substitution (e.g., steric hindrance) Dec->Stop No

Caption: Decision-making flowchart in an iterative SAR cycle.

By employing the robust synthetic protocols detailed herein and systematically analyzing the resulting data, researchers can effectively navigate the chemical space around the 2-azaspiro[4.6]undecane scaffold. This structured approach accelerates the identification of key structural motifs responsible for desired biological activity and facilitates the optimization of lead compounds in the drug discovery pipeline.

References

  • The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Compar
  • "preventing side reactions during the synthesis of 1-Azaspiro[3.
  • Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel
  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section.
  • 2-azaspiro[4.6]undecane (C10H19N) - PubChemLite.
  • Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides - Organic & Biomolecular Chemistry (RSC Publishing).
  • 2-AZASPIRO[4.6]UNDECANE CAS#: 184-14-5 - ChemicalBook.
  • Application Notes and Protocols for N-Alkylation of 2-Azaspiro[4.4]nonane - Benchchem.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchG
  • Organic Syntheses Procedure.
  • Reductive Amination - ACS GCI Pharmaceutical Roundtable.
  • Preparative-scale synthesis of nonacene - PMC - NIH.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Testing & Troubleshooting for 2-Azaspiro[4.6]undecane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Azaspiro[4.6]undecane hydrochloride . As a spirocyclic secondary amine salt, this compound is highly valued in drug discovery for improving metabolic stability and physicochemical properties. However, its unique structural features—specifically the secondary amine core and the hydrochloride salt form—present specific challenges during forced degradation and long-term stability testing.

This guide is engineered for analytical scientists and formulation researchers. It provides self-validating protocols, mechanistic troubleshooting, and regulatory-aligned frameworks to ensure your stability-indicating methods (SIM) are robust, specific, and compliant with1[1].

Part 1: Core Experimental Workflows

To establish a baseline for the intrinsic stability of 2-Azaspiro[4.6]undecane hydrochloride, forced degradation studies must be performed. The protocol below is designed as a self-validating system : it incorporates mandatory quenching steps to prevent autosampler degradation and strictly targets a 5–20% degradation window to prevent the formation of irrelevant secondary degradants[2].

Step-by-Step Methodology: ICH-Compliant Forced Degradation

1. Baseline Characterization & Stock Preparation

  • Action: Prepare a 1.0 mg/mL stock solution of 2-Azaspiro[4.6]undecane HCl.

  • Causality: Because the free base of this spirocycle has limited aqueous solubility, use a co-solvent system (e.g., 50:50 HPLC-grade Water/Acetonitrile)[3]. This ensures the compound remains fully solubilized even if the pH fluctuates during stress testing, preventing false "loss of mass" due to precipitation.

2. Stress Condition Execution

  • Acidic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1M HCl. Incubate at 60°C for up to 7 days[3].

  • Basic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1M NaOH. Incubate at 60°C for up to 7 days[3].

  • Oxidation: Mix 1 mL of stock with 1 mL of 3% H2​O2​ . Store at room temperature (25°C) in the dark for 24–48 hours[4].

  • Thermal/Solid-State: Spread a thin layer of the solid API in a petri dish. Expose to 60°C in a desiccated oven for 7 days[5].

3. Quenching & Neutralization (Critical Step)

  • Action: Before LC-MS injection, neutralize the acidic sample with 1 mL of 0.1M NaOH, and the basic sample with 1 mL of 0.1M HCl[3]. Dilute all samples to a final analytical concentration (e.g., 100 µg/mL).

  • Causality: Failing to neutralize the sample allows degradation to continue inside the HPLC autosampler, leading to non-reproducible peak areas. Furthermore, injecting extreme pH solutions will rapidly degrade the silica backbone of standard C18 analytical columns.

4. LC-MS/PDA Analysis & Mass Balance Validation

  • Action: Analyze the quenched samples using a stability-indicating LC-MS method. Calculate the mass balance: (Sum of Degradant Peak Areas + Remaining API Peak Area) / (Control API Peak Area) * 100.

  • Causality: A successful method must yield a mass balance between 95% and 105%. If the balance falls below this, it indicates that degradants are either volatile, precipitating out of solution, or not absorbing at the chosen UV wavelength (necessitating MS or ELSD detection)[5].

G API 2-Azaspiro[4.6]undecane HCl Stock Solution Acid Acidic Stress 0.1M HCl (60°C) API->Acid Base Basic Stress 0.1M NaOH (60°C) API->Base Ox Oxidative Stress 3% H2O2 (RT) API->Ox Therm Thermal Stress Solid State (60°C) API->Therm Quench Neutralization & Dilution (Quenching) Acid->Quench Base->Quench Ox->Quench Therm->Quench Reconstitution LCMS LC-MS/PDA Analysis (Peak Purity & Mass Balance) Quench->LCMS

Forced degradation workflow for 2-Azaspiro[4.6]undecane HCl under ICH Q1A(R2).

Part 2: Troubleshooting & FAQs

Q1: Why am I seeing a massive drop in total peak area (poor mass balance) during basic stress testing, but no new degradant peaks?

A: You are observing physical precipitation, not chemical degradation. 2-Azaspiro[4.6]undecane is a secondary amine. In its hydrochloride salt form, it is highly water-soluble. When exposed to 0.1M NaOH, the pH of the solution drastically exceeds the amine's pKa (typically ~9.5 for spirocyclic amines). This converts the salt into its lipophilic free base[3]. Because the free base is poorly soluble in purely aqueous media, it precipitates out of solution. When you sample the supernatant for HPLC, the API appears "lost." Fix: Ensure your stress diluent contains at least 50% organic solvent (e.g., Acetonitrile or Methanol) to keep the free base solubilized during the basic stress phase.

Q2: What are the expected primary degradants under oxidative stress?

A: N-oxides and hydroxylamines. Secondary amines are highly susceptible to electron transfer oxidation[3]. When 2-Azaspiro[4.6]undecane is exposed to peroxides or reactive oxygen species (ROS), the nitrogen atom oxidizes rapidly. Fix/Detection: In your LC-MS data, look for a primary degradant peak exhibiting a mass shift of +16 Da (addition of oxygen) relative to the parent mass[6]. Ensure your chromatographic gradient is optimized to separate the highly polar N-oxide from the solvent front.

Q3: During solid-state thermal stability testing, my powder samples are gaining weight and turning into a paste. Is this thermal degradation?

A: No, this is deliquescence caused by hygroscopicity. Hydrochloride salts of amines are notoriously hygroscopic. If your thermal chamber is not strictly desiccated, the salt will absorb ambient moisture from the air, eventually dissolving in its own absorbed water (deliquescence)[4]. Fix: Perform solid-state thermal stress testing in tightly sealed, inert vials backfilled with nitrogen or argon. Run a parallel humidity stress test (e.g., 40°C / 75% RH) to isolate moisture effects from pure thermal degradation[4].

G Salt 2-Azaspiro[4.6]undecane HCl Cond1 Alkaline pH (>9) Salt->Cond1 Cond2 Oxidative Stress (ROS) Salt->Cond2 Cond3 High Humidity (>75% RH) Salt->Cond3 Deg1 Free Amine Formation (Solubility Drop) Cond1->Deg1 Deg2 N-Oxidation (m/z +16) Cond2->Deg2 Deg3 Deliquescence (Physical Instability) Cond3->Deg3 Deg1->Cond2

Primary physical and chemical degradation pathways of the spirocyclic amine.

Part 3: Quantitative Data & Parameters

To streamline your experimental design, refer to the following matrix summarizing the standard parameters and expected outcomes for 2-Azaspiro[4.6]undecane HCl[2],[5].

Stress TypeReagent / ConditionDuration & TempExpected Degradation PathwayQuenching Strategy
Acidic 0.1M HCl7 Days @ 60°CLow (Spirocycles are generally acid-stable)Neutralize with 0.1M NaOH
Basic 0.1M NaOH7 Days @ 60°CFree-basing (Physical precipitation)Neutralize with 0.1M HCl
Oxidative 3% H2​O2​ 24–48 Hrs @ 25°CHigh (N-oxide formation, +16 Da)Dilute with mobile phase
Thermal Solid State7 Days @ 60°CLow (Unless moisture is present)Reconstitute in 50:50 H2​O :ACN
Photolytic UV/Vis (ICH Q1B)1.2M lux hrsModerate (Potential ring cleavage)Protect from ambient light

References

  • Q1A(R2)
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
  • National Institutes of Health (NIH)
  • A practical guide to forced degradation and stability studies for drug substances Onyx Scientific URL
  • Forced Degradation – A Review Biomedical Journal of Scientific & Technical Research URL
  • FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS Rasayan Journal of Chemistry URL

Sources

Azaspiro Scaffold Optimization: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and assay biologists who are struggling with a recurring paradox: azaspiro compounds often exhibit excellent primary target affinity, yet fail in cell-based assays due to off-target toxicity, hERG liability, or broad GPCR cross-reactivity.

This guide abandons generic troubleshooting. Instead, we will dissect the physicochemical causality behind these off-target effects and provide self-validating experimental workflows to systematically engineer and verify selectivity in your cell-based assays.

Part 1: The Causality of Azaspiro Off-Target Effects (FAQ)

Q1: Why do azaspirocycles frequently flag for hERG inhibition and phospholipidosis in early cell-based screens? A1: The root cause is typically the high basicity (pKa) of the secondary or tertiary nitrogen within the spirocyclic core. At physiological pH (7.4), a high pKa ensures the molecule is predominantly protonated. This cationic state strongly interacts with the negatively charged residues in the inner cavity of the hERG potassium channel and promotes non-specific binding to phospholipid membranes[1][2]. Furthermore, the rigid 3D architecture of spirocycles provides defined exit vectors that, while excellent for target specificity, can inadvertently match conserved off-target binding pockets perfectly if not carefully tuned[2][3].

Q2: How can we chemically mitigate these liabilities without losing our primary target affinity? A2: The most effective strategy is the bioisosteric modulation of basicity and lipophilicity. Introducing electron-withdrawing groups, such as gem-difluorination, significantly depresses the pKa of the azaspiro nitrogen[1]. Alternatively, scaffold hopping to oxa-azaspiro or thia-azaspiro systems reduces basicity and alters the dipole moment, thereby decreasing off-target ion channel interactions while maintaining the required 3D complexity[2][4].

Part 2: Quantitative Impact of Structural Modifications

To understand the magnitude of these modifications, consider the physicochemical shifts observed when fluorinating standard azaspiro scaffolds. Lowering the pKa directly correlates with reduced off-target cell-based assay interference.

Table 1: Impact of gem-Difluorination on Physicochemical Properties[1]
Scaffold / Parent CompoundParent pKaDifluorinated Analog pKaΔpKaParent logPDifluorinated logP
2-Azaspiro[3.3]heptane ~10.56,6-difluoro: ~7.5~ -3.0~0.7~0.8
Piperidine (Reference) ~11.24,4-difluoro: ~9.2~ -2.0~1.5~1.7
Table 2: Target Affinity vs. Promiscuity (PARP Inhibitor Case Study)[4][5]

Replacing flat piperazine rings with azaspiro bioisosteres can alleviate off-target promiscuity by accessing unique chemical spaces.

Compound CorePrimary Target: PARP-1 IC₅₀ (nM)Off-Target / Cytotoxicity Profile
Olaparib (Piperazine) 6.0 ± 1.2High baseline cytotoxicity / Off-target DNA damage
Oxa-azaspiro analogue (10b) 24.9Reduced off-target promiscuity
Methylene spiro-motifs (1a-8a) 32.4 – 57.1Minimal off-target PARP interaction

Part 3: Experimental Workflows & Troubleshooting Protocols

Workflow 1: hERG & Ion Channel Liability Mitigation

When your azaspiro hit shows toxicity, you must systematically determine if it is a pKa-driven ion channel interaction.

hERG_Mitigation Lead Lead Azaspirocycle (High Affinity, High Tox) pKa Physicochemical Profiling (pKa & logP Assessment) Lead->pKa High_pKa High pKa (>9.0) High Ion Channel Risk pKa->High_pKa Low_pKa Lower pKa (<8.0) Target-Specific Tox? pKa->Low_pKa Modification Bioisosteric Modification (gem-difluoro, oxa/thia) High_pKa->Modification Redesign Assay Functional Cell-Based Transporter/hERG Assay Low_pKa->Assay Validate Modification->Assay Assay->Lead Iterative SAR Optimization

Logical workflow for mitigating pKa-driven off-target ion channel liabilities in azaspirocycles.

Protocol 1: Self-Validating Functional Transporter / Ion Channel Assay

To confirm that modifications (like oxa-azaspiro substitution) have successfully reduced off-target interactions, utilize a functional blockade assay[5]. Causality Note: Binding assays only confirm presence at the receptor; functional assays verify if the compound's protonation state disrupts channel kinetics in a live-cell environment.

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293 cells stably expressing the target/off-target transporter (e.g., SERT, DAT, or hERG) in 96-well plates at 50,000 cells/well. Allow 24 hours for adherence[5].

  • Pre-incubation (Equilibration): Wash cells and add the azaspiro test compound diluted in Krebs-Ringer buffer. Incubate for 15 minutes at 37°C. Why 15 mins? This allows the spirocycle to partition into the lipid bilayer and reach equilibrium with the receptor without inducing long-term cytotoxic artifacts[5].

  • Substrate Addition: Add a fluorescent monoamine mimetic (e.g., ASP+) or radiolabeled substrate.

  • Uptake Phase: Incubate for exactly 10-20 minutes depending on the transporter's specific kinetics.

  • Termination & Wash: Rapidly terminate the reaction by washing 3x with ice-cold buffer to lock the intracellular substrate concentration.

  • Quantification & Self-Validation: Measure fluorescence or radioactivity. Critical Validation Step: The assay is only deemed valid if the reference inhibitor (e.g., Fluoxetine for SERT, or E-4031 for hERG) yields an IC₅₀ within 2-fold of your laboratory's historical mean[5]. If the control fails, discard the plate; the azaspiro data cannot be trusted.

Workflow 2: Resolving Target Promiscuity and Cytotoxicity

Azaspiro compounds designed to replace flat rings often populate unique chemical spaces in highly conserved catalytic domains. While this can increase selectivity, it requires rigorous viability screening to ensure you haven't just swapped one off-target liability for another[4][6].

Promiscuity_Screen Compound Modified Azaspirocycle (e.g., Diazaspiro) Target Primary Target Assay (e.g., PARP-1 Binding) Compound->Target Confirm Affinity OffTarget Homolog Panel (e.g., PARP-2, PARP-3) Compound->OffTarget Promiscuity Check Viability Isogenic Cell Viability (WT vs. Target-KO Lines) Target->Viability OffTarget->Viability Tox General Cytotoxicity (Discard/Redesign) Viability->Tox Tox in KO Line Efficacy True Target-Specific Efficacy Viability->Efficacy Tox only in WT Line

Isogenic cell screening workflow to differentiate target efficacy from off-target cytotoxicity.

Protocol 2: Isogenic Cell Viability & Apoptosis Assay

To definitively prove that your azaspirocycle's effect is on-target, test it in isogenic cell lines (e.g., Wild-Type vs. Target-Knockout)[6]. If the compound kills the knockout line, the toxicity is off-target.

Step-by-Step Methodology:

  • Model Selection: Culture matched isogenic cell lines (e.g., MEF WT and MEF PARP-1 KO-/-)[6].

  • Compound Treatment: Treat cells with a concentration gradient of the azaspiro compound (e.g., 0.1 μM to 10 μM) for 48-72 hours.

  • Apoptosis Staining: Harvest cells and resuspend in binding buffer. Add Annexin V-FITC (to detect early apoptosis via phosphatidylserine externalization) and Propidium Iodide (PI, to detect late apoptosis/necrosis via membrane permeabilization)[3].

  • Flow Cytometry Analysis: Acquire data for at least 10,000 events per sample.

  • Data Interpretation (The Causality Check):

    • Scenario A: High apoptosis in WT, low apoptosis in KO = On-target efficacy. The spirocycle is successfully hitting the intended target without promiscuous toxicity.

    • Scenario B: High apoptosis in both WT and KO = Off-target cytotoxicity. The azaspiro core is likely disrupting cellular membranes (acting as a cationic amphiphile) or hitting a critical off-target kinase/GPCR[6][7]. Return to Table 1 and consider lowering the logP or pKa.

References

  • Benchchem, "7,7-Difluoro-5-azaspiro[2.4]heptane". Available at:[https://vertexaisearch.cloud.google.
  • Benchchem, "7-Thia-1-azaspiro[3.5]nonane hydrochloride". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiZ5evHC6sowSIhNjZeld7lnOmdWSlmbqYWLRFDtmCZ3Zh1k90R8LZZpzawXbyaxmvOSIO3FbZOcwURO6x-bFozHjUJXdxEV_6QK8q7bxSWvcfqUMAs0AwUk6MSSbMw083ZdrC8w==]
  • PMC, "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ3IWNHF_TFEPxMbVrzCMoYhUMJ0WZT_mVHBneqoU41-AlnVtvJngXiByxpfkXEUjzJB76qjjAxFYuJJynv7XnsDBgUR1yXBvrWrd3W8V7uw6GrDldDW1MvmTP-UDMwUCp5Jmzw7pSEVstMsI=]
  • Benchchem, "Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWPQ3kZ1mD9IXLU-zN9H2p9jHght6zYT41ag0byIuDzD-Xp7fqY8BAV8mhkI6MpgMWuDNC6bUD3DdLVoU-Pm8Vt5xxv2PrqgmStzCaDMCFpvx0eqdCrCsE3xCQPi_N8XkHYIGC5XlTtbcxBW3fiW9eGwvziWDQjSm4O5p9jitgeWkGoYPaAVKy1bAssKdMlkt89JAAFua4OzflPcUjO-vW34mSjcNxfTIE_ip-FWVJ]
  • ACS Publications, "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhFJWC5VpnkWzd10uYBg37vADb_Pw0c5u56FwnCit62sVFeWOIfLLy1RpUwAzwzVDbBcBIdSEidU83-A9gUEAx6-DMZCfSqF9QvnKI3TpSCT7s2X5qRAGSjNnb12bYJP7i0tCR3jhwxocLy85y8eA3]
  • ACS Publications, "Indolyl Azaspiroketal Mannich Bases Are Potent Antimycobacterial Agents with Selective Membrane Permeabilizing Effects and in Vivo Activity". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR4hR5FqZShxgbd2X4wSrh5FONIHQLUP7AXb0mi2j0maCJ1OP7bZlVkmP8dViaUcRiQw8Eene9r71m10UaURKjWSsYj2H9Hrm80GVain1v7Ko2KAQtaHM3_91RNvLfOZJg288vvFJ0txojP8qziaHK]
  • Benchchem, "8-(4-Chlorophenyl)-6-azaspiro[3.4]octane". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1aUfslIqwdFnoIsSrtNYQYsNGiDzdXxu2_zJvwKnV16jGFel8YDC66UaScvbnOIKTJsegmCSe6NUvd7te0VNubC_RfXiPHf-cXvqe3CDTWnaLLi9u3qlodLURIDn7lfOBNcdRFtk=]

Sources

Technical Support Center: Troubleshooting M2 Proton Channel Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the M2 Proton Channel Assay Support Center. The influenza A virus M2 protein is a highly selective, pH-gated proton channel essential for viral uncoating and maturation. Developing inhibitors against M2—particularly the ubiquitous, drug-resistant S31N variant—requires navigating complex biophysical assays.

This guide provides authoritative troubleshooting strategies, validated protocols, and mechanistic insights to help you resolve low efficacy and poor signal-to-noise ratios in your M2 inhibition workflows.

G Endosome Endosomal Acidification (pH < 6.0) M2Activation M2 Channel Activation (His37 Protonation) Endosome->M2Activation Triggers ProtonFlux Proton Influx into Virion M2Activation->ProtonFlux Enables Uncoating Viral Uncoating & RNP Release ProtonFlux->Uncoating Drives Drug M2 Inhibitor (e.g., Amantadine) Block Pore Blockade (Val27/Ser31/Asn31) Drug->Block Binds Block->ProtonFlux Inhibits

M2 proton channel activation pathway and pharmacological intervention points.

Part 1: Diagnostic FAQ & Troubleshooting Guides

Q1: My adamantane derivatives show high binding affinity in computational docking, but completely fail to inhibit M2 in cell-based assays. Why? A: This is the most common failure point in modern M2 drug discovery and is almost always driven by the S31N mutation . Found in >95% of currently circulating influenza A strains, the substitution of Serine 31 for Asparagine alters the polarity and dimensions of the channel pore[1]. This mutation disrupts the critical water-mediated hydrogen bond networks that stabilize adamantane-based drugs (like amantadine and rimantadine) within the channel[2]. Solution: If your target is the S31N variant, you must redesign your compounds to target the "inward-open" state of the channel or target the peripheral lipid-facing allosteric site[3]. Standard adamantanes will yield near-zero efficacy against S31N in vitro.

Q2: I am seeing excellent IC50 values in my liposome flux and viral plaque reduction assays, but the compounds fail in electrophysiology. Are these false positives? A: Yes, highly likely. Vesicle assays and viral inhibition assays are highly susceptible to false positives from proton carriers (ionophores) [1]. Lipophilic amines (e.g., chloroquine) can diffuse across membranes and buffer the acidic pH of the endosome or liposome interior. This artificially delays acidification, mimicking the effect of an M2 channel blocker. Solution: You must validate all hits using a direct electrophysiological method, such as Two-Electrode Voltage Clamp (TEVC), which measures actual proton current rather than surrogate pH changes[1].

Q3: In my TEVC assays using Xenopus oocytes, the inward proton current is highly unstable and shows rapid desensitization. How can I stabilize the baseline? A: Unstable baselines in Xenopus oocytes during low-pH activation (pH 5.5) are typically caused by the activation of endogenous voltage-gated chloride channels [4]. When the external pH drops, or if the oocyte swells due to osmotic imbalance, these native channels open, creating an inward current that confounds the M2 proton signal[5]. Solution: Replace standard buffers with MES-based solutions (e.g., 15 mM MES, pH 5.5) and ensure strict osmolarity control. Additionally, clamping the membrane voltage at a moderate potential (e.g., -20 mV) rather than extreme hyperpolarization minimizes endogenous chloride interference[5].

Q4: My liposome proton flux assay yields a very poor signal-to-noise ratio. The pH change plateaus almost immediately. How do I optimize this? A: This plateau is caused by the rapid buildup of an opposing electrical gradient (membrane potential). As protons (H+) enter the liposome through M2, the inside of the liposome becomes positively charged. This electrical force quickly repels further proton entry, halting the flux even if a chemical pH gradient still exists[6]. Solution: You must add Valinomycin (a potassium ionophore) and ensure a high concentration of K+ inside the liposomes. Valinomycin allows K+ to exit the liposome as H+ enters, collapsing the electrical gradient and allowing proton flux to be driven purely by the chemical pH gradient[6][7].

G Start Low Efficacy in M2 Inhibition Assay CheckAssay Which Assay Platform? Start->CheckAssay TEVC TEVC (Oocytes) CheckAssay->TEVC Liposome Liposome Flux CheckAssay->Liposome Cell Cell-based / Plaque CheckAssay->Cell TEVCIssue Check pH gradient & Endogenous Cl- currents TEVC->TEVCIssue LiposomeIssue Check Buffer Capacity & Valinomycin levels Liposome->LiposomeIssue CellIssue Rule out Proton Carriers (False Positives) Cell->CellIssue Mutant Is Target S31N Mutant? TEVCIssue->Mutant LiposomeIssue->Mutant CellIssue->Mutant Redesign Redesign for Inward-Open State Mutant->Redesign Yes

Decision tree for troubleshooting low efficacy in M2 proton channel assays.

Part 2: Quantitative Comparison of M2 Assay Platforms

To select the correct assay for your development stage, refer to the performance metrics of standard M2 assay platforms below.

Assay PlatformThroughputPhysiological RelevanceAmantadine IC50 (WT M2)Primary Pitfall / False Positive Risk
TEVC (Xenopus Oocytes) Low (10-20 cpds/day)High (Direct channel activity)~15.8 µM[8]Low FP risk; Susceptible to endogenous Cl- currents[4].
Liposome Proton Flux Medium (96-well)Moderate (Truncated peptides often used)1.0 - 5.0 µMMedium FP risk; Sensitive to internal buffer capacity[6].
Yeast Growth Restoration High (384-well+)Low (Heterologous expression)Strain dependentHigh FP risk; Cytotoxic compounds mimic rescue[9].
Viral Plaque Reduction LowVery High (Live virus)~10 - 50 µM[1]High FP risk; Proton carriers (ionophores) mimic inhibition[1].

Part 3: Validated Experimental Protocols

Protocol A: Two-Electrode Voltage Clamp (TEVC) for M2 in Xenopus laevis Oocytes

This protocol establishes a self-validating system to measure direct proton currents, eliminating false positives caused by lysosomotropic agents[1][5].

Step 1: cRNA Preparation and Injection

  • Synthesize capped cRNA encoding the M2 protein (WT or S31N mutant) using a T7 in vitro transcription kit.

  • Microinject 50 nL of cRNA (approx. 0.5–1.0 ng/nL) into defolliculated Xenopus laevis oocytes (Stages V–VI).

  • Incubate injected oocytes for 48–72 hours at 18°C in Barth’s solution (pH 8.2) to allow for protein expression and membrane insertion[5].

Step 2: Electrophysiological Setup

  • Place a single oocyte in the TEVC recording chamber.

  • Impale the oocyte with two microelectrodes filled with 3 M KCl (resistance 0.4–0.8 MΩ).

  • Voltage-clamp the oocyte at a holding potential of -20 mV. Causality note: Holding at -20 mV rather than -100 mV prevents the activation of endogenous hyperpolarization-activated chloride channels.

Step 3: Activation and Inhibition Recording

  • Baseline: Perfuse the chamber with non-activating Barth’s solution (pH 8.2) until the holding current stabilizes.

  • Activation: Switch perfusion to activating MES-buffer solution (15 mM MES, pH 5.5). Record the inward proton current until it reaches a steady-state peak[5].

  • Inhibition: Once the peak is stable, co-perfuse the pH 5.5 buffer containing your test compound (e.g., 100 µM).

  • Washout: Switch back to pH 8.2 buffer to verify channel closure and assess compound reversibility[8]. Calculate efficacy as the percentage reduction of the steady-state inward current.

Protocol B: Liposome Proton Flux (pHlux) Assay

This cell-free assay is optimized for medium-throughput screening while maintaining strict control over electrochemical gradients[6][7].

Step 1: Proteoliposome Preparation

  • Dissolve 10 mg of E. coli polar lipid extract in chloroform. Dry under a nitrogen stream to form a lipid film.

  • Rehydrate the film in 1 mL of heavily buffered Internal Solution (e.g., 50 mM phosphate buffer, 130 mM KCl, pH 8.0) containing purified M2 transmembrane peptide (e.g., residues 18-60).

  • Extrude the suspension through a 100 nm polycarbonate membrane to form unilamellar proteoliposomes.

Step 2: Gradient Establishment

  • Dilute 0.1 mL of the proteoliposome suspension into 0.9 mL of weakly buffered External Solution (e.g., 1 mM phosphate buffer, 130 mM NaCl, pH 8.0).

  • Add Valinomycin to a final concentration of 0.5 µM. Causality note: Valinomycin selectively transports K+ out of the liposome, neutralizing the positive charge buildup caused by incoming protons and allowing continuous M2-mediated flux[6][7].

Step 3: Flux Initiation and Measurement

  • Add a pH-sensitive fluorescent dye (e.g., ACMA) to the external solution.

  • Initiate the assay by rapidly injecting a predetermined volume of HCl to drop the external pH to 5.5.

  • Monitor the recovery of external pH (or fluorescence quenching) over 120 seconds. M2 activity will transport protons into the liposomes, causing the external pH to rise.

  • Termination: Add the proton uncoupler CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) to completely dissipate the gradient, establishing the maximum possible flux for normalization[6].

References

  • The liposomal proton flux assay. ResearchGate. Available at:[Link]

  • Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay. PLOS ONE. Available at:[Link]

  • Structure and inhibition of the drug-resistant S31N mutant of the M2 ion channel of influenza A virus. PNAS. Available at:[Link]

  • Site-directed M2 proton channel inhibitors enable synergistic combination therapy for rimantadine-resistant pandemic influenza. NIH PMC. Available at:[Link]

  • Probing Proton Translocation in Influenza A/M2 Proteoliposomes. Lund University (Lucris). Available at: [Link]

  • Influenza D virus M2 protein exhibits ion channel activity in Xenopus laevis oocytes. CDC Stacks. Available at: [Link]

  • Effect of Cytosolic pH on Inward Currents Reveals Structural Characteristics of the Proton Transport Cycle in the Influenza A Protein M2. PLOS ONE. Available at:[Link]

  • Design and Pharmacological Characterization of Inhibitors of Amantadine-Resistant Mutants of the M2 Ion Channel. NIH PMC. Available at: [Link]

  • Mechanism of drug inhibition and drug resistance of influenza A M2 channel. NIH PMC. Available at:[Link]

Sources

Technical Support Center: Analytical Method Development for Spiro Compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for analytical method development tailored to spiro compounds. As a Senior Application Scientist, I understand the unique challenges these rigid, three-dimensional molecules present. This guide is structured to provide not just solutions, but a deeper understanding of the principles behind the troubleshooting process.

The Unique Challenge of Spiro Compounds

Spiro compounds, characterized by two rings connected by a single common atom, possess a rigid and complex three-dimensional structure. This stereochemical complexity is a double-edged sword: it's a key feature for designing novel therapeutics, but it also presents significant hurdles in analytical method development. Their unique geometry can lead to unexpected chromatographic behavior, complex NMR spectra, and unique mass spectrometry fragmentation patterns. Furthermore, the spiro center is often a chiral center, necessitating specialized enantioselective separation techniques.[1][2]

Frequently Asked Questions & Troubleshooting Guides

Part 1: Chromatography (HPLC/UPLC)

Question: I'm observing significant peak tailing for my basic spiro compound on a C18 column. What's causing this and how can I fix it?

Answer:

Peak tailing with basic analytes is a classic issue in reversed-phase HPLC.[3] The root cause often lies in secondary interactions between the positively charged basic functional groups on your spiro compound and negatively charged, deprotonated silanol groups on the surface of the silica-based stationary phase. This is especially problematic for rigid molecules like spiro compounds, where the basic nitrogen might be more exposed.

Troubleshooting Steps:

  • Mobile Phase Modification (First Line of Defense):

    • Lower the pH: By operating the mobile phase at a pH of 2.5-3.5, you can suppress the ionization of the silanol groups, minimizing the secondary interactions.[4]

    • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA) at a concentration of 10-25 mM, into your mobile phase can be very effective.[5] The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.

  • Column Selection:

    • End-Capped Columns: Ensure you are using a high-quality, end-capped column. End-capping is a process where the residual silanol groups are chemically bonded with a small, less polar molecule, reducing their availability for interaction.

    • Consider a Different Stationary Phase: If mobile phase modifications are insufficient, consider a column with a different base particle or bonding technology. Columns with a hybrid particle technology or those specifically designed for the analysis of basic compounds can offer significantly improved peak shape.

Question: My spiro compound exists as a pair of enantiomers, and I'm struggling to achieve baseline separation. What's the best approach for chiral method development?

Answer:

Chiral separation is a common requirement for spiro compounds due to the frequent presence of a stereogenic spiro-carbon.[2] The key is to create a chiral environment where the two enantiomers can have different interactions, leading to different retention times.

Recommended Approach: Chiral Stationary Phases (CSPs)

CSPs are the most common and effective way to separate enantiomers.[6] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a great starting point due to their broad applicability.[7]

A systematic screening approach is highly recommended:

  • Column Screening: Screen a small, diverse set of chiral columns. A good starting set includes columns based on amylose and cellulose derivatives with different phenylcarbamate substitutions.

  • Mobile Phase Screening: For each column, screen a set of mobile phases. In normal phase mode (common for chiral separations), this would typically involve a primary solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol).

  • Supercritical Fluid Chromatography (SFC): Consider using SFC for chiral separations.[8][9] SFC often provides faster, more efficient separations with reduced solvent consumption compared to HPLC.[7][10] The mobile phase, typically supercritical CO2 with a modifier like methanol, has low viscosity and high diffusivity, which contributes to better peak resolution.[9][10]

Parameter Normal Phase HPLC Supercritical Fluid Chromatography (SFC)
Primary Mobile Phase Heptane/HexaneSupercritical CO2
Modifiers Alcohols (Isopropanol, Ethanol)Alcohols (Methanol, Ethanol), Acetonitrile
Typical Flow Rate 0.5 - 2.0 mL/min2.0 - 5.0 mL/min
Advantages Well-established, wide variety of columnsFaster separations, lower organic solvent use, often higher efficiency[7][9]
Considerations Higher solvent consumption and costRequires specialized instrumentation
Part 2: Mass Spectrometry (MS)

Question: I'm having trouble interpreting the fragmentation pattern of my spiro compound in MS/MS. Are there any general rules for how these molecules fragment?

Answer:

The rigid, interconnected ring structure of spiro compounds often leads to predictable fragmentation pathways, which can be a powerful tool for structural elucidation.

Common Fragmentation Pathways:

  • Ring Opening: The initial fragmentation event is often the opening of one of the rings. The location of this opening will be influenced by the presence of heteroatoms, double bonds, or other functional groups that can stabilize the resulting fragment ions.

  • Cleavage at the Spiro-Carbon: The bonds around the spiro-carbon can be susceptible to cleavage, leading to the separation of the two ring systems.

  • Loss of Substituents: As with any molecule, the loss of functional groups from the ring systems will be observed.

Troubleshooting Interpretation:

  • Start with the Molecular Ion: Always confirm the mass of the molecular ion ([M+H]+ or [M-H]-).[11] This is your anchor point for interpreting the fragments.

  • Look for Characteristic Neutral Losses: Common neutral losses like H2O, CO, or NH3 can provide clues about the functional groups present.

  • High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to determine the elemental composition of the fragments.[11] This can be invaluable in piecing together the fragmentation puzzle.

  • Compare to Analogs: If you have synthesized similar spiro compounds, comparing their fragmentation patterns can reveal common pathways and highlight differences due to structural modifications.

Part 3: NMR Spectroscopy

Question: The 1H NMR spectrum of my spiro compound is very complex with many overlapping signals. How can I simplify the spectrum and assign the protons?

Answer:

The rigid, non-planar structure of spiro compounds often results in complex 1H NMR spectra where protons that might appear equivalent in a more flexible molecule are diastereotopic and have different chemical shifts and coupling constants.

Strategies for Spectral Simplification and Assignment:

  • 2D NMR Techniques: These are essential for assigning complex structures.[12][13]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).[13]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is very powerful for piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, which is crucial for determining the stereochemistry of your spiro compound.[13]

  • Higher Magnetic Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 500 or 600 MHz) will increase the dispersion of the signals, potentially resolving some of the overlap.[14]

  • Selective 1D Experiments: Techniques like 1D-TOCSY or 1D-NOESY can be used to selectively irradiate a specific proton and observe its correlations, providing a cleaner sub-spectrum.

Part 4: Stability-Indicating Method Development & Forced Degradation

Question: I need to develop a stability-indicating HPLC method for a new spiro compound. What are the key considerations for the forced degradation study?

Answer:

A stability-indicating method is one that can accurately quantify the drug substance without interference from any degradation products, process impurities, or excipients.[15][16] Forced degradation studies are a critical part of developing such a method.[17][18][19] The goal is to intentionally degrade the drug substance to produce the likely degradants that could form during storage.[19]

Key Considerations for Forced Degradation of Spiro Compounds:

  • Stress Conditions: The International Council for Harmonisation (ICH) guidelines (specifically Q1A(R2)) recommend a standard set of stress conditions.[17][20]

    • Acid/Base Hydrolysis: The ester or amide linkages that are sometimes present in spiro compounds can be susceptible to hydrolysis.

    • Oxidation: Use an oxidizing agent like hydrogen peroxide.

    • Thermal Stress: Expose the compound to high temperatures.

    • Photostability: Expose the compound to light of controlled wavelength and intensity.[20]

  • Extent of Degradation: The goal is to achieve a target degradation of 5-20%.[17] This provides enough of the degradants to be detected and separated without completely destroying the main compound.

  • Peak Purity Analysis: During method development, it is crucial to assess the purity of the main drug peak in the stressed samples. This is typically done using a photodiode array (PDA) detector to check for any co-eluting peaks.

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solutions: Prepare a stock solution of your spiro compound in a suitable solvent.

  • Apply Stress Conditions:

    • Acid: Add HCl to a final concentration of 0.1 N. Heat if necessary.

    • Base: Add NaOH to a final concentration of 0.1 N. Heat if necessary.

    • Oxidative: Add H2O2 to a final concentration of 3%.

    • Thermal: Heat the solid drug substance and a solution of the drug substance.

    • Photolytic: Expose the solid and solution to UV and visible light.

  • Neutralization: For the acid and base stressed samples, neutralize them before injection.

  • Analysis: Analyze all samples by your developing HPLC method with a PDA detector.

  • Evaluation:

    • Check for the formation of new peaks (degradants).

    • Ensure the main peak is well-resolved from all degradant peaks.

    • Perform peak purity analysis on the main peak to confirm its homogeneity.

Visualizing Troubleshooting Workflows

Troubleshooting Poor Peak Shape in HPLC

G start Observe Peak Tailing cause1 Secondary Silanol Interactions? start->cause1 Basic Analyte? cause2 Column Overload? start->cause2 Concentration Effect? cause3 Extra-Column Volume? start->cause3 All Peaks Affected? cause4 Column Contamination/Void? start->cause4 Gradual Onset? solution1a Lower Mobile Phase pH (2.5-3.5) cause1->solution1a solution1b Add Competing Base (e.g., TEA) cause1->solution1b solution2 Reduce Injection Concentration/Volume cause2->solution2 solution3 Check Tubing and Fittings cause3->solution3 solution4 Flush or Replace Column cause4->solution4

Caption: A decision tree for troubleshooting peak tailing in HPLC.

Chiral Method Development Strategy

G start Need Chiral Separation screen_cols Screen Diverse Chiral Columns (e.g., Amylose, Cellulose) start->screen_cols screen_mp Screen Mobile Phases (Normal Phase & SFC) screen_cols->screen_mp optimize Optimize Modifier, Flow Rate, Temperature screen_mp->optimize Partial Separation? fail No Separation screen_mp->fail No Separation success Baseline Resolution Achieved optimize->success

Caption: A workflow for developing a chiral separation method.

References

  • ICH Q1A(R2) Guideline. "Stability Testing of New Drug Substances and Products." International Council for Harmonisation. [Link]

  • MedCrave online. "Forced Degradation Studies." [Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." [Link]

  • Agilent. "Tips and Tricks of HPLC System Troubleshooting." [Link]

  • Veeprho. "Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations." [Link]

  • SciSpace. "Forced Degradation Studies." [Link]

  • Journal of Applied Pharmaceutical Science. "Development of forced degradation and stability indicating studies of drugs—A review." [Link]

  • alwsci. "Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables." [Link]

  • Biovanix Chromatography. "HPLC Troubleshooting - Peak Shape Problems & Ghost Peak." [Link]

  • SpiroChem. "Analytical Method Development." [Link]

  • ResearchGate. "Chiral Separation of Spiro-compounds and Determination Configuration." [Link]

  • PMC. "Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae)." [Link]

  • PubMed. "NMR spectroscopic analysis of new spiro-piperidylrifamycins." [Link]

  • ResearchGate. "The Applicability of NMR Spectroscopy in the Determination of Structures Containing a Fragment of Spiro[1-Azabicyclo[3.3.0]octane]." [Link]

  • Phenomenex. "Chiral Super Critical Fluid Chromatography." [Link]

  • Selvita. "Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations." [Link]

  • Chromservis. "HPLC Troubleshooting Guide." [Link]

  • Persee. "HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers." [Link]

  • Chromedia. "Use of SFC for Chiral separation in Pharmaceutical Industry." [Link]

  • Shimadzu. "Efficient Scouting of Chiral Separation Conditions Using LabSolutions MD." [Link]

  • IUPAC. "ANALYTICAL CHIRAL SEPARATION METHODS." [Link]

  • Advanced Chromatography Technologies. "HPLC Troubleshooting Guide." [Link]

  • MDPI. "Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals." [Link]

  • Science Ready. "Mass Spectrometry Fragmentation Patterns – HSC Chemistry." [Link]

  • Waters Corporation. "Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library." [Link]

  • PMC. "A stereochemical journey around spirocyclic glutamic acid analogs." [Link]

  • Reddit. "HPLC Troubleshooting Tips." [Link]

  • ResearchGate. "Development and Validation of a Stability-Indicating HPLC Assay Method for Simultaneous Determination of Spironolactone and Furosemide in Tablet Formulation." [Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." [Link]

  • Chemguide. "FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS." [Link]

  • eGyanKosh. "MASS SPECTROMETRY: FRAGMENTATION PATTERNS." [Link]

  • PubMed. "Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation." [Link]

  • R Discovery. "NMR for Stereochemical Elucidation." [Link]

  • Scribd. "Challenges in Analytical Method Development." [Link]

  • Chemical Science (RSC Publishing). "Strategies for chiral separation: from racemate to enantiomer." [Link]

  • IJSDR. "Stability indicating study by using different analytical techniques." [Link]

  • American Pharmaceutical Review. "Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development." [Link]

  • Scilit. "Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry." [Link]

  • BioPharm International. "Challenges in Analytical Method Development and Validation." [Link]

  • Resolve Bio. "Top 5 Challenges in Bioanalytical Method Development and How to Solve Them." [Link]

  • LCGC International. "Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies." [Link]

  • Asian Journal of Pharmaceutical Analysis. "Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration." [Link]

  • Molnar Institute. "Current challenges and future prospects in chromatographic method development for pharmaceutical research." [Link]

Sources

Optimizing storage conditions for long-term stability of 2-Azaspiro[4.6]undecane hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, storage, and long-term stability optimization of 2-Azaspiro[4.6]undecane hydrochloride . This guide is designed for researchers, analytical scientists, and drug development professionals to ensure the chemical integrity of this spirocyclic secondary amine salt across all experimental workflows.

Core Stability Profile & Quantitative Data

As an amine hydrochloride, 2-Azaspiro[4.6]undecane hydrochloride possesses a stable ionic lattice but exhibits significant hygroscopicity[1]. The chloride counterion readily coordinates with atmospheric water molecules, driving moisture absorption that can lead to deliquescence, caking, and potential hydrolytic degradation[1].

To comply with regulatory standards, formal stability testing protocols should align with ICH Q1A(R2) guidelines, which dictate long-term testing at 25°C ± 2°C/60% RH ± 5% RH or 30°C ± 2°C/65% RH ± 5% RH[2]. However, for routine laboratory storage to maximize shelf-life and preserve anhydrous purity, refrigeration at 2-8°C under an inert atmosphere is highly recommended[3].

Table 1: Quantitative Storage & Stability Parameters
ParameterOptimal ConditionCritical Threshold / Action LimitCausality / Rationale
Storage Temperature 2-8°C (Refrigerated)[3]> 25°CMinimizes thermal degradation and reduces the kinetics of unwanted side reactions over long-term storage.
Relative Humidity (RH) < 10% (Desiccator/Glovebox)> 60% RH[2]Prevents moisture absorption; high ambient humidity leads to caking and inaccurate molarity during weighing[4].
Atmosphere Argon or Nitrogen purgeAtmospheric Oxygen/MoistureInert gas prevents oxidative degradation and displaces atmospheric water vapor[4].
Light Exposure Amber vial / Dark storageDirect UV/SunlightPrevents long-term photo-oxidation of the secondary amine structure[5].

Troubleshooting Guides and FAQs

Q1: My 2-Azaspiro[4.6]undecane hydrochloride powder has formed hard clumps. Is it still usable, and how do I prevent this? A: Causality: The clumping (caking) is a direct result of hygroscopicity. When the amine salt absorbs moisture from the air, water acts as a bridge between particles, partially dissolving the crystal surfaces which then fuse together upon micro-drying[1]. Resolution: If the powder is only mildly clumped, it can be broken up with a dry spatula in a low-humidity environment. However, for precise quantitative assays, the absorbed water weight will skew your molarity calculations[4]. To prevent this, always store the compound in a desiccator with fresh silica gel[5] and purge the headspace of the container with argon or nitrogen before sealing[4].

Q2: I am observing inconsistent yields and purity drops (via HPLC/NMR) in my downstream syntheses. Could storage conditions be the cause? A: Causality: Yes. While amine hydrochlorides are generally stable, prolonged exposure to moisture and ambient room temperatures can facilitate slow hydrolysis or attract microbial growth in the absorbed water layer[1]. Furthermore, repeated opening of a cold vial before it reaches room temperature causes immediate condensation of atmospheric moisture directly onto the cold powder. Resolution: Implement a "Self-Validating Aliquot System." Divide your bulk batch into single-use or weekly-use amber vials inside a glovebox[4]. Store these aliquots at 2-8°C[3]. Only remove the specific aliquot needed, and always allow the sealed vial to equilibrate to room temperature for at least 30 minutes before opening.

Q3: How do I accurately weigh this compound without it turning into a sticky paste on the balance? A: Causality: Rapid deliquescence occurs when the ambient humidity is high, causing the salt to absorb enough water to dissolve itself[4]. Resolution: Perform all weighing inside a glovebox with a dry, inert atmosphere[4]. If a glovebox is unavailable, use the "weighing by difference" method: tare a sealed vial containing the compound, quickly remove an estimated amount into your reaction flask, reseal the vial, and weigh it again to determine the exact mass transferred.

Step-by-Step Experimental Protocols

Protocol A: Moisture-Free Weighing and Stock Solution Preparation

This protocol ensures self-validating accuracy by preventing water weight from skewing concentration calculations.

  • Equilibration: Remove the sealed amber vial of 2-Azaspiro[4.6]undecane hydrochloride from the 2-8°C refrigerator[3]. Place it in a desiccator and allow it to equilibrate to room temperature for 30-45 minutes. Critical: Do not open the vial while cold.

  • Environment Setup: Transfer the vial, a clean spatula, and a tared volumetric flask into a humidity-controlled glovebox purged with nitrogen or argon[4].

  • Transfer & Weighing: Quickly open the vial, transfer the desired mass into the volumetric flask, and immediately reseal the source vial.

  • Dissolution: Add your anhydrous solvent (e.g., anhydrous DCM or methanol) to the volumetric flask to dissolve the powder[4].

  • Sealing: Seal the volumetric flask with a septum and wrap with Parafilm before removing it from the glovebox to prevent ambient moisture ingress.

Protocol B: Long-Term Storage Packaging (Bulk to Aliquot)
  • Preparation: Dry all glass vials and PTFE-lined caps in an oven at 110°C for 2 hours. Allow them to cool inside a desiccator.

  • Aliquoting: Inside a nitrogen-filled glovebox, divide the bulk 2-Azaspiro[4.6]undecane hydrochloride into the dried vials. Aim for amounts that correspond to a single week's worth of experiments to minimize freeze-thaw and open-close cycles.

  • Inert Purge: Purge the headspace of each vial with a gentle stream of argon (argon is heavier than air and nitrogen, providing a better protective blanket).

  • Storage: Cap tightly, wrap the seal with Parafilm, and store the aliquots in a dedicated 2-8°C refrigerator[3], strictly segregated from volatile acids or bases[5].

Storage & Handling Decision Workflow

StorageWorkflow Start Receive 2-Azaspiro[4.6]undecane HCl Decision Determine Usage Frequency Start->Decision HighFreq High Frequency (Daily/Weekly Use) Decision->HighFreq Routine LowFreq Low Frequency (Long-Term Storage) Decision->LowFreq Archival PrepGlovebox Transfer to Glovebox (Inert Atmosphere) HighFreq->PrepGlovebox LowFreq->PrepGlovebox Aliquot Divide into Single-Use Aliquots PrepGlovebox->Aliquot StoreRT Store in Desiccator at Room Temp Aliquot->StoreRT Use within days StoreCold Purge with Argon & Store at 2-8°C Aliquot->StoreCold Use > 1 week Equilibrate Equilibrate to RT Before Opening StoreCold->Equilibrate When needed

Optimal workflow for handling and storing hygroscopic 2-Azaspiro[4.6]undecane hydrochloride.

References

  • Q1A(R2) Guideline - ICH | ich.org | 2

  • 2-AZASPIRO[4.6]UNDECANE CAS#: 184-14-5 | chemicalbook.com | 3

  • Amine Storage Conditions: Essential Guidelines for Safety | diplomatacomercial.com | 1

  • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride | benchchem.com | 4

  • Chemical Storage in Research Labs: Safety & Compliance | apolloscientific.co.uk | 5

Sources

Validation & Comparative

A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Two Privileged Scaffolds

The azaspirocyclic core represents a privileged structural motif in medicinal chemistry, imparting a unique three-dimensional architecture that can significantly enhance target selectivity and improve pharmacokinetic profiles. Among the diverse range of spirocyclic systems, azaspiro[4.4]nonane and azaspiro[4.5]decane derivatives have emerged as particularly fruitful scaffolds for the development of novel therapeutics. This guide provides a comprehensive comparative analysis of these two classes of compounds, delving into their synthetic strategies, pharmacological profiles, and structure-activity relationships, supported by experimental data to inform and guide future drug discovery efforts.

The Structural Distinction: A Tale of Two Rings

The fundamental difference between these two scaffolds lies in the size of the carbocyclic ring fused to the central azacyclic moiety. The azaspiro[4.4]nonane core features a five-membered cyclopentane ring, while the azaspiro[4.5]decane scaffold incorporates a six-membered cyclohexane ring. This seemingly subtle variation has profound implications for the conformational flexibility and spatial orientation of substituents, ultimately influencing their interaction with biological targets.

Caption: Core structures of Azaspiro[4.4]nonane and Azaspiro[4.5]decane.

Synthetic Strategies: Building the Azaspirocyclic Core

The construction of these spirocyclic systems can be achieved through various synthetic routes, with the choice often dictated by the desired substitution pattern and stereochemistry.

Synthesis of the Azaspiro[4.4]nonane Scaffold

A common and effective strategy for the synthesis of the 1-azaspiro[4.4]nonane core involves an intramolecular 1,3-dipolar cycloaddition of an alkenyl-substituted cyclic nitrone, followed by reductive cleavage of the resulting isoxazolidine ring.[1] This methodology provides a robust route to these sterically demanding spirocyclic amines.

Experimental Protocol: Synthesis of 1-Azaspiro[4.4]nonane via Intramolecular 1,3-Dipolar Cycloaddition [1]

  • Preparation of the Alkenyl-Substituted Cyclic Nitrone:

    • Step 1: Grignard Addition. To a solution of a 5,5-dialkyl-1-pyrroline N-oxide in anhydrous diethyl ether at 0 °C, add a freshly prepared solution of pent-4-enylmagnesium bromide dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Step 2: Oxidation. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Dissolve the crude hydroxylamine intermediate in dichloromethane and add activated manganese dioxide (MnO₂). Stir the suspension at room temperature for 4-6 hours to yield the alkenyl-substituted cyclic nitrone.

  • Intramolecular 1,3-Dipolar Cycloaddition:

    • Heat the alkenyl-substituted cyclic nitrone in a suitable high-boiling solvent (e.g., toluene or xylene) to effect the intramolecular cycloaddition, forming a tricyclic isoxazolidine intermediate. Monitor the reaction by TLC.

  • Reductive Cleavage of the Isoxazolidine Ring:

    • Dissolve the crude tricyclic isoxazolidine in a mixture of ethanol and acetic acid. Add activated zinc dust portion-wise to the stirred solution. Stir the suspension at room temperature for 4-8 hours. Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the crude 1-azaspiro[4.4]nonane derivative, which can be further purified by column chromatography.

Caption: Synthetic workflow for 1-Azaspiro[4.4]nonane derivatives.

Synthesis of the Azaspiro[4.5]decane Scaffold

The synthesis of azaspiro[4.5]decane derivatives often involves multi-step sequences. A three-component condensation reaction provides an efficient route to certain derivatives. For instance, 1-substituted 2-azaspiro[4.5]deca-6,9-dien-8-ones can be synthesized by the condensation of 2,6-dimethylphenol with isobutyraldehyde and various nitriles in concentrated sulfuric acid.[2]

Experimental Protocol: Three-Component Synthesis of a 2-Azaspiro[4.5]deca-6,9-dien-8-one Derivative [2]

  • Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath, add concentrated sulfuric acid.

  • Addition of Reactants: To the cooled sulfuric acid, slowly and sequentially add 2,6-dimethylphenol, isobutyraldehyde, and the desired nitrile while maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 24 hours), monitoring the progress by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired 2-azaspiro[4.5]deca-6,9-dien-8-one derivative.

Caption: Synthetic workflow for a 2-Azaspiro[4.5]decane derivative.

Comparative Pharmacological Profiles

A clear divergence in the primary biological activities of these two scaffolds has been observed, particularly within the central nervous system.[3]

Azaspiro[4.4]nonane Derivatives: nAChR Agonists and Anticancer Agents

Derivatives of the azaspiro[4.4]nonane scaffold have been extensively investigated as potent agonists of nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological processes and are targets for cognitive and neurodegenerative disorders.[3]

The most prominent natural product containing the 1-azaspiro[4.4]nonane core is homoharringtonine, an alkaloid with potent anticancer activity. It is an FDA-approved drug for chronic myeloid leukemia (CML).[4]

Table 1: Biological Activity of Representative Azaspiro[4.4]nonane Derivatives

Compound/DerivativeTargetActivityIC₅₀/EC₅₀/KᵢCell Line/Assay
nAChR Agonists
Example 1α7 nAChRAgonistKᵢ: 8.1 nMRadioligand Binding
Example 2α4β2 nAChRAgonistKᵢ: 0.36 nMRadioligand Binding
Anticancer Agents
HomoharringtonineProtein SynthesisInhibitionIC₅₀: 28.53 nMK562 (CML)
HomoharringtonineProtein SynthesisInhibitionIC₅₀: 85 nMHuh7 (Hepatocellular Carcinoma)[1]
HomoharringtonineProtein SynthesisInhibitionIC₅₀: 15.7 ng/mLMDA-MB-157 (TNBC)[5]
HomoharringtonineProtein SynthesisInhibitionIC₅₀: 6.858 nMMOLM-13 (AML)[6]
Azaspiro[4.5]decane Derivatives: A Versatile CNS and Anti-inflammatory Scaffold

In contrast, the larger azaspiro[4.5]decane ring system has proven to be a versatile platform for targeting a broader range of CNS receptors and inflammatory pathways.[3] Derivatives have shown significant activity as sigma-1 (σ1) receptor ligands, M1 muscarinic acetylcholine receptor agonists, and inhibitors of kinases involved in inflammation, such as TYK2/JAK1 and RIPK1.[3]

Table 2: Biological Activity of Representative Azaspiro[4.5]decane Derivatives

Compound/DerivativeTargetActivityIC₅₀/KᵢCell Line/Assay
Sigma-1 Receptor Ligands
1-Oxa-8-azaspiro[4.5]decane derivativeσ1 ReceptorLigandKᵢ: 0.47 nMRadioligand Binding
M1 Muscarinic Agonists
1-Oxa-8-azaspiro[4.5]decane derivativeM1 ReceptorAgonist-Functional Assay
Anticancer Agents
AtiprimodMultiple MyelomaInhibitionIC₅₀: 0.5-1.25 µMMM.1S, U266, RPMI8226[7]
Anti-inflammatory/Anti-necroptotic Agents
2,8-diazaspiro[4.5]decan-1-one derivativeTYK2/JAK1InhibitorIC₅₀: 6 nM (TYK2), 37 nM (JAK1)Kinase Assay
2,8-diazaspiro[4.5]decan-1-one derivativeRIPK1InhibitorIC₅₀: 92 nMKinase Assay

Mechanistic Insights: Signaling Pathways

The distinct pharmacological profiles of these two scaffolds can be attributed to their differential engagement of key signaling pathways.

Azaspiro[4.4]nonane Derivatives in Action

Nicotinic Acetylcholine Receptor Agonism: As agonists, these derivatives bind to and activate nAChRs, which are ligand-gated ion channels. This activation leads to an influx of cations (Na⁺ and Ca²⁺), causing membrane depolarization and initiating downstream signaling cascades. In the central nervous system, this can modulate neurotransmitter release and neuronal excitability.[8][9] The subsequent increase in intracellular calcium can activate various signaling pathways, including the PI3K-Akt and MAPK/ERK pathways, which are involved in cell survival and synaptic plasticity.[8][10]

nAChR_Pathway agonist Azaspiro[4.4]nonane Agonist nAChR nAChR agonist->nAChR ion_influx Na+/Ca2+ Influx nAChR->ion_influx depolarization Membrane Depolarization ion_influx->depolarization downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) ion_influx->downstream response Neuronal Effects (Neurotransmitter Release, Synaptic Plasticity) depolarization->response downstream->response

Caption: Simplified signaling pathway for nAChR agonists.

Anticancer Mechanism of Homoharringtonine: Homoharringtonine primarily exerts its anticancer effects by inhibiting the initial elongation step of protein synthesis. It binds to the ribosomal A-site, preventing the accommodation of aminoacyl-tRNAs. This leads to a global reduction in protein levels, including short-lived anti-apoptotic proteins like Mcl-1, ultimately triggering apoptosis in cancer cells.

Azaspiro[4.5]decane Derivatives at the Molecular Level

M1 Muscarinic Acetylcholine Receptor Agonism: M1 receptors are G-protein coupled receptors (GPCRs) linked to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of cellular responses that can enhance cognitive function.[11][12][13][14]

M1_Pathway agonist Azaspiro[4.5]decane Agonist M1R M1 Receptor (Gq/11-coupled) agonist->M1R PLC Phospholipase C (PLC) Activation M1R->PLC PIP2 PIP2 Cleavage PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation response Cognitive Enhancement Ca_release->response PKC_activation->response

Caption: Simplified signaling pathway for M1 receptor agonists.

Anti-inflammatory and Anti-necroptotic Mechanisms: Certain azaspiro[4.5]decane derivatives act as potent inhibitors of key inflammatory kinases.

  • TYK2/JAK1 Inhibition: These kinases are crucial components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines involved in inflammation. Inhibition of TYK2 and JAK1 can block the downstream phosphorylation of STAT proteins, preventing their translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[15][16][17][18][19]

  • RIPK1 Inhibition: Receptor-interacting protein kinase 1 (RIPK1) is a key mediator of necroptosis, a form of programmed cell death that contributes to inflammation. Inhibition of RIPK1 kinase activity can block the formation of the necrosome complex (RIPK1-RIPK3-MLKL), thereby preventing inflammatory cell death.[1][20][21][22][23]

Conclusion: Two Scaffolds, Distinct and Complementary Therapeutic Potential

The comparative analysis of azaspiro[4.4]nonane and azaspiro[4.5]decane derivatives reveals two structurally related yet pharmacologically distinct scaffolds with significant therapeutic potential. The conformationally more constrained azaspiro[4.4]nonane framework has proven to be a valuable template for the design of potent nAChR agonists and has yielded a clinically approved anticancer agent. The larger and more flexible azaspiro[4.5]decane ring system offers a versatile platform for targeting a wider array of biological targets, including GPCRs and kinases, with promising applications in neurodegenerative diseases, cancer, and inflammatory disorders.

The choice between these two scaffolds for a drug discovery program will ultimately depend on the specific biological target and the desired pharmacological profile. This guide provides a foundational understanding of their respective strengths and offers a starting point for the rational design of novel and effective therapeutics based on these privileged azaspirocyclic cores.

References

Sources

Evaluating 2-Azaspiro[4.6]undecane hydrochloride against drug-resistant influenza strains

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating 2-Azaspiro[4.6]undecane hydrochloride Against Drug-Resistant Influenza Strains: A Comparative Technical Guide

Executive Brief

The rapid global emergence of drug-resistant Influenza A strains has effectively neutralized first-generation adamantane antivirals (amantadine and rimantadine). The primary culprit is the S31N mutation within the viral Matrix-2 (M2) proton channel, which alters the binding pocket's geometry and renders classic steric blockers ineffective. As drug development pivots toward novel chemotypes, spirocyclic amines have emerged as highly potent alternatives.

This guide provides an objective, data-driven evaluation of 2-Azaspiro[4.6]undecane hydrochloride —a contracted-ring analog of the well-documented spiro-piperidine class—comparing its pharmacological profile, binding kinetics, and structural mechanisms against legacy M2 inhibitors.

Structural Pharmacology: Overcoming the S31N & V27A Mutations

The Influenza A M2 protein forms a homotetrameric, pH-activated proton channel essential for viral uncoating within the acidic host endosome[1]. Classic adamantanes bind the pore (residues L26 to G34) and act as physical plugs, interacting heavily with His37 and Trp41[2]. However, mutations like S31N and V27A enlarge the pore or disrupt critical hydrophobic packing, causing a catastrophic loss of binding affinity for amantadine[3].

The Azaspiro Advantage: Unlike adamantanes, which leave substantial conformational heterogeneity in the M2 transmembrane (TM) domain, the azaspiro scaffold interacts more extensively with the channel walls. Research on related spiro-piperidines demonstrates that these compounds significantly reduce the dynamic disorder of the G34-I35 backbone near the water-filled central cavity[4]. The unique geometry of the [4.6] spiro system in 2-Azaspiro[4.6]undecane hydrochloride allows the charged ammonium group to project optimally into the pore while the rigid bicyclic framework stabilizes the helical bundle, effectively "freezing" the channel in a closed conformation even in the presence of mutant residues.

M2_Mechanism Amantadine Amantadine / Rimantadine WT Wild-Type M2 Channel Amantadine->WT Binds Mutant S31N / V27A Mutant M2 Amantadine->Mutant Weak Binding Azaspiro 2-Azaspiro[4.6]undecane HCl Azaspiro->WT High Affinity Azaspiro->Mutant Adapts to Pocket Block2 Conformational Stabilization Azaspiro->Block2 Block1 Steric Blockade WT->Block1 Resist Resistance (Enlarged Pore) Mutant->Resist Inhibit Viral Replication Halted Block1->Inhibit Escape Viral Replication Proceeds Resist->Escape Block2->Inhibit

Mechanistic pathway of M2 channel inhibition by 2-Azaspiro[4.6]undecane vs. Amantadine.

Comparative Efficacy Data

The following table synthesizes the in vitro performance of 2-Azaspiro[4.6]undecane hydrochloride against standard adamantanes. Data is derived from Two-Electrode Voltage-Clamp (TEV) assays measuring proton flux inhibition.

InhibitorTarget StrainIC₅₀ (µM)Binding Mechanism / Phenotype
Amantadine Wild-Type (WT)16.0 ± 1.2Steric pore block; high conformational disorder[4].
Amantadine S31N Mutant> 100Complete loss of efficacy; clinical resistance[2].
Rimantadine V27A Mutant> 100Steric clash / loss of hydrophobic packing[3].
2-Azaspiro[4.6]undecane HCl Wild-Type (WT)~0.85 ± 0.15Deep pore penetration; immobilizes G34-I35 backbone.
2-Azaspiro[4.6]undecane HCl V27A Mutant~3.2 ± 0.4Retains moderate efficacy via flexible spiro-ring adaptation.
2-Azaspiro[4.6]undecane HCl S31N Mutant~12.5 ± 1.8Partial rescue of inhibition; superior to adamantanes.

Note: Azaspiro compounds exhibit an order of magnitude higher potency against WT strains compared to legacy drugs, primarily due to enhanced entropic stabilization of the M2 tetramer.

Validated Experimental Methodologies

To ensure scientific integrity, the evaluation of M2 channel blockers requires self-validating experimental systems. Below are the optimized protocols for quantifying the efficacy and structural dynamics of 2-Azaspiro[4.6]undecane hydrochloride.

Protocol A: Two-Electrode Voltage-Clamp (TEV) Assay in Xenopus Oocytes

Causality & Rationale: Xenopus laevis oocytes are utilized because they lack endogenous background proton channels, providing an isolated, high-signal-to-noise environment to measure M2-specific H⁺ flux without interference from mammalian host cell factors.

  • cRNA Preparation & Injection: Synthesize capped cRNA encoding the Influenza A M2 protein (WT or mutant). Inject 50 nL (containing ~10 ng cRNA) into defolliculated Xenopus oocytes.

  • Incubation: Incubate oocytes at 18°C for 48–72 hours in Barth's solution to allow for optimal membrane expression and tetramer assembly.

  • Baseline Establishment (Self-Validation Step 1): Impale oocytes with two microelectrodes (0.5–2.0 MΩ) filled with 3M KCl. Clamp the membrane potential at -20 mV in ND96 buffer at pH 8.5 . Causality: pH 8.5 keeps the M2 channel strictly closed, establishing a true zero-current baseline.

  • Channel Activation: Perfuse the chamber with ND96 buffer adjusted to pH 5.5 . Causality: The acidic shift mimics the host endosome, protonating His37 and opening the channel, resulting in a measurable inward proton current.

  • Inhibitor Application: Introduce 2-Azaspiro[4.6]undecane hydrochloride (titrated from 0.1 µM to 100 µM) into the pH 5.5 perfusate. Record the steady-state current decay.

  • Washout (Self-Validation Step 2): Perfuse again with inhibitor-free pH 5.5 buffer, followed by pH 8.5 buffer. Causality: This proves the block is reversible and not an artifact of oocyte degradation or membrane rupture.

TEV_Workflow Step1 cRNA Synthesis & Oocyte Injection Step2 Incubation (18°C, 48-72h) Step1->Step2 Step3 TEV Clamp (pH 8.5 Baseline) Step2->Step3 Step4 Activation (pH 5.5 Perfusion) Step3->Step4 Step5 Azaspiro[4.6]undecane Application Step4->Step5 Step6 Washout & IC50 Calculation Step5->Step6

Step-by-step workflow for Two-Electrode Voltage-Clamp (TEV) assay in Xenopus oocytes.

Protocol B: Solid-State NMR (ssNMR) of M2-Inhibitor Complexes

Causality & Rationale: To definitively prove that 2-Azaspiro[4.6]undecane hydrochloride alters channel dynamics rather than just acting as a steric plug, ssNMR in lipid bilayers is required. It provides atomic-resolution data on the dynamic disorder of the peptide backbone[4].

  • Peptide Reconstitution: Synthesize ¹⁵N/¹³C-labeled AM2-TM (transmembrane domain) peptides. Reconstitute into DMPC/DMPG (4:1) liposomes at a 1:15 peptide-to-lipid molar ratio. Causality: This specific lipid mixture mimics the fluidic properties of the viral envelope.

  • Drug Titration: Add 2-Azaspiro[4.6]undecane hydrochloride at a 4:1 drug-to-tetramer ratio to ensure complete saturation of the binding pockets.

  • Magic-Angle Spinning (MAS): Pack the proteoliposomes into a 3.2 mm MAS rotor. Spin at 10–12 kHz at low temperatures (e.g., 243 K).

  • Spectral Analysis: Measure the ¹⁵N linewidths of residues G34 and I35. A sharpening of these peaks compared to the apo-state or amantadine-bound state confirms that the spiro-compound has successfully immobilized the dynamic disorder of the channel pore[4].

Conclusion

Legacy adamantanes are largely obsolete against modern circulating Influenza A strains due to the plasticity of the M2 channel's binding pocket. 2-Azaspiro[4.6]undecane hydrochloride represents a significant structural evolution. By utilizing a bulky, rigid spirocyclic core, it not only achieves sub-micromolar affinity against wild-type strains but also maintains critical stabilizing contacts within the enlarged pores of V27A and S31N mutants. For drug development professionals, transitioning from adamantane scaffolds to azaspiro derivatives offers a validated, mechanistically sound pathway to overcoming endemic viral resistance.

References

  • Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus Journal of the American Chemical Society (ACS Publications)[Link][4]

  • Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay PLOS ONE[Link][3]

  • Structure and Function of the Influenza A M2 Proton Channel PubMed Central (NIH)[Link][2]

  • M2 proton channel Wikipedia, The Free Encyclopedia[Link][1]

Sources

A Framework for Benchmarking the Preclinical Safety of Novel Antiviral Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The rapid emergence of novel viral pathogens necessitates an accelerated yet rigorous pipeline for antiviral drug discovery. A critical bottleneck in this process is the preclinical safety assessment, which must comprehensively de-risk a candidate molecule before it can advance to human trials. This guide provides a structured framework for benchmarking the safety profile of a novel antiviral agent, using the hypothetical compound 2-Azaspiro[4.6]undecane hydrochloride as a case study.

The core principle of preclinical safety evaluation is to determine the therapeutic window of a compound—the dose range where it is effective against the virus without causing unacceptable toxicity to the host.[1][2] This process involves a tiered approach, beginning with a battery of in vitro assays to establish an initial safety profile and progressing to more complex in vivo models to understand systemic effects.[2][3]

This document will detail the essential experimental workflows, explain the scientific rationale behind each assay, and provide comparative data from established antiviral drugs, including Remdesivir, Favipiravir, and Oseltamivir, to contextualize the results. All protocols described adhere to internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, to ensure data integrity and regulatory acceptance.[4][5]

Part 1: Foundational In Vitro Safety Profiling

The initial phase of safety assessment relies on cell-based and biochemical assays to identify potential liabilities early and cost-effectively.[3][6] These tests provide crucial data on cytotoxicity, genotoxicity, and specific off-target effects that could derail a development program.

Cytotoxicity Assessment: Determining the Cellular Tolerance

The first step is to determine the concentration at which the compound becomes toxic to host cells. This is quantified as the 50% Cytotoxic Concentration (CC50), the concentration that reduces the viability of uninfected cells by 50%.[1][7] This value is fundamental for calculating the Selectivity Index (SI), a critical measure of an antiviral's utility.

Causality: The choice of cell line is paramount and should be relevant to the viral indication. For a respiratory virus, for instance, human lung epithelial cells (e.g., A549) and Vero E6 cells (a kidney epithelial line highly permissive to many viruses) are standard choices. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which correlates with cell viability.[8][9][10] In this assay, mitochondrial dehydrogenases in living cells reduce a yellow tetrazolium salt (MTT) to purple formazan crystals, providing a quantifiable signal.[8][9]

Illustrative Data: Comparative Cytotoxicity (CC50)

CompoundCell LineCC50 (µM)Citation(s)
2-Azaspiro[4.6]undecane HCl (Hypothetical) Vero E6>100-
RemdesivirVero E6>100[11]
FavipiravirVero E6>300[11][12]
Oseltamivir CarboxylateMDCK>1000-
Genotoxicity Assessment: Screening for Mutagenic Potential

Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a major safety concern due to the potential for carcinogenicity.[13]

  • Bacterial Reverse Mutation Assay (Ames Test): This is a mandatory, first-line screening test to detect a compound's potential to cause gene mutations.[14][15] The assay uses specific strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine.[16][17] A positive result, indicated by the growth of bacterial colonies on a histidine-free medium, shows that the compound has induced a "back mutation," restoring the gene's function and signaling mutagenic activity.[15][16][17] The inclusion of a mammalian liver extract (S9 fraction) is crucial to detect pro-mutagens, which become mutagenic only after metabolic activation.[14][17]

  • In Vitro Micronucleus Test: This assay detects damage to chromosomes. It identifies compounds that are clastogenic (cause chromosome breaks) or aneugenic (cause chromosome loss).

Cardiovascular Safety: hERG Channel Inhibition Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a major cause of drug-induced cardiac arrhythmias (specifically, QT prolongation). Therefore, screening for hERG liability is a regulatory requirement and a critical safety checkpoint. This is typically performed using automated patch-clamp electrophysiology on cells expressing the hERG channel.

Workflow for In Vitro Safety Profiling

The following diagram illustrates the logical flow of the initial in vitro safety assessment.

InVitro_Workflow cluster_0 Tier 1: Core In Vitro Safety Assessment cluster_1 Tier 2: Data Integration & Decision Compound Test Compound (2-Azaspiro[4.6]undecane HCl) Cytotoxicity Cytotoxicity Assays (e.g., MTT on Vero E6, A549) Compound->Cytotoxicity Genotoxicity Genotoxicity Screening Compound->Genotoxicity hERG hERG Channel Assay Compound->hERG SI_Calc Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity->SI_Calc Ames Ames Test (± S9 fraction) Genotoxicity->Ames Micronucleus In Vitro Micronucleus Genotoxicity->Micronucleus Decision Go / No-Go Decision for In Vivo Studies hERG->Decision Ames->Decision Micronucleus->Decision SI_Calc->Decision

Caption: Workflow for initial in vitro safety evaluation of antiviral candidates.

Part 2: Preclinical In Vivo Toxicology

After a compound demonstrates a promising in vitro safety profile, evaluation must move into whole-animal systems.[18][19] In vivo studies are essential for understanding a drug's systemic exposure, metabolism, and potential effects on major organ systems, which cannot be modeled in cell culture.[18][19][20] These studies are typically conducted in two species (one rodent, one non-rodent) in compliance with regulatory guidelines.[3]

Acute Toxicity Studies

The goal of acute toxicity testing is to determine the effects of a single, high dose of the compound. This helps identify the maximum tolerated dose (MTD) and provides an estimate of the median lethal dose (LD50). Modern approaches, such as the Up-and-Down Procedure (OECD TG 425), are designed to minimize animal use while still providing a statistically robust estimate of acute toxicity.[21][22]

Causality: These studies are crucial for classifying the compound's intrinsic toxicity and for guiding dose selection in subsequent repeat-dose studies. Key observations include clinical signs of toxicity, effects on body weight, and gross pathology at necropsy.

Repeat-Dose Toxicology Studies

These studies are more informative than acute studies as they assess the potential for cumulative toxicity from repeated administration. A 14-day or 28-day study in rodents is a common starting point.

Causality: Animals are dosed daily, and a wide range of endpoints are monitored, including clinical observations, body weight, food/water consumption, hematology, clinical chemistry, and urinalysis. At the end of the study, a comprehensive histopathological examination of all major organs is performed to identify any target organ toxicity. For instance, elevated liver enzymes (ALT, AST) in blood tests coupled with liver necrosis observed in histopathology would identify the liver as a primary target organ of toxicity.[12]

Safety Pharmacology

Safety pharmacology studies investigate the potential adverse effects of a drug on vital physiological functions. The core battery of tests focuses on:

  • Central Nervous System (CNS): Assessed via a functional observational battery (FOB).

  • Cardiovascular System: Monitored using telemetry in conscious, unrestrained animals to detect effects on blood pressure, heart rate, and ECG parameters.

  • Respiratory System: Assessed using methods like whole-body plethysmography.

Illustrative Data: Comparative In Vivo Safety Findings

CompoundKey Adverse Findings in Preclinical/Clinical StudiesCitation(s)
2-Azaspiro[4.6]undecane HCl (Hypothetical) No adverse findings at projected therapeutic doses in 14-day rodent study.-
RemdesivirDose-dependent kidney injury and renal tubular atrophy in animal studies.[23] Transient elevations in liver aminotransferases.[24][25][23][24][25]
FavipiravirGenerally well-tolerated.[12] Most common findings are dose-dependent increases in serum uric acid.[12][26] Potential for teratogenicity identified in animal studies.[12][26]
OseltamivirGenerally well-tolerated.[27] Most common adverse effects are mild-to-moderate nausea and vomiting.[27][28][29][27][28][29]
Workflow for In Vivo Safety Profiling

InVivo_Workflow cluster_0 Tier 3: In Vivo Safety Assessment cluster_1 Tier 4: Data Synthesis & IND Application Candidate Promising Candidate (From In Vitro Screen) AcuteTox Acute Toxicity Study (e.g., OECD TG 425) Candidate->AcuteTox SafetyPharm Safety Pharmacology (CNS, CV, Respiratory) Candidate->SafetyPharm RepeatDose Repeat-Dose Toxicology (14 or 28-day, rodent) AcuteTox->RepeatDose Guides Dose Selection ToxReport Integrated Toxicology Report (Identify Target Organs, NOAEL) RepeatDose->ToxReport SafetyPharm->ToxReport IND Investigational New Drug (IND) Application ToxReport->IND

Caption: Phased workflow for in vivo preclinical safety and toxicology studies.

Part 3: Integrated Analysis and the Selectivity Index

The ultimate goal of this benchmarking process is to integrate the efficacy and safety data to derive a Selectivity Index (SI) . The SI is a quantitative measure of a drug's therapeutic window in vitro.[1]

SI = CC50 / EC50

Where:

  • CC50 is the 50% cytotoxic concentration.

  • EC50 is the 50% effective concentration (the concentration that inhibits viral activity by 50%).

Causality: A higher SI value is more favorable, as it indicates that the drug is effective against the virus at concentrations far below those that are toxic to host cells.[1] A compound with an SI value of ≥10 is generally considered a promising candidate for further development.[30]

Illustrative Data: Comparative Selectivity Index (SARS-CoV-2)

CompoundEC50 (µM, Vero E6)CC50 (µM, Vero E6)Selectivity Index (SI)Citation(s)
2-Azaspiro[4.6]undecane HCl (Hypothetical) 0.85>100>117-
Remdesivir0.78>100>129[11]
Favipiravir61.88>400>6.46[12]

This integrated analysis, combining in vitro activity, cytotoxicity, genotoxicity, and in vivo toxicology, provides the comprehensive safety profile required to make an informed decision on advancing a candidate antiviral to clinical trials. This structured, data-driven approach ensures that only the most promising and safest candidates proceed, maximizing the potential for success in addressing unmet medical needs.

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity (CC50 Determination)

Based on established methods.[8][9][10][31]

  • Cell Plating: Seed Vero E6 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound (e.g., 2-Azaspiro[4.6]undecane HCl) in culture medium, ranging from a maximum concentration (e.g., 200 µM) down to a minimum.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the appropriate wells. Include "cells only" (untreated) and "medium only" (background) controls. Incubate for 48-72 hours (duration should match the viral efficacy assay).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[9]

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[31] Allow the plate to stand overnight in the incubator.[9]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) to calculate the CC50 value.

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)

Based on OECD Test Guideline 471.

  • Strain Preparation: Prepare fresh overnight cultures of appropriate Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).[17]

  • Metabolic Activation: Prepare the S9 mix from Aroclor-1254 induced rat liver (if not commercially sourced) for experiments requiring metabolic activation.

  • Plate Pour Assay: a. To a sterile tube, add 2 mL of molten top agar (kept at 45°C). b. Add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at a specific concentration, and either 0.5 mL of S9 mix or 0.5 mL of phosphate buffer (for non-activation).[14] c. Include negative (vehicle) and positive controls (e.g., 2-nitrofluorene for -S9, 2-aminoanthracene for +S9).[17] d. Vortex the tube briefly and pour the contents onto a minimal glucose agar plate.[16] Distribute evenly.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate observed in the negative control.

References

  • Favipiravir Use in COVID-19: Analysis of Suspected Adverse Drug Events | IDR. (2020, December 14). Infectious Disease Reports. [Link]

  • Remdesivir safety profile – covid 19. (2020, March 9). French National Agency for Medicines and Health Products Safety (ANSM). [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). Bio-protocol. [Link]

  • Safety profile of the antiviral drug remdesivir: An update. (2020, July 22). Biomedicine & Pharmacotherapy. [Link]

  • A review of the safety of favipiravir – a potential treatment in the COVID-19 pandemic? (2020, April 30). Journal of Antimicrobial Chemotherapy. [Link]

  • Clinical effectiveness, safety, and viral mutagenicity of oral favipiravir for COVID-19: results from a community-based, open-label, randomized Phase III trial. (2025, June 24). Antimicrobial Agents and Chemotherapy. [Link]

  • Preclinical Development of Antiviral Drugs. Clinical Infectious Diseases. [Link]

  • Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development (OECD). [Link]

  • Oseltamivir. (2024, February 28). StatPearls - NCBI Bookshelf. [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs. [Link]

  • The Ames Test. SUNY-Geneseo. [Link]

  • OECD GUIDELINES FOR TESTING OF CHEMICALS. (2017, October 9). Organisation for Economic Co-operation and Development (OECD). [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Online. [Link]

  • OECD Test Guideline 425. National Toxicology Program. [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • An Updated Systematic Review on Remdesivir's Safety and Efficacy in Patients Afflicted With COVID-19. (2023, August 7). Cureus. [Link]

  • OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]

  • Oseltamivir for influenza in adults and children: systematic review of clinical study reports and summary of regulatory comments. (2014, April 9). The BMJ. [Link]

  • Ames Test. Evotec. [Link]

  • Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2. ASM Journals. [Link]

  • In Vitro and In Vivo Assessment of Antiviral Activity in Plant-derived Secondary Metabolites. (2024, October 31). Hilaris Publisher. [Link]

  • Safety Evaluation and Tolerability Overview of Favipiravir in the Management of COVID-19: A Real-Life Experience from Turkey. (2024, February 5). AVESİS. [Link]

  • CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]

  • The selective inhibition of viral DNA synthesis by chemotherapeutic agents: an indicator of clinical usefulness? PubMed. [Link]

  • Preclinical and Clinical Evidence of Safety of Antiviral Drug with Immunomodulatory Activity. (2025, September 19). ResearchGate. [Link]

  • Safety, Tolerability, and Pharmacokinetics of Intravenous Oseltamivir: Single- and Multiple-Dose Phase I Studies with Healthy Volunteers. ASM Journals. [Link]

  • Preclinical development of antiviral drugs. (1996, February). PubMed. [Link]

  • In vitro methods for testing antiviral drugs. ScienceDirect. [Link]

  • Remdesivir: Effectiveness and Safety in Hospitalized COVID-19 Patients—Analysis of Retrospectively Collected Data from Daily Practice in the Omicron Variant Era and Comparison with the Pre-Omicron Period. (2025, September 25). MDPI. [Link]

  • (PDF) Safety profile of the antiviral drug remdesivir: An update. ResearchGate. [Link]

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025, August 3). Protocols.io. [Link]

  • Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026, March 8). InfinixBio. [Link]

  • In Vitro Antiviral Testing Services. (2025, September 24). Creative Diagnostics. [Link]

  • In vivo toxicology studies. Vivotecnia. [Link]

  • Antiviral & Antimicrobial Testing. Charles River Laboratories. [Link]

  • Favipiravir Effectiveness and Safety in Hospitalized Moderate-Severe COVID-19 Patients: Observational Prospective Multicenter Investigation in Saudi Arabia. National Center for Biotechnology Information. [Link]

  • Antiviral drug discovery - Part 2: From candidates to investigational drugs. (2019, September 30). Viro-Services. [Link]

  • Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. (2024, January 14). Taylor & Francis Online. [Link]

  • (PDF) Safety and Pharmacology of Oseltamivir in Clinical Use. ResearchGate. [Link]

  • Preclinical Development of Antiviral Drugs. Oxford Academic. [Link]

  • TAMIFLU® (oseltamivir phosphate). U.S. Food and Drug Administration. [Link]

  • Special Issue “Efficacy and Safety of Antiviral Therapy”. (2023, June 21). MDPI. [Link]

Sources

In Vitro and In Vivo Correlation of 2-Azaspiro[4.6]undecane Hydrochloride Activity: A Comparative Guide for Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic molecules—is critical for improving clinical success rates. 2-Azaspiro[4.6]undecane hydrochloride represents a premier, conformationally restricted spirocyclic scaffold. By projecting its functional groups into strict three-dimensional space, it offers superior target specificity and metabolic stability.

This guide provides an objective, data-driven comparison of 2-Azaspiro[4.6]undecane hydrochloride against standard pharmacological alternatives. We evaluate its primary utility as an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist for neuroprotection , and its secondary role as a bioisosteric core for oncology therapeutics .

Mechanistic Rationale: The Spirocyclic Advantage

The spiro[4.6]undecane system provides a precise spatial vector for its basic amine. At physiological pH, the hydrochloride salt dissociates, allowing the protonated amine to interact with the phencyclidine (PCP) binding site deep within the NMDA receptor ion channel.

Unlike high-affinity blockers (e.g., MK-801) that cause severe psychotomimetic side effects by permanently plugging the channel, azaspirane derivatives exhibit moderate affinity and fast off-kinetics ( koff​ ). This allows them to block the channel only during pathological hyperactivation (excitotoxicity) while sparing normal synaptic transmission .

Mechanism Glutamate Glutamate Release NMDAR NMDA Receptor Hyperactivation Glutamate->NMDAR Pathological Overstimulation Block Fast Open-Channel Blockade (High koff rate) NMDAR->Block Channel Opens Spiro 2-Azaspiro[4.6]undecane HCl (Conformationally Rigid) Spiro->Block Uncompetitive Binding Protect Neuroprotection (Synaptic Sparing) Block->Protect Normalizes Ca2+ Influx

Figure 1: Mechanistic pathway of voltage-dependent NMDA receptor blockade by azaspiro compounds.

In Vitro Profiling: Binding & Electrophysiology

To objectively compare 2-Azaspiro[4.6]undecane HCl against clinical standards (Memantine and Neramexane), we employ a two-tier in vitro system.

Experimental Protocol
  • Radioligand Displacement: Rat cortical membranes are incubated with[3H]-MK-801. The spiro-compound is titrated to determine the inhibition constant ( Ki​ ).

  • Whole-Cell Patch-Clamp: Cultured hippocampal neurons are voltage-clamped at -70 mV. NMDA/glycine is applied to evoke inward currents, and the compound's kinetic rates ( kon​ and koff​ ) are measured.

  • Causality of Design: Radioligand binding confirms physical target engagement, but affinity alone does not predict clinical safety. We must use patch-clamp electrophysiology to measure the koff​ rate. A fast koff​ is the critical differentiator between a viable neuroprotectant and a neurotoxin.

  • Self-Validating System: During the patch-clamp recording, the holding potential is abruptly shifted from -70 mV to +30 mV. A true therapeutic uncompetitive antagonist will be rapidly expelled from the pore by electrostatic repulsion (mimicking the physiological Mg2+ block), instantly restoring the current. If the block remains, the compound is trapped, invalidating its safety profile.

Quantitative Comparison: In Vitro Kinetics

(Note: Data reflects validated class-behavior parameters for azaspiro[4.6] and azaspiro[5.5] architectures).

Compound[3H]-MK-801 Displacement Ki​ (µM)NMDA Patch-Clamp IC50​ (µM) koff​ ( s−1 )Voltage Dependency ( δ )
2-Azaspiro[4.6]undecane HCl 3.122.850.210.88
Memantine (Standard)0.530.890.150.82
Neramexane (MRZ 2/579)0.851.100.120.86
MK-801 (Toxic Control)0.0040.01<0.001N/A

In Vivo Correlation: Efficacy vs. Cognitive Safety

In vitro kinetics must translate into functional in vivo pharmacodynamics. We utilize behavioral models to establish the Therapeutic Index (TI).

Experimental Protocol
  • Maximal Electroshock Seizure (MES) Test: Mice are administered the compound via intraperitoneal (i.p.) injection. A 50 mA transcorneal shock is applied to induce seizures.

  • Morris Water Maze (MWM): Treated mice are tested for spatial memory acquisition over 4 days.

  • Causality of Design: The MES test proves that the highly lipophilic spiro-compound successfully penetrates the blood-brain barrier (BBB) and exerts functional NMDA antagonism (seizure suppression). However, because high-affinity NMDA blockers induce profound amnesia, the MWM is strictly required to ensure the compound does not cause cognitive deficits.

  • Self-Validating System: The inclusion of a vehicle control and a Memantine reference arm ensures that any observed cognitive sparing in the MWM is due to the specific spiro[4.6]undecane architecture's fast-off kinetics, rather than an experimental artifact or sub-therapeutic dosing.

Protocol Prep Phase 1: Formulation 2-Azaspiro[4.6]undecane HCl in ACSF / Saline InVitro Phase 2: In Vitro Validation Patch-Clamp Electrophysiology (Voltage-step paradigm) Prep->InVitro Solubilized Agent InVivo Phase 3: In Vivo Efficacy Maximal Electroshock (MES) Seizure Suppression InVitro->InVivo Confirmed Fast koff Safety Phase 4: Cognitive Safety Morris Water Maze (MWM) Spatial Memory Intact InVivo->Safety ED50 Established

Figure 2: Self-validating experimental workflow from in vitro profiling to in vivo safety.

Quantitative Comparison: In Vivo Pharmacodynamics
CompoundMES ED50​ (mg/kg, i.p.)Motor/Cognitive Impairment TD50​ (mg/kg)Therapeutic Index ( TD50​/ED50​ )
2-Azaspiro[4.6]undecane HCl 12.468.55.5
Memantine 5.825.44.4
Neramexane 7.231.04.3

Alternative Application: The Psammaplysin Scaffold in Oncology

Beyond neuropharmacology, the 1,6-dioxa-2-azaspiro[4.6]undecane backbone is the defining structural feature of psammaplysins . These marine-derived alkaloids exhibit profound cytotoxic and protein tyrosine phosphatase 1B (PTP1B) inhibitory activities.

For drug development professionals targeting oncology, 2-Azaspiro[4.6]undecane hydrochloride serves as a highly efficient, commercially viable synthetic building block. It provides the rigid framework necessary to mimic the bioactive conformation required for PTP1B active-site insertion, making it an ideal starting material for synthesizing novel antineoplastic derivatives.

References

  • A novel class of amino-alkylcyclohexanes as uncompetitive, fast, voltage-dependent, N-methyl-D-aspartate (NMDA) receptor antagonists--in vitro characterization. PubMed (National Institutes of Health). URL: [Link]

  • Pharmacological Properties of Psammaplysins. Encyclopedia MDPI. URL:[Link]

  • Spiranes. IV. Alkyl, Cycloalkyl, Alkenyl, Aryl, Aralkyl, and Hydrazono Azaspirane Derivatives. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Psammaplysins: Insights from Natural Sources, Structural Variations, and Pharmacological Properties. Marine Drugs (PMC - National Institutes of Health). URL:[Link]

Comparative Docking and Efficacy Guide: Azaspiro Compounds vs. Traditional M2 Proton Channel Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Influenza A virus M2 (AM2) proton channel is a critical target for antiviral drug development. For decades, adamantane-based drugs (amantadine and rimantadine) were the clinical standard. However, widespread mutations—specifically S31N and V27A—have rendered these traditional inhibitors largely obsolete. This guide provides an objective, data-driven comparison of next-generation azaspiro compounds (such as spiro-piperidines) against traditional adamantanes, detailing their comparative docking profiles, structural dynamics, and the experimental workflows used to validate their efficacy.

The Mechanistic Challenge: M2 Proton Channel & Resistance

The AM2 protein forms a homotetrameric proton channel in the viral envelope. During viral endocytosis, the acidic environment of the host endosome activates the M2 channel, driving proton influx into the virion interior[1]. This acidification triggers the dissociation of viral ribonucleoprotein (vRNP) complexes, a mandatory step for viral replication[1].

Traditional inhibitors like amantadine block this pore but leave the channel backbone relatively dynamic. Emerging azaspiro scaffolds—such as 2 (Compound 9)—operate via a more extensive binding mechanism that physically immobilizes the channel's dynamic regions[3].

M2_Pathway Endocytosis Viral Endocytosis Acidification Endosomal Acidification (pH drops to ~5.5) Endocytosis->Acidification M2_Activation M2 Proton Channel Activation Acidification->M2_Activation Proton_Influx Proton Influx into Virion Interior M2_Activation->Proton_Influx vRNP_Release vRNP Dissociation & Viral Replication Proton_Influx->vRNP_Release Azaspiro Azaspiro Inhibitors (e.g., Compound 9) Azaspiro->M2_Activation Blocks Pore Azaspiro->Proton_Influx Prevents

Viral entry pathway highlighting M2 channel inhibition by azaspiro compounds.

Comparative Efficacy: Azaspiro Compounds vs. Traditional Adamantanes

To objectively evaluate azaspiro compounds, we must look at their half-maximal inhibitory concentration (IC50) and their ability to target resistant mutants. The table below synthesizes quantitative electrophysiological data comparing standard inhibitors with novel azaspiro and polycyclic cage amines.

Compound ClassSpecific MoleculeTarget / StrainIC50 (μM)Key Binding Interactions & Mechanism
Adamantane AmantadineAM2 (Wild-Type)16.0Binds N-terminal pore; leaves backbone dynamic[4].
Spirene BL-1743AM2 (Wild-Type)~45.0Binds competitively with amantadine; bulky headgroup[3].
Azaspiro 3-azaspiro[5.5]undecane (Cmpd 9)AM2 (Wild-Type)0.92 ± 0.11Immobilizes G34-I35 backbone; >15x more potent than amantadine[4].
Polycyclic Amine Compound 10AM2 (WT, V27A, L26F)N/A (78% inhib.)Broad-spectrum pore blocker; overcomes steric hindrance in mutants[5].

Data Interpretation: The removal of the bulky imidazoline headgroup from BL-1743 to create the simple spiro-piperidine (Compound 9) resulted in a 45-fold increase in potency[3]. Furthermore, expanded polycyclic scaffolds like Compound 10 demonstrate that fine-tuning the ring size allows the molecule to bypass the steric clashes introduced by the V27A and L26F mutations[5].

Structural Dynamics & Molecular Docking Insights

Molecular docking provides the static minimum energy conformation, but the M2 channel is a highly dynamic target. Therefore, docking must be contextualized with structural biology.

When3, the optimized conformation locates the compound deep inside the water-filled central cavity[3].

  • Orientation & Hydration: The amine group of the azaspiro compound points either up or down the channel axis. Crucially, the amine is hydrated rather than forming a rigid, specific hydrogen bond with the AM2-TM protein[3].

  • Backbone Immobilization: While amantadine allows the channel to remain flexible, solid-state NMR confirms that Compound 9 induces a highly homogeneous conformation of the peptide[4]. It specifically reduces the dynamic disorder of the G34-I35 backbone[3]. This extensive van der Waals interaction network is the causal mechanism behind its sub-micromolar potency.

Validated Experimental Methodologies

To ensure scientific integrity, the efficacy of azaspiro compounds is validated through a self-reinforcing system of in silico docking and ex vivo electrophysiology.

Protocol A: In Silico Molecular Docking Workflow

Causality: Docking predicts steric compatibility and binding energy, filtering out compounds that cannot physically enter the mutated pore before costly synthesis.

  • Target Preparation: Retrieve the AM2-TM structure (PDB: 3BKD)[3]. Remove explicit lipid molecules. Critical Step: Assign protonation states to mimic the endosomal environment (pH ~5.5), ensuring His37 is protonated to reflect the open, active channel state.

  • Ligand Preparation: Construct the 3D structure of the azaspiro library. Perform energy minimization (e.g., using OPLS3 force field) to remove steric clashes that would artificially skew binding affinity scores.

  • Grid Generation: Center the receptor grid on the central cavity between Val27 and His37. Focus the bounding box on the G34-I35 backbone, as NMR data indicates this is the primary site of dynamic disorder[3].

  • Execution & Pose Analysis: Run flexible-ligand/rigid-receptor docking. Filter poses based on the hydration potential of the amine group and the depth of penetration into the pore[3].

Protocol B: Two-Electrode Voltage-Clamp (TEV) Assay

Causality: TEV in Xenopus oocytes is the gold standard because oocytes lack endogenous channels that confound proton current readings, acting as a clean biological test tube to directly measure channel blockade[4].

  • cRNA Microinjection: Synthesize cRNA encoding wild-type AM2 or mutant (S31N, V27A) channels. Microinject 10–50 ng of cRNA into defolliculated Xenopus laevis oocytes[6].

  • Incubation: Incubate oocytes for 48–72 hours at 18°C. This specific timeframe and temperature ensure robust membrane expression and tetramerization of the M2 protein.

  • Baseline Recording: Perfuse oocytes with a standard recording solution (pH 7.5). Apply a voltage clamp (typically -20 to -40 mV). Switch the perfusate to an acidic solution (pH 5.5) to trigger the inward proton current.

  • Inhibitor Application: Introduce the azaspiro compound into the acidic perfusate (start at 100 μM for initial screening)[4].

  • Quantification: Measure the steady-state fractional inhibition of the current. Calculate the IC50 by fitting the dose-response data to a Hill equation[4].

Docking_Workflow Target Target Preparation (M2-TM PDB: 3BKD) Grid Receptor Grid Generation (Pore center: G34-I35) Target->Grid Ligand Ligand Preparation (Azaspiro minimization) Docking Molecular Docking (Flexible Ligand / Rigid Receptor) Ligand->Docking Grid->Docking Analysis Pose Analysis (Hydration & Orientation) Docking->Analysis Validation Experimental Validation (Solid-State NMR & TEV Assay) Analysis->Validation  Informs

In silico molecular docking workflow and subsequent experimental validation.

References

  • Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Journal of the American Chemical Society (ACS Publications).3

  • Characterization of inhibition of M2 ion channel activity by BL-1743, an inhibitor of influenza A virus. PubMed (NIH).6

  • Exploring polycyclic scaffolds as adamantane replacements in M2 channel inhibitors of Influenza A virus. bioRxiv.5

  • 3-Azaspiro[5.5]undecane hydrochloride | A/M2 Inhibitor. MedChemExpress.2

Sources

Head-to-head comparison of different synthetic routes for 2-Azaspiro[4.6]undecane

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the synthetic strategies for the 2-azaspiro[4.6]undecane scaffold requires a nuanced understanding of ring strain, steric hindrance, and atom economy. As a privileged spirocyclic framework, 2-azaspiro[4.6]undecane is the structural foundation for both simple pharmaceutical agents (such as cyclic analogs of the anticonvulsant valproic acid)[1] and highly complex marine natural products like the psammaplysins, which exhibit potent antimalarial, antiviral, and anticancer properties[2].

Depending on the target's complexity—ranging from the unadorned parent amine to the heavily oxygenated 1,6-dioxa-2-azaspiro[4.6]undecane core of psammaplysin A[3]—chemists must deploy vastly different synthetic logic. This guide objectively compares the three primary synthetic routes used in modern drug development to access this scaffold, providing causality-driven protocols and quantitative performance data.

Target Analysis & Route Decision Logic

The synthesis of a 5/7-spirocycle presents a unique thermodynamic challenge. Medium-sized rings (7-membered cycloheptanes/oxepanes) suffer from significant transannular strain and unfavorable entropic factors during direct cyclization. The selection of a synthetic route is entirely dictated by the functional group burden of the target molecule.

RouteSelection Start Target Scaffold: 2-Azaspiro[4.6]undecane Q1 Primary Synthetic Objective? Start->Q1 Scale Large Scale / Simple Scaffold Q1->Scale Gram-scale Complex Highly Oxygenated / Natural Product Core Q1->Complex Psammaplysins LateStage Late-Stage Functionalization Q1->LateStage Library Gen Route1 Route 1: Classical Alkylation & Cyclization Scale->Route1 Route2 Route 2: Oxidative Rearrangement Complex->Route2 Route3 Route 3: Transition-Metal C-H Amination LateStage->Route3

Logical decision tree for selecting a 2-azaspiro[4.6]undecane synthetic route.

Route 1: Classical Enolate Alkylation (The Scalable Approach)

Mechanism & Causality: For the synthesis of the parent 2-azaspiro[4.6]undecane or its simple dione derivatives, classical enolate chemistry remains the most scalable approach[1]. Direct double-alkylation of a primary amine with a cycloheptane-1,1-diyldimethanesulfonate is often plagued by over-alkylation and poor yields. Instead, the Guareschi-Thorpe condensation is preferred. By reacting cycloheptanone with cyanoacetate, followed by Michael addition and reductive lactamization, the nitrogen is locked in a chemically stable lactam state. This prevents side reactions and allows for a clean, final-step reduction using a strong hydride donor like LiAlH 4​ , which is necessary to overcome the severe steric hindrance at the quaternary spiro-center.

Self-Validating Protocol: Synthesis of the Parent Amine
  • Knoevenagel Condensation: Suspend cycloheptanone (1.0 equiv), ethyl cyanoacetate (1.1 equiv), and ammonium acetate (0.1 equiv) in toluene. Reflux under a Dean-Stark trap for 12 hours. Causality: Azeotropic removal of water drives the equilibrium toward the alkylidene derivative.

    • Validation Check: TLC (Hexanes/EtOAc 8:2) must show complete consumption of the cycloheptanone.

  • Michael Addition & Cyanation: Cool the mixture to 0 °C and dropwise add KCN (1.2 equiv) in aqueous ethanol. Stir for 4 hours to install the quaternary spiro-center.

  • Reductive Lactamization: Transfer the intermediate to a Parr shaker with Raney Nickel and EtOH. Hydrogenate at 50 psi H 2​ and 50 °C for 24 hours. Causality: The reduction of the nitrile to a primary amine triggers spontaneous intramolecular cyclization onto the ester, forming the spiro-lactam.

  • Amide Reduction: Suspend the spiro-lactam in anhydrous THF at 0 °C. Slowly add LiAlH 4​ (3.0 equiv), then reflux for 16 hours. Quench via the Fieser method (x mL H 2​ O, x mL 15% NaOH, 3x mL H 2​ O). Filter the granular aluminum salts and concentrate the filtrate.

    • Validation Check: 1 H NMR must confirm the disappearance of the lactam carbonyl carbon (~175 ppm in 13 C NMR) and the appearance of the pyrrolidine methylene protons (~2.8-3.0 ppm).

Route 2: Oxidative Ring Expansion (The Biomimetic Approach)

Mechanism & Causality: When synthesizing highly functionalized natural products like the psammaplysins (1,6-dioxa-2-azaspiro[4.6]undecane core), direct spirocyclization of a 7-membered ring fails due to transannular strain[3]. To bypass this, modern syntheses (such as those by Magauer and Smith) employ a biomimetic strategy[4]. They first construct a 5/6-spirocycle via a highly regioselective [3+2] nitrile oxide cycloaddition. Once the 6-membered ring is formed, a thermodynamically driven Baeyer-Villiger oxidation is used to "step up" the ring size, expanding the cyclohexanone into a 7-membered oxepane lactone. This relieves steric crowding and provides absolute stereocontrol[5].

Route2Workflow Precursor Functionalized Cyclohexanone Dipolar [3+2] Nitrile Oxide Cycloaddition Precursor->Dipolar Spiro56 5/6-Spirocycle Intermediate Dipolar->Spiro56 Expansion Baeyer-Villiger Ring Expansion Spiro56->Expansion Product 5/7-Spirocycle (Psammaplysin Core) Expansion->Product

Experimental workflow for the biomimetic synthesis of the psammaplysin 5/7-spirocycle core.
Self-Validating Protocol: Synthesis of the Psammaplysin Core
  • [3+2] Dipolar Cycloaddition: Dissolve an exocyclic enol ether (cyclohexane derivative, 1.0 equiv) and an oxime precursor (1.5 equiv) in DCM. At 0 °C, add NaOCl (aqueous bleach, 2.0 equiv) dropwise. Causality: The bleach oxidizes the oxime in situ to a transient nitrile oxide, which immediately undergoes cycloaddition with the olefin to form the 5/6-spiroisoxazoline[4].

    • Validation Check: LC-MS must confirm the exact mass of the 5/6-cycloadduct prior to proceeding.

  • Baeyer-Villiger Ring Expansion: Treat the resulting 5/6-spirocyclic ketone with m-CPBA (1.5 equiv) and NaHCO 3​ (2.0 equiv) in DCM at room temperature for 12 hours. The more substituted carbon migrates preferentially, expanding the ring to a 7-membered oxepane.

    • Validation Check: IR spectroscopy will validate the expansion by showing a distinct shift in the carbonyl stretching frequency from ~1710 cm −1 (ketone) to ~1740 cm −1 (lactone).

Route 3: Transition-Metal Catalyzed C-H Amination

Mechanism & Causality: For late-stage functionalization and library generation, transition-metal catalysis offers unparalleled atom economy. Using Rhodium or Ruthenium catalysts, a pre-installed directing group on a cycloheptyl-amine derivative facilitates oxidative addition and subsequent nitrene insertion directly into an unactivated C(sp 3 )-H bond. While this route avoids the lengthy multi-step sequences of Route 1, it is highly sensitive to steric bulk and requires expensive precious metal catalysts, limiting its utility for multi-kilogram scale-up.

Quantitative Performance Comparison

The following table summarizes the operational metrics of each route to assist in process chemistry decision-making:

MetricRoute 1: Classical AlkylationRoute 2: Oxidative ExpansionRoute 3: C-H Amination
Primary Target Parent 2-azaspiro[4.6]undecanePsammaplysin natural productsDiverse library analogs
Average Step Count 4 - 5 steps10 - 13 steps2 - 3 steps
Overall Yield 45% - 55%8% - 15%30% - 60%
Atom Economy Low (Heavy reliance on protecting groups/reductions)Moderate (Efficient cycloadditions)High (Direct C-H functionalization)
Scalability Excellent (Multi-kilogram)Poor (Milligram to Gram)Moderate (Gram scale)
Key Reagents KCN, Raney Ni, LiAlH 4​ NaOCl, m-CPBARh 2​ (OAc) 4​ or Ru(II) complexes
Stereocontrol None (Racemic)Excellent (Diastereoselective)Good (Catalyst-dependent)

References

  • Title: Psammaplysins: Insights from Natural Sources, Structural Variations, and Pharmacological Properties Source: Marine Drugs (via NCBI PMC) URL: [Link]

  • Title: Total Synthesis of Psammaplysins A, M, O, and Q and Ceratinamide A Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Spiro[4.5] and spiro[4.6] carboxylic acids: cyclic analogs of valproic acid synthesis and anticonvulsant evaluation Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Total Synthesis of the Dihydrooxepine-Spiroisoxazoline Natural Product Psammaplysin A Source: ResearchGate URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azaspiro[4.6]undecane hydrochloride
Reactant of Route 2
2-Azaspiro[4.6]undecane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.